meta-iodoHoechst 33258
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-(3-iodophenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23IN6/c1-31-9-11-32(12-10-31)19-6-8-21-23(15-19)30-25(28-21)17-5-7-20-22(14-17)29-24(27-20)16-3-2-4-18(26)13-16/h2-8,13-15H,9-12H2,1H3,(H,27,29)(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXOKHKEQNNOBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23IN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20935845 | |
| Record name | 2'-(3-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20935845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158013-42-4 | |
| Record name | 2′-(3-Iodophenyl)-6-(4-methyl-1-piperazinyl)-2,6′-bi-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158013-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metaiodohoechst | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158013424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-(3-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20935845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of meta-iodoHoechst 33258
For Researchers, Scientists, and Drug Development Professionals
Abstract
meta-iodoHoechst 33258 is a derivative of the well-characterized bis-benzimidazole DNA stain, Hoechst 33258. This document provides a comprehensive overview of its core mechanism of action, focusing on its role as a DNA minor groove binder and a photosensitizing agent. While related compounds have been investigated for a range of biological activities, the primary and most well-documented function of this compound is its ability to bind to AT-rich regions of the DNA minor groove and, upon exposure to UVA light, induce site-specific DNA damage. This guide details the molecular interactions, the downstream cellular consequences, and the experimental methodologies used to elucidate these properties. It is important to note that while the parent compound, Hoechst 33258, has been studied for its cytotoxic effects, specific quantitative data for the meta-iodo derivative is not widely available in peer-reviewed literature. Furthermore, there is no substantial evidence to suggest that this compound acts as a PARP (Poly (ADP-ribose) polymerase) inhibitor; its mechanism is distinct from this class of drugs.
Core Mechanism of Action: DNA Minor Groove Binding and Photosensitization
The primary mechanism of action of this compound is a two-step process involving initial non-covalent binding to DNA followed by UVA-induced covalent modification and strand cleavage.
DNA Minor Groove Binding
Like its parent compound, this compound is a crescent-shaped molecule that selectively binds to the minor groove of B-DNA. This binding is non-intercalative and shows a strong preference for sequences rich in adenine (B156593) (A) and thymine (B56734) (T) bases. The affinity for AT-rich regions is a hallmark of the Hoechst family of dyes. The binding is stabilized by a combination of van der Waals forces, hydrogen bonds, and electrostatic interactions between the dye molecule and the floor of the minor groove. This sequence-specific binding is a critical prerequisite for its subsequent photosensitizing activity.
UVA-Induced DNA Cleavage
Upon exposure to near-ultraviolet light (UVA, 320-400 nm), the iodine atom on the phenyl ring of this compound undergoes photodehalogenation. This process generates a highly reactive carbon-centered free radical on the ligand. Due to the close proximity of the bound ligand to the DNA backbone, this radical can abstract a hydrogen atom from the deoxyribose sugar, primarily from the C5' position. This hydrogen abstraction initiates a series of reactions that ultimately lead to the cleavage of the phosphodiester backbone, resulting in a single-strand break in the DNA. The site of cleavage is highly specific, occurring at the 3'-end of runs of three or more consecutive AT base pairs.
The efficiency of DNA cleavage varies among the iodo-isomers of Hoechst, with the ortho-isomer being significantly more potent than the meta and para isomers. This difference is attributed to a higher cross-section for dehalogenation and a distinct chemistry of strand breakage.
Cellular and Biological Consequences
The DNA damage induced by this compound upon UVA irradiation can trigger a range of cellular responses, ultimately leading to cytotoxicity.
Induction of Apoptosis
DNA strand breaks are a potent signal for the initiation of apoptosis, or programmed cell death. The damage caused by this compound can activate the intrinsic apoptotic pathway. This pathway is characterized by mitochondrial dysfunction, the release of cytochrome c, and the activation of a cascade of caspase enzymes (caspase-9 and caspase-3), which execute the apoptotic program. Morphological changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation, can be readily observed in cells treated with Hoechst dyes. Some studies suggest that Hoechst compounds may also inhibit topoisomerase I, an enzyme critical for DNA replication and repair, which could contribute to their cytotoxic effects.
Activation of DNA Damage Response (DDR)
The cell possesses intricate DNA Damage Response (DDR) pathways to detect and repair DNA lesions. The single-strand breaks generated by this compound are primarily recognized by the Base Excision Repair (BER) pathway. This involves the recruitment of enzymes such as DNA glycosylases and polymerases to the site of damage. If the damage is too extensive to be repaired, the cell may undergo cell cycle arrest to prevent the propagation of damaged DNA, or it may commit to apoptosis.
Quantitative Data
Table 1: DNA Binding Affinity
| Compound | DNA Binding Constant (Kd) | Method | Reference |
| This compound | Data not available | ||
| Hoechst 33258 | Varies with DNA sequence | Spectroscopic/Calorimetric | [1] |
Note: The binding affinity of Hoechst 33258 is highly dependent on the specific AT-rich sequence of the DNA.
Table 2: In Vitro Cytotoxicity of Hoechst 33258
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HeLa | Cervical Cancer | 51.31 | MTT | [2] |
| HL-60 | Promyelocytic Leukemia | 32.43 | MTT | [2] |
| U937 | Histiocytic Lymphoma | 15.42 | MTT | [2] |
| MCF-7 | Breast Cancer | 5.7 | MTT | [2] |
Note: The cytotoxic activity of this compound is expected to be significantly enhanced upon exposure to UVA light.
Experimental Protocols
Protocol for UVA-Induced DNA Cleavage Assay
This protocol describes the general procedure for assessing the photosensitizing ability of this compound to induce DNA strand breaks.
-
Preparation of DNA and Ligand:
-
Prepare a stock solution of supercoiled plasmid DNA (e.g., pBR322) at a concentration of 1 mg/mL in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
Prepare a stock solution of this compound in DMSO or an appropriate solvent.
-
-
Binding Reaction:
-
In a microcentrifuge tube, mix the plasmid DNA with varying concentrations of this compound. The final volume should be kept constant.
-
Incubate the mixture in the dark at room temperature for at least 30 minutes to allow for equilibrium binding.
-
-
UVA Irradiation:
-
Place the tubes on a cooling block to maintain a constant temperature.
-
Expose the samples to a UVA light source (e.g., a lamp with a maximum emission at 365 nm) for a defined period. The distance from the light source and the irradiation time should be optimized based on the lamp's intensity.
-
Include control samples that are not irradiated and samples with DNA only that are irradiated.
-
-
Analysis of DNA Cleavage:
-
Stop the reaction by adding a loading buffer containing a tracking dye and a chelating agent (e.g., EDTA).
-
Analyze the DNA samples by agarose (B213101) gel electrophoresis.
-
Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualize the DNA bands under UV transillumination.
-
The conversion of supercoiled DNA to nicked (single-strand break) and linear (double-strand break) forms is indicative of DNA cleavage. Quantify the band intensities to determine the extent of cleavage.
-
Protocol for Cell Viability and Apoptosis Assessment
This protocol outlines the use of Hoechst staining in conjunction with Propidium Iodide (PI) to assess cell viability and identify apoptotic cells by fluorescence microscopy or flow cytometry.
-
Cell Culture and Treatment:
-
Seed cells in a suitable culture vessel (e.g., 96-well plate for microscopy or T-25 flask for flow cytometry) and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound.
-
For photosensitization experiments, expose the treated cells to a controlled dose of UVA light. Include appropriate dark controls.
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
-
Staining:
-
Prepare a staining solution containing Hoechst 33258 (e.g., 1 µg/mL) and Propidium Iodide (e.g., 1 µg/mL) in a suitable buffer or culture medium.
-
Remove the culture medium from the cells and wash with PBS.
-
Add the staining solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.
-
-
Microscopy Analysis:
-
Visualize the cells using a fluorescence microscope equipped with appropriate filters for DAPI (for Hoechst) and Rhodamine (for PI).
-
Live cells will have intact membranes and will exclude PI, showing only blue fluorescent nuclei.
-
Early apoptotic cells will show condensed or fragmented nuclei with bright blue fluorescence.
-
Late apoptotic or necrotic cells will have compromised membranes and will stain positive for both Hoechst (blue) and PI (red), appearing magenta/purple.
-
-
Flow Cytometry Analysis:
-
After staining, detach the adherent cells using trypsin and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer with UV and blue lasers for excitation.
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Collect the fluorescence emission in the blue and red channels to quantify the populations of live, apoptotic, and necrotic cells.
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Visualizations
Signaling Pathway of Apoptosis Induction
Caption: Proposed signaling pathway for apoptosis induced by this compound and UVA.
Experimental Workflow for UVA-Induced DNA Cleavage
Caption: Experimental workflow for assessing UVA-induced DNA cleavage by this compound.
References
An In-depth Technical Guide to the DNA Binding Properties of meta-iodoHoechst 33258
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the DNA binding properties of meta-iodoHoechst 33258, a fluorescent dye and photosensitizing agent. Drawing from established research on Hoechst analogues, this document details the binding characteristics, presents available data, and outlines the experimental methodologies used to elucidate these properties.
Core Principles of this compound DNA Interaction
This compound, an analogue of the well-characterized DNA stain Hoechst 33258, functions as a minor groove binding agent.[1] Its interaction with double-stranded DNA (dsDNA) is non-intercalative, meaning it does not insert itself between the base pairs of the DNA helix. Instead, it fits snugly into the minor groove, a key recognition site for many small molecules.
The binding is highly specific for A/T-rich regions, with a requirement of at least three to four consecutive A/T base pairs for strong interaction.[2][3] This specificity is a hallmark of the Hoechst family of dyes and is attributed to the favorable van der Waals contacts and hydrogen bonding opportunities within the A/T-rich minor groove, which is typically narrower than the minor groove in G/C-rich regions.
Upon binding to DNA, this compound exhibits a significant enhancement in fluorescence, a property that makes it a useful tool for nuclear staining and visualization.[1] Furthermore, the introduction of an iodine atom at the meta position of the terminal phenyl ring imparts photosensitizing properties. When irradiated with near-ultraviolet light (UV-A), the molecule can induce single-strand breaks in the DNA at its binding sites, a characteristic that has been explored for potential therapeutic and research applications.[2][4]
Quantitative Analysis of DNA Binding
Table 1: Thermodynamic Parameters for Hoechst 33258 Binding to d(CGCAAATTTGCG)2
| Parameter | Value | Units | Conditions |
| Association Constant (K_b) | 3.2 (± 0.6) x 10⁸ | M⁻¹ | 25°C, 200 mM Na⁺ |
| Enthalpy (ΔH) | +4.2 (± 0.10) to +10.24 (± 0.18) | kcal mol⁻¹ | 9.4°C to 30.1°C |
| Change in Heat Capacity (ΔC_p) | -330 (± 50) | cal mol⁻¹ K⁻¹ | |
| Stoichiometry (n) | 1:1 | Ligand:DNA Duplex |
Data for Hoechst 33258 binding to the d(CGCAAATTTGCG)2 duplex, as determined by fluorescence spectroscopy and isothermal titration calorimetry.
The positive enthalpy change (ΔH) indicates that the binding of Hoechst 33258 is an endothermic process, driven by a favorable entropy change (ΔS). This is a common characteristic for hydrophobic interactions, suggesting that the transfer of the ligand from the aqueous solvent to the hydrophobic environment of the DNA minor groove is a major driving force for binding.
Experimental Protocols
The characterization of the DNA binding properties of this compound would employ a suite of biophysical techniques. The following are detailed methodologies for key experiments, based on standard practices for studying Hoechst analogues.
Fluorescence Titration
This method is used to determine the binding constant (K_b) and stoichiometry (n) of the interaction by monitoring the change in fluorescence of this compound upon titration with DNA.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer with 100 mM NaCl, pH 7.4).
-
Prepare a stock solution of dsDNA (e.g., calf thymus DNA or a specific oligonucleotide) in the same buffer.
-
Determine the concentrations of both solutions spectrophotometrically.
-
-
Titration:
-
Place a fixed concentration of this compound in a quartz cuvette.
-
Record the initial fluorescence emission spectrum (e.g., excitation at ~350 nm, emission scan from 400 to 600 nm).
-
Incrementally add small aliquots of the DNA solution to the cuvette.
-
After each addition, allow the system to equilibrate and record the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum as a function of the DNA concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., the Scatchard equation or a non-linear regression model) to determine the binding constant and stoichiometry.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding event, providing a complete thermodynamic profile of the interaction (K_b, ΔH, and n) in a single experiment.
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound and DNA in the same buffer, ensuring they are degassed to avoid air bubbles.
-
The concentration of the ligand is typically 10-20 times that of the DNA.
-
-
ITC Experiment:
-
Load the DNA solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Set the experimental temperature.
-
Perform a series of injections of the ligand into the DNA solution.
-
The heat change after each injection is measured relative to a reference cell.
-
-
Data Analysis:
-
The raw data (heat change per injection) is plotted against the molar ratio of ligand to DNA.
-
The resulting titration curve is fitted to a binding model to extract the thermodynamic parameters.
-
DNA Footprinting
This technique identifies the specific binding site of a ligand on a DNA fragment. Hydroxyl radical footprinting is a common method used for minor groove binders.
Methodology:
-
DNA Preparation:
-
A DNA fragment of known sequence is radiolabeled at one end (e.g., with ³²P).
-
-
Binding Reaction:
-
Incubate the end-labeled DNA with varying concentrations of this compound to allow for binding.
-
-
Hydroxyl Radical Cleavage:
-
Expose the DNA-ligand complexes to a source of hydroxyl radicals (e.g., the Fenton reaction). The hydroxyl radicals will cleave the DNA backbone wherever it is accessible.
-
-
Analysis:
-
Denature the DNA fragments and separate them by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the fragments by autoradiography.
-
The binding site of this compound will appear as a "footprint," a region of the gel where the DNA has been protected from cleavage by the bound ligand.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Interaction pathway of this compound with DNA.
Caption: Workflow for a fluorescence titration experiment.
Caption: Workflow for an ITC experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ultraviolet light-induced cleavage of DNA in the presence of iodoHoechst 33258: the sequence specificity of the reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultraviolet light-induced cleavage of DNA in the presence of iodoHoechst 33258: the sequence specificity of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structures of m-iodo Hoechst–DNA complexes in crystals with reduced solvent content: implications for minor groove binder drug design - PMC [pmc.ncbi.nlm.nih.gov]
Meta-iodoHoechst 33258: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meta-iodoHoechst 33258 (MIH) is a fluorescent dye belonging to the Hoechst family of bis-benzimidazole stains.[1] Like its parent compound, Hoechst 33258, MIH is a cell-permeable dye that binds to the minor groove of DNA, showing a preference for adenine-thymine (A-T) rich regions.[1][2] Upon binding to double-stranded DNA, its fluorescence emission is significantly enhanced, making it a valuable tool for visualizing cell nuclei in both live and fixed cells.[1] This in-depth technical guide details the core research applications of this compound, providing quantitative data, detailed experimental protocols, and visualizations of key experimental workflows. While specific quantitative data for the meta-iodo derivative is limited in publicly available literature, the data for the parent compound Hoechst 33258 is presented as a close reference.
Core Applications in Research
The primary applications of this compound and its parent compound revolve around their ability to specifically stain DNA. This property is leveraged in several key research areas:
-
Nuclear Staining and Visualization: MIH is widely used as a counterstain in fluorescence microscopy to visualize the nuclei of cells, allowing for the assessment of cell number, localization, and overall morphology.[1]
-
Cell Cycle Analysis: By stoichiometrically binding to DNA, the fluorescence intensity of MIH directly correlates with the DNA content of a cell. This allows researchers to distinguish between different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.[3]
-
Apoptosis Detection: Morphological changes in the nucleus, such as chromatin condensation and nuclear fragmentation, are hallmarks of apoptosis. The intense staining of condensed chromatin by MIH allows for the clear visualization of apoptotic cells.[4][5]
-
Photosensitization and DNA Cleavage: A unique application of the iodo-substituted Hoechst dyes, including MIH, is their use as photosensitizers. Upon irradiation with UVA light, the iodine atom can induce single-strand DNA cleavage, a property not shared by the parent Hoechst 33258. This has implications for targeted DNA damage studies.[6]
Data Presentation
Physicochemical and Fluorescence Properties
The following table summarizes the key physicochemical and fluorescence properties of this compound and its parent compound, Hoechst 33258.
| Property | Value | Reference |
| This compound | ||
| Molecular Formula | C₂₅H₂₃IN₆ | [7] |
| Molecular Weight | 534.39 g/mol | [7] |
| Excitation Maximum (Ex) | ~350 nm | [8] |
| Emission Maximum (Em) | ~461 nm (when bound to DNA) | [8] |
| Hoechst 33258 | ||
| Molecular Formula | C₂₅H₂₄N₆O·3HCl | [9] |
| Molecular Weight | 533.88 g/mol (trihydrochloride) | [9] |
| Extinction Coefficient | 42,000 cm⁻¹M⁻¹ at 338 nm | [9] |
| Fluorescence Quantum Yield | ~0.4 (when bound to DNA) | [10] |
| Dissociation Constant (Kd) | 1-10 nM (high affinity), ~1000 nM (low affinity) | [9] |
Note: The fluorescence properties of this compound are expected to be very similar to Hoechst 33258, as the core fluorophore is the same.
DNA Binding Specificity of Hoechst 33258
The binding of Hoechst dyes to DNA is sequence-dependent. The following table illustrates the effect of A:T base pair runs on the change in melting temperature (ΔTm), which is a measure of binding affinity. This data was obtained for Hoechst 33258 but provides insight into the expected binding preference of MIH.
| A:T Run Length | ΔTm (°C) | Relative Affinity |
| 2 | Low | Low |
| 3 | Significant Increase | High |
| 4 | Plateau | High |
Data adapted from a study on Hoechst 33258 using an oligodeoxyribonucleotide microchip.[11]
Experimental Protocols
Protocol 1: General Nuclear Staining for Fluorescence Microscopy
This protocol describes the use of this compound for staining the nuclei of adherent or suspension cells for visualization by fluorescence microscopy.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Coverslips (for adherent cells)
-
Microcentrifuge tubes (for suspension cells)
-
Fluorescence microscope with a UV filter set (e.g., Ex: 350 nm, Em: 460 nm)
Procedure for Adherent Cells:
-
Culture adherent cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency.
-
Prepare a working solution of this compound by diluting the stock solution to a final concentration of 1-10 µg/mL in cell culture medium or PBS.[1]
-
Aspirate the cell culture medium from the cells.
-
Gently wash the cells twice with PBS.
-
Add the MIH working solution to the cells, ensuring the coverslip is fully covered.
-
Incubate for 5-15 minutes at room temperature, protected from light.[1]
-
Aspirate the staining solution and wash the cells twice with PBS.
-
Mount the coverslip onto a microscope slide with a drop of mounting medium.
-
Visualize the stained nuclei using a fluorescence microscope.
Procedure for Suspension Cells:
-
Harvest suspension cells by centrifugation at 400 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in PBS.
-
Repeat the centrifugation and resuspension step for a second wash.
-
Resuspend the cells in the MIH working solution (1-10 µg/mL) at a cell density of approximately 1 x 10⁶ cells/mL.[1]
-
Incubate for 5-15 minutes at room temperature, protected from light.[1]
-
Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in a small volume of PBS or mounting medium.
-
Pipette a small drop of the cell suspension onto a microscope slide, cover with a coverslip, and visualize.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of this compound for analyzing the distribution of cells in different phases of the cell cycle using flow cytometry.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
PBS, pH 7.4
-
70% Ethanol (B145695), ice-cold
-
RNase A (100 µg/mL)
-
Flow cytometry tubes
-
Flow cytometer with UV or violet laser excitation
Procedure:
-
Harvest approximately 1-2 x 10⁶ cells per sample. For adherent cells, trypsinize and collect the cells. For suspension cells, pellet by centrifugation.
-
Wash the cells once with PBS by centrifugation at 400 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes (or overnight).
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Resuspend the cell pellet in 1 mL of PBS containing 10 µg/mL this compound and 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel corresponding to MIH.
-
Gate on single cells to exclude doublets and debris.
-
Generate a histogram of fluorescence intensity to visualize the G0/G1, S, and G2/M populations.
Protocol 3: Detection of Apoptosis by Nuclear Morphology
This protocol outlines the use of this compound to identify apoptotic cells based on their characteristic nuclear changes.
Materials:
-
Same as Protocol 1.
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide) - optional, for positive control.
Procedure:
-
Culture and treat cells with the experimental compound or apoptosis-inducing agent for the desired time.
-
Stain the cells with this compound as described in Protocol 1 for either adherent or suspension cells.
-
Visualize the cells under a fluorescence microscope.
-
Identify apoptotic cells by their distinct nuclear morphology:
-
Chromatin condensation: The nuclei of apoptotic cells will appear smaller, more brightly stained, and more condensed compared to the diffuse chromatin of healthy cells.
-
Nuclear fragmentation: In later stages of apoptosis, the nucleus breaks down into smaller, discrete bodies known as apoptotic bodies, which will be brightly stained by MIH.[4]
-
-
Quantify apoptosis by counting the percentage of cells with apoptotic nuclei in multiple fields of view.
Mandatory Visualization
Caption: Workflow for cell cycle analysis using this compound.
Caption: Mechanism of UVA-induced DNA cleavage by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binding of Hoechst 33258 to the minor groove of B-DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Cycle Analysis, Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structures of m-iodo Hoechst–DNA complexes in crystals with reduced solvent content: implications for minor groove binder drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 9. mdpi.com [mdpi.com]
- 10. A fluorescence study of the binding of Hoechst 33258 and DAPI to halogenated DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Massive parallel analysis of DNA-Hoechst 33258 binding specificity with a generic oligodeoxyribonucleotide microchip - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Fluorescence Spectrum and Application of meta-iodoHoechst 33258
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of meta-iodoHoechst 33258, a blue fluorescent dye used for DNA staining. It covers the dye's mechanism of action, spectral properties, and detailed protocols for its application in fluorescence spectroscopy and microscopy.
Introduction and Mechanism of Action
This compound is a derivative of the well-established bisbenzimide dye, Hoechst 33258.[1] Like its parent compound, it is a cell-permeant stain that binds specifically to the minor groove of double-stranded DNA (dsDNA).[1][2] The binding affinity is particularly strong for adenine-thymine (A-T) rich regions.[1][2] This interaction with DNA is crucial as it leads to a significant enhancement of the dye's fluorescence intensity, making it an excellent probe for visualizing cell nuclei and quantifying DNA.[1][2] Unbound dye in solution exhibits weak fluorescence in the green spectrum (510–540 nm), whereas the DNA-bound form fluoresces brightly in the blue region.[2] The fluorescence intensity of Hoechst dyes is also known to increase with the pH of the solvent.[2][3]
The core mechanism involves the dye's passive diffusion across the cell membrane into the cytoplasm and subsequent entry into the nucleus. Inside the nucleus, it intercalates within the DNA minor groove. Upon excitation with ultraviolet (UV) light, the DNA-bound dye emits a characteristic blue fluorescence, allowing for clear visualization and analysis.
Caption: Mechanism of this compound action.
Spectral and Physicochemical Properties
While specific high-resolution spectral data for the meta-iodo derivative is not extensively published, its properties are analogous to the parent compound, Hoechst 33258. The addition of an iodine atom may introduce subtle shifts, but the core characteristics remain consistent. The data below pertains to Hoechst 33258 and provides a reliable reference for its iodinated analogue.
| Property | Value | Conditions | Reference(s) |
| Excitation Maximum (λex) | ~352 nm | Bound to dsDNA | [4][5] |
| Emission Maximum (λem) | ~454 - 463 nm | Bound to dsDNA | [2][4] |
| Emission Range | 451 - 495 nm | General (for nucleus dyes) | [6][7] |
| Unbound Emission | 510 - 540 nm | In aqueous solution | [2] |
| Molar Extinction Coeff. (ε) | 46,000 cm⁻¹M⁻¹ | at 345.5 nm | [4][8] |
| Quantum Yield (Φ) | 0.034 | In water (unbound) | [8] |
| Binding Target | A-T rich regions in the minor groove of dsDNA | [1][2] | |
| Binding Affinity (Ka) | 2.57 x 10⁷ M⁻¹ | For a similar iodo-Hoechst 33342 analogue with calf thymus DNA | [9] |
Experimental Protocols
3.1 Protocol for Measuring Fluorescence Spectrum of DNA-Bound Dye
This protocol describes how to measure the fluorescence excitation and emission spectra of this compound upon binding to dsDNA using a spectrofluorometer.
Materials:
-
This compound
-
High-purity dsDNA (e.g., Calf Thymus DNA)
-
10X TNE Buffer Stock: 100 mM Tris-HCl, 2 M NaCl, 10 mM EDTA, pH 7.4.[10][11]
-
1X TNE Buffer: Dilute 10X TNE stock with nuclease-free water.
-
Nuclease-free water
-
Quartz fluorometer cuvettes
-
Spectrofluorometer
Procedure:
-
Prepare a 1 mg/mL Hoechst Stock Solution: Dissolve the dye in nuclease-free water. Sonicate if necessary to fully dissolve. Store protected from light at 4°C for up to 6 months.[11]
-
Prepare a 2X Dye Working Solution (200 ng/mL): Dilute 20 µL of the 1 mg/mL stock solution into 100 mL of 1X TNE buffer. This solution should be prepared fresh daily and kept from light.[11]
-
Prepare a DNA Solution: Dissolve calf thymus DNA in 1X TNE buffer to a final concentration of approximately 10 µg/mL.
-
Prepare the Final Sample: In a quartz cuvette, mix 1 mL of the DNA solution with 1 mL of the 2X Dye Working Solution. The final concentration will be ~100 ng/mL for the dye and ~5 µg/mL for the DNA. Prepare a blank sample by mixing 1 mL of 1X TNE buffer with 1 mL of the 2X Dye Working Solution.[11]
-
Incubate: Allow the samples to incubate at room temperature for 10 minutes, protected from light, to ensure complete binding.
-
Acquire Emission Spectrum:
-
Set the spectrofluorometer's excitation wavelength to 352 nm.
-
Scan the emission from 400 nm to 600 nm.
-
Use the blank sample to subtract background fluorescence. The peak fluorescence should be observed around 460 nm.[12]
-
-
Acquire Excitation Spectrum:
-
Set the spectrofluorometer's emission wavelength to 460 nm.
-
Scan the excitation from 300 nm to 400 nm.
-
The peak excitation should be observed around 352 nm.
-
3.2 Protocol for Staining Live Cell Nuclei for Fluorescence Microscopy
This protocol provides a general workflow for staining the nuclei of live adherent cells.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS)
-
Cell culture medium appropriate for the cell line
-
Adherent cells cultured on coverslips or imaging dishes
Procedure:
-
Prepare a 1 mg/mL Hoechst Stock Solution: As described in Protocol 3.1.
-
Prepare a 1X Working Solution (1-10 µg/mL): Dilute the stock solution in serum-free medium, PBS, or HBSS to the desired final concentration. The optimal concentration can vary between cell types and should be determined empirically.[2][6]
-
Cell Staining:
-
Wash and Image:
Caption: Experimental workflow for live cell nuclear staining.
References
- 1. This compound - HY-15622 Hycultec GmbH [hycultec.de]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Spectrum [Hoechst 33258] | AAT Bioquest [aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. omlc.org [omlc.org]
- 9. [125I/127I]iodoHoechst 33342: synthesis, DNA binding, and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. promega.com [promega.com]
- 12. Fluorescence spectra of Hoechst 33258 bound to chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
An In-depth Technical Guide to the AT-rich Region Specificity of meta-iodoHoechst 33258
For Researchers, Scientists, and Drug Development Professionals
Introduction
meta-iodoHoechst 33258 is a derivative of the well-characterized DNA minor groove binder, Hoechst 33258. The addition of an iodine atom at the meta position of the terminal phenyl ring endows the molecule with unique photochemical properties, transforming it into a potent tool for high-resolution footprinting of DNA structure and for targeted DNA cleavage. This guide provides a comprehensive overview of the AT-rich region specificity of this compound, detailing its binding characteristics and the experimental methodologies used to elucidate them.
Core Concept: AT-Rich Minor Groove Binding and Photocleavage
Like its parent compound, this compound exhibits a strong preference for binding within the minor groove of B-DNA, specifically at sequences rich in adenine (B156593) (A) and thymine (B56734) (T) base pairs. The core bis-benzimidazole structure is responsible for this intrinsic sequence selectivity. Upon binding, exposure to near-ultraviolet light (UV-A, ~320-400 nm) triggers the photolytic cleavage of the carbon-iodine bond. This generates a highly reactive aryl radical species that remains localized in the minor groove. The radical then abstracts a hydrogen atom from a nearby deoxyribose sugar, initiating a series of reactions that ultimately lead to single-strand breaks in the DNA backbone. This photocleavage activity is directly dependent on the binding of the ligand, making it an excellent reporter for its location on the DNA.
Data Presentation: Binding and Cleavage Specificity
The sequence specificity of this compound has been primarily determined through photocleavage footprinting experiments. While precise equilibrium dissociation constants (Kd) for the meta-iodo derivative are not extensively reported in the literature, the observed cleavage patterns provide a robust qualitative and semi-quantitative measure of its binding preferences.
| DNA Sequence Motif | Binding/Cleavage Strength | Notes |
| Runs of ≥ 3 AT pairs | Strong to Very Strong | Cleavage is consistently observed at the 3' end of runs of three or more consecutive AT base pairs[1][2][3]. |
| T-rich sequences (e.g., TTTT) | Very Strong | The highest extent of cleavage is observed at sequences containing consecutive thymines, with a particularly strong site identified as cTTTTca[2][3]. |
| A-rich sequences (e.g., AAAA) | Strong | Runs of consecutive adenines are also strong binding and cleavage sites, though generally less intense than corresponding T-rich sequences[2][3]. |
| Mixed AT sequences (e.g., ATAT) | Moderate to Strong | Alternating AT sequences are recognized and cleaved, with footprinting studies on related analogues showing clear protection at these sites[4]. |
| Sites with < 3 consecutive AT pairs | Weak to Undetectable | At lower ligand-to-DNA ratios, sites with only one or two consecutive AT base pairs are generally not cleaved, indicating weaker binding affinity[2][3]. |
| GC-rich sequences | No significant binding/cleavage | The bulky nature of the guanine (B1146940) amino group in the minor groove sterically hinders the binding of Hoechst analogues. |
Experimental Protocols
The primary technique for determining the sequence specificity of this compound is Photocleavage Footprinting . This method leverages the UV-A induced DNA cleavage to map the binding sites of the molecule.
Detailed Methodology for Photocleavage Footprinting
1. Preparation of End-Labeled DNA:
-
A DNA fragment of interest (e.g., a restriction fragment or PCR product) is labeled at one 5' or 3' end with a radioactive isotope (e.g., 32P) or a fluorescent tag. This ensures that only fragments originating from the labeled end are visualized after gel electrophoresis.
2. Binding Reaction:
-
The end-labeled DNA is incubated with varying concentrations of this compound in a suitable binding buffer (e.g., Tris-HCl, pH 7.5, containing NaCl and MgCl2).
-
The ratio of ligand to DNA base pairs is a critical parameter. Decreasing this ratio can help to distinguish high-affinity from low-affinity binding sites[2][3].
-
The reaction is typically incubated on ice or at room temperature for a sufficient time to allow equilibrium to be reached.
3. UV-A Irradiation:
-
The DNA-ligand complexes are exposed to a controlled dose of near-UV-A light (typically from a transilluminator or a dedicated UV lamp).
-
The duration and intensity of irradiation are optimized to achieve a suitable level of single-strand cleavage. Excessive irradiation can lead to non-specific DNA damage.
4. Sample Processing:
-
The reaction is stopped, and the DNA is purified to remove the ligand and any reaction byproducts. This is often achieved through ethanol (B145695) precipitation.
-
The DNA pellets are washed, dried, and resuspended in a denaturing loading buffer (e.g., formamide (B127407) with tracking dyes).
5. Gel Electrophoresis and Autoradiography/Fluorescence Imaging:
-
The denatured DNA fragments are separated by size on a high-resolution denaturing polyacrylamide sequencing gel.
-
A Maxam-Gilbert or Sanger sequencing ladder of the same DNA fragment is typically run alongside the photocleavage samples to allow for precise identification of the cleaved bases.
-
The gel is dried and exposed to X-ray film (for 32P) or imaged using a fluorescence scanner. The resulting bands indicate the positions of DNA cleavage.
6. Data Analysis:
-
The "footprints" appear as a series of bands on the gel, corresponding to the sites where this compound was bound and induced cleavage.
-
The intensity of the bands provides a semi-quantitative measure of the binding affinity and cleavage efficiency at each site.
Mandatory Visualizations
Logical Relationship of this compound Action
Caption: Mechanism of this compound Photocleavage.
Experimental Workflow for Photocleavage Footprinting
Caption: Experimental Workflow for Photocleavage Footprinting.
Conclusion
This compound is a valuable tool for probing DNA structure with high sequence specificity. Its strong preference for AT-rich regions, particularly runs of three or more consecutive AT base pairs, combined with its light-inducible DNA cleavage activity, allows for precise mapping of its binding sites. The methodologies outlined in this guide provide a framework for utilizing this compound in studies of DNA-ligand interactions, chromatin structure, and in the development of sequence-specific DNA targeting agents. The unique properties of the meta-iodo isomer, including its specific mechanism of deoxyribose attack, offer further avenues for research into the chemical biology of DNA damage and recognition[5].
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Ultraviolet light-induced cleavage of DNA in the presence of iodoHoechst 33258: the sequence specificity of the reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, DNA binding, footprinting and in vitro antitumour studies of a meta-hydroxy analogue of Hoechst 33258 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative studies of UV-induced DNA cleavage by analogues of iodoHoechst 33258 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to meta-iodoHoechst 33258
For Researchers, Scientists, and Drug Development Professionals
Introduction
meta-iodoHoechst 33258 is a fluorescent dye belonging to the Hoechst family of stains, which are widely utilized in molecular and cellular biology for their ability to bind to DNA. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on quantitative data and detailed experimental protocols. Its utility as a live-cell nuclear marker, a tool for studying DNA damage, and a photosensitizing agent makes it a valuable compound in various research and drug development contexts.
Chemical Structure and Properties
This compound is a bibenzimidazole derivative with an iodine atom substituted at the meta position of the terminal phenyl ring. This modification influences its DNA binding and photosensitizing properties compared to the parent compound, Hoechst 33258.
Chemical Name: 2'-(3-iodophenyl)-6-(4-methyl-1-piperazinyl)-2,6'-Bi-1H-benzimidazole Molecular Formula: C₂₅H₂₃IN₆ Molecular Weight: 534.39 g/mol CAS Number: 158013-42-4
Physicochemical Properties
| Property | Value | Reference |
| Appearance | Off-white to pink solid powder | |
| Solubility | Soluble in DMSO and water (protect from light) | |
| pKa | 10.66 ± 0.10 (Predicted) | |
| Boiling Point | 752.5 ± 70.0 °C (Predicted) | |
| Density | 1.587 ± 0.06 g/cm³ (Predicted) |
Fluorescence Properties
This compound is a blue fluorescent dye. Like other Hoechst stains, its fluorescence is significantly enhanced upon binding to the minor groove of DNA, particularly in AT-rich regions. The fluorescence intensity is also dependent on the pH of the solution, increasing with higher pH.
| Parameter | Wavelength/Range |
| Excitation (Ex) | <380 nm (Ultraviolet) |
| Emission (Em) | 451-495 nm (Blue) |
Mechanism of Action: DNA Binding
This compound binds to the minor groove of double-stranded DNA. This binding is non-intercalative and shows a preference for sequences rich in adenine (B156593) (A) and thymine (B56734) (T) bases. The binding affinity is influenced by the specific DNA sequence. The iodine substitution at the meta position can affect the precise positioning and interaction of the molecule within the DNA minor groove.
Experimental Protocols
General Protocol for Staining of Live Cells
This protocol is a general guideline for using this compound to stain the nuclei of live cells for visualization by fluorescence microscopy or analysis by flow cytometry.
1. Preparation of Stock Solution:
-
Dissolve 10 mg of this compound in 5 mL of dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.
-
Store the stock solution at 4°C or -20°C, protected from light. Avoid repeated freeze-thaw cycles.
2. Preparation of Working Solution:
-
Dilute the stock solution in serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to a final concentration of 10 µg/mL. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
3. Staining Protocol for Suspension Cells: a. Pellet the cells by centrifugation at 1000 x g for 3-5 minutes at 4°C. b. Discard the supernatant and wash the cells twice with PBS. c. Resuspend the cells to a density of 1x10⁶ cells/mL. d. Add 1 mL of the working solution to the cell suspension. e. Incubate at room temperature for 3-10 minutes, protected from light. f. Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant. g. Wash the cells twice with PBS. h. Resuspend the cells in serum-free medium or PBS for analysis.
4. Staining Protocol for Adherent Cells: a. Grow adherent cells on sterile coverslips in a petri dish. b. Remove the culture medium. c. Add 100 µL of the working solution to the coverslip, ensuring the cells are completely covered. d. Incubate at room temperature for 3-10 minutes, protected from light. e. Wash the cells twice with medium. f. The cells are now ready for observation under a fluorescence microscope.
Workflow for Cell Staining and Analysis
Caption: General workflow for cell staining with this compound.
Applications in Research and Drug Development
Visualization of Nuclear Morphology and DNA Content
This compound is a valuable tool for visualizing nuclear morphology and estimating DNA content in living cells. Its ability to penetrate the cell membrane makes it suitable for real-time imaging studies of cellular processes such as mitosis and apoptosis.
Detection of Apoptosis
Changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation, are hallmarks of apoptosis. Staining with this compound allows for the visualization of these changes. It is often used in conjunction with other apoptosis markers, such as Annexin V, to distinguish between different stages of cell death.
Photosensitization and DNA Damage
Upon exposure to UVA light, this compound can act as a photosensitizer, leading to the cleavage of DNA. This property is attributed to the formation of a ligand radical species through photodehalogenation. The efficiency and sites of DNA cleavage are influenced by the position of the iodine atom on the phenyl ring. The meta isomer has been shown to induce single-strand breaks in DNA. This characteristic makes it a useful tool for studying the mechanisms of DNA damage and repair.
Signaling Pathway of UVA-Induced DNA Cleavage
Caption: UVA-induced DNA cleavage by this compound.
Conclusion
This compound is a versatile fluorescent probe with significant applications in cell biology and drug development. Its ability to specifically stain DNA in living cells, coupled with its photosensitizing properties, allows for a range of applications from basic cell imaging to the investigation of DNA damage and repair pathways. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in a research setting. As with any fluorescent probe, optimization of staining conditions is recommended for each specific cell type and experimental setup to ensure reliable and reproducible results.
A Technical Guide to meta-iodoHoechst 33258 and Hoechst 33258: A Comparative Analysis for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of meta-iodoHoechst 33258 and the widely used nuclear stain, Hoechst 33258. This document outlines their core differences, presents available quantitative data, and offers detailed experimental protocols to aid in the selection and application of the appropriate probe for your research needs.
Introduction: The Hoechst Dye Family and a Key Derivative
Hoechst 33258 is a cell-permeant, blue-fluorescent dye that binds specifically to the minor groove of AT-rich regions of double-stranded DNA (dsDNA).[1][2][3] Its utility in fluorescence microscopy, flow cytometry, and cell cycle analysis is well-established.[1][2][3] this compound is a derivative of Hoechst 33258, also functioning as a DNA marker dye. While both compounds share the core bisbenzimide structure responsible for DNA binding, the substitution of an iodine atom at the meta position of the terminal phenyl ring in this compound introduces subtle yet potentially significant alterations to its properties and interactions.
Core Differences and Structural Comparison
The fundamental difference between Hoechst 33258 and this compound lies in the substitution on the phenol (B47542) ring. Hoechst 33258 possesses a hydroxyl (-OH) group at the para position, whereas this compound has an iodine (-I) atom at the meta position. This seemingly minor structural change can influence several key characteristics, including:
-
Electron Distribution: The electronegativity and size of the iodine atom compared to a hydroxyl group can alter the electron density and steric profile of the molecule.
-
Hydrophobicity: The introduction of iodine may increase the lipophilicity of the molecule, potentially affecting its membrane permeability and interaction with the hydrophobic environment of the DNA minor groove.
-
Photophysical Properties: The heavy iodine atom can influence the excited state lifetime and intersystem crossing rates, which may affect fluorescence quantum yield and photostability.
Caption: Structural relationship between Hoechst 33258 and this compound.
Quantitative Data Summary
While extensive comparative data for this compound is limited in the public domain, the following tables summarize the known quantitative properties of Hoechst 33258 and available information for its meta-iodo derivative.
Table 1: Photophysical Properties
| Property | Hoechst 33258 | This compound |
| Excitation Maximum (λex, nm) | ~352 (DNA-bound) | Not explicitly stated, expected to be similar to Hoechst 33258 |
| Emission Maximum (λem, nm) | ~461 (DNA-bound) | Not explicitly stated, expected to be similar to Hoechst 33258 |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | 46,000 at 345.5 nm | Not available |
| Fluorescence Quantum Yield (ΦF) | 0.034 (in water)[1][4], ~0.74 (in PVA films)[5] | Not available |
Table 2: DNA Binding Properties
| Property | Hoechst 33258 | This compound |
| Binding Site | Minor groove of dsDNA, preference for AT-rich regions | Minor groove of dsDNA, preference for AT-rich regions |
| Dissociation Constant (Kd) | 1-10 nM (high-affinity binding to B-DNA minor groove)[6], ~1000 nM (low-affinity nonspecific binding)[6] | Grossly similar strength and AT preference to Hoechst 33258 |
Experimental Protocols
The following protocols provide a framework for the use and comparative analysis of Hoechst 33258 and this compound.
General Cell Staining Protocol for Fluorescence Microscopy
This protocol can be adapted for both live and fixed cells.
Materials:
-
Hoechst 33258 or this compound stock solution (e.g., 1 mg/mL in DMSO or water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS) for fixed cell staining
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for fixed cell staining
-
Mounting medium
-
Glass slides and coverslips
Procedure for Live Cell Staining:
-
Cell Culture: Plate cells on coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Staining Solution Preparation: Dilute the dye stock solution to a working concentration of 0.5-5 µg/mL in pre-warmed cell culture medium.
-
Staining: Remove the culture medium from the cells and add the staining solution.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Imaging: Mount the coverslips on glass slides with a small volume of PBS or culture medium and proceed with fluorescence microscopy using a UV excitation filter.
Procedure for Fixed Cell Staining:
-
Cell Culture and Fixation: Culture cells on coverslips. Wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.
-
Washing: Wash the cells three times with PBS.
-
Staining Solution Preparation: Dilute the dye stock solution to a working concentration of 0.5-2 µg/mL in PBS.
-
Staining: Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Mounting and Imaging: Mount the coverslips on glass slides using an appropriate mounting medium and image with a fluorescence microscope.
References
An In-Depth Technical Guide to meta-iodoHoechst 33258 for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
meta-iodoHoechst 33258 is a fluorescent dye belonging to the Hoechst family of bis-benzimidazole stains, renowned for their utility in labeling the nuclei of living cells.[1] Like its parent compound, Hoechst 33258, this analog exhibits a strong preference for binding to the minor groove of AT-rich regions of double-stranded DNA.[1][2] This specific interaction results in a significant enhancement of its fluorescence, making it an excellent probe for visualizing nuclear morphology and dynamics in real-time. The introduction of an iodine atom at the meta position of the phenyl ring confers unique properties to the molecule, including the ability to induce single-strand DNA breaks upon irradiation with UVA light, a feature that opens up specialized research applications in the study of DNA damage and repair.[3] This guide provides a comprehensive overview of the technical details necessary for the effective application of this compound in live-cell imaging, including its photophysical properties, experimental protocols, and its role in studying cellular pathways.
Core Properties and Mechanism of Action
This compound is a cell-permeant dye that readily crosses the plasma membrane of live cells. Its mechanism of action is predicated on its high-affinity binding to the minor groove of DNA, with a pronounced specificity for sequences containing at least three consecutive A-T base pairs.[4] Upon binding, the dye undergoes a conformational change that leads to a substantial increase in its fluorescence quantum yield. The fluorescence intensity of Hoechst dyes is also known to increase with the pH of the solvent.[1]
The key distinguishing feature of this compound is its photosensitizing ability. When exposed to UVA irradiation, the carbon-iodine bond can undergo homolytic cleavage, generating a highly reactive aryl radical. This radical can then abstract a hydrogen atom from the deoxyribose backbone of DNA, leading to the formation of a single-strand break. This property makes it a valuable tool for inducing localized DNA damage and studying the subsequent cellular response.
Quantitative Data
| Property | Value (for Hoechst 33258) | Reference |
| Excitation Maximum (λex) | ~352 nm (with DNA) | [5][6] |
| Emission Maximum (λem) | ~461 nm (with DNA) | [5][6] |
| Molar Extinction Coefficient (ε) | 46,000 cm⁻¹M⁻¹ at 345.5 nm | [7] |
| Quantum Yield (Φ) | 0.034 (in water, unbound) | [7] |
| DNA Binding Affinity (Kd) | ~1-3 nM | [8] |
Experimental Protocols
Live-Cell Nuclear Staining
This protocol is a general guideline for staining live cells with this compound. Optimal conditions may vary depending on the cell type and experimental setup.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO or water)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging system
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration of 0.1-1.0 µg/mL.[5]
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 5-15 minutes.[5]
-
Washing (Optional): The dye can be imaged without washing. However, for reduced background fluorescence, the staining solution can be removed and the cells washed twice with pre-warmed PBS or fresh culture medium.
-
Imaging: Image the cells using a fluorescence microscope equipped with a UV excitation source (e.g., ~350 nm) and a blue emission filter (e.g., ~460 nm).
Detection of Apoptosis
Apoptotic cells exhibit characteristic changes in nuclear morphology, including chromatin condensation and nuclear fragmentation, which can be readily visualized with this compound.
Procedure:
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus.
-
Stain Cells: Follow the live-cell nuclear staining protocol described above.
-
Image and Analyze: Acquire fluorescence images of the stained cells. Apoptotic cells will display brightly stained, condensed, and/or fragmented nuclei, while healthy cells will have larger, uniformly stained nuclei.[9][10] The percentage of apoptotic cells can be quantified by counting.
UVA-Induced DNA Damage
This protocol outlines the procedure for inducing localized DNA damage using this compound and UVA irradiation.
Materials:
-
This compound
-
Live-cell imaging system with a UVA laser source
Procedure:
-
Stain Cells: Stain live cells with this compound as described above.
-
UVA Irradiation: Using the imaging system's laser, target a specific region of the nucleus with UVA light. The duration and intensity of the irradiation will need to be optimized to induce detectable DNA damage without causing immediate cell death.
-
Post-Irradiation Imaging: Following UVA exposure, continue to image the cells to monitor the recruitment of DNA repair proteins (e.g., by co-transfection with a fluorescently tagged repair protein) or other downstream cellular responses.
Signaling Pathways and Workflows
Apoptosis Detection Workflow
The following diagram illustrates the workflow for detecting apoptosis using this compound.
UVA-Induced DNA Damage and Repair Pathway
This diagram outlines the mechanism of UVA-induced DNA damage by this compound and the subsequent cellular response.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in several areas of drug development:
-
High-Content Screening: Its use in automated fluorescence microscopy allows for the high-throughput screening of compounds that induce apoptosis or modulate DNA repair pathways.
-
Mechanism of Action Studies: For compounds identified as potential anti-cancer agents, this dye can be used to confirm if their mode of action involves the induction of apoptosis or DNA damage.
-
Photosensitizer Research: As a photosensitizer, it can serve as a model compound for the development of new photodynamic therapies.
Conclusion
This compound is a versatile fluorescent probe for live-cell imaging, offering the standard benefits of nuclear counterstaining with the added functionality of a photosensitizer. Its ability to specifically label nuclear DNA and, upon UVA irradiation, induce localized DNA damage provides a powerful tool for researchers investigating fundamental cellular processes such as apoptosis and DNA repair. This guide provides the foundational knowledge for the successful application of this compound in a research setting, with the potential to contribute to significant advances in cell biology and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. Oxidatively-generated damage to DNA and proteins mediated by photosensitized UVA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Massive parallel analysis of DNA-Hoechst 33258 binding specificity with a generic oligodeoxyribonucleotide microchip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. omlc.org [omlc.org]
- 8. Hoechst 33258-polyethylene glycol-IR-786 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for meta-iodoHoechst 33258 Live Cell Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
meta-iodoHoechst 33258 is a fluorescent dye belonging to the Hoechst family of stains, which are cell-permeant nucleic acid stains that are widely used in cell biology research.[1][2][3] These dyes bind to the minor groove of double-stranded DNA, with a preference for adenine-thymine (AT)-rich regions.[1][4] Upon binding to DNA, the fluorescence of this compound is significantly enhanced, allowing for the visualization of cell nuclei in both live and fixed cells.[1][3] Its ability to penetrate the cell membrane of living cells makes it a valuable tool for studying dynamic cellular processes such as cell cycle progression and apoptosis.[5]
Principle of Action
This compound, like other Hoechst dyes, is a bis-benzimide derivative. Its mechanism of action involves binding to the minor groove of DNA. This binding is non-intercalating and shows a preference for sequences rich in adenine (B156593) and thymine. The fluorescence quantum yield of the dye is substantially increased upon binding to DNA, leading to a bright blue fluorescence under UV excitation. This property allows for a high signal-to-noise ratio in imaging applications. The fluorescence intensity of Hoechst dyes has also been noted to increase with the pH of the solution.[1][3]
Quantitative Data
The following table summarizes the key quantitative parameters for Hoechst 33258, a closely related and well-characterized compound. These values should serve as a starting point for experiments using this compound, and optimization is recommended for specific cell types and experimental conditions.
| Parameter | Value | Reference |
| Excitation Maximum (with DNA) | ~350-365 nm | [2] |
| Emission Maximum (with DNA) | ~460-490 nm | [2] |
| Recommended Stock Solution Concentration | 1-10 mM in DMSO or water | [2] |
| Recommended Working Concentration (Live Cells) | 0.1-10 µg/mL | [5] |
| Recommended Incubation Time (Live Cells) | 3-15 minutes at room temperature or 37°C | [1][3] |
Experimental Protocols
1. Preparation of Stock Solution
-
To prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound powder in 1 mL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or sterile distilled water.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Store the stock solution at 4°C for short-term storage (up to several weeks) or at -20°C for long-term storage. Protect from light.
2. Live Cell Staining Protocol for Fluorescence Microscopy
This protocol is suitable for adherent or suspension cells.
-
Cell Preparation:
-
For adherent cells, grow cells on sterile glass coverslips or in optical-bottom multi-well plates to the desired confluency.
-
For suspension cells, wash the cells with phosphate-buffered saline (PBS) and resuspend them in a suitable cell culture medium.
-
-
Preparation of Staining Solution:
-
Dilute the this compound stock solution in pre-warmed (37°C) complete cell culture medium or PBS to the desired final working concentration (e.g., 1 µg/mL).
-
-
Staining:
-
For adherent cells, remove the culture medium and add the staining solution to cover the cells.
-
For suspension cells, add the staining solution to the cell suspension.
-
Incubate the cells for 5-15 minutes at 37°C, protected from light.
-
-
Washing (Optional):
-
The washing step is optional as unbound Hoechst dyes have low fluorescence. However, for applications requiring a very low background, the staining solution can be removed, and the cells can be washed once or twice with pre-warmed culture medium or PBS.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with a UV excitation source (e.g., DAPI filter set).
-
3. Live Cell Staining Protocol for Flow Cytometry
-
Cell Preparation:
-
Harvest and wash the cells with PBS.
-
Adjust the cell density to approximately 1 x 10^6 cells/mL in a suitable buffer (e.g., PBS with 1% fetal bovine serum).
-
-
Staining:
-
Add the this compound stock solution directly to the cell suspension to achieve the desired final concentration (e.g., 1-5 µg/mL).
-
Incubate for 10-15 minutes at room temperature or 37°C, protected from light.
-
-
Analysis:
-
Analyze the stained cells directly on a flow cytometer equipped with a UV laser for excitation and a blue emission filter.
-
Diagrams
Experimental Workflow for Live Cell Staining
Caption: Workflow for staining live cells with this compound.
Mechanism of Action: DNA Binding
References
Application Notes and Protocols for meta-iodoHoechst 33258 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
meta-iodoHoechst 33258 is a fluorescent dye belonging to the Hoechst family of bis-benzimidazole DNA stains. It is a cell-permeant dye that specifically binds to the minor groove of DNA, with a high affinity for adenine-thymine (A-T) rich regions.[1][2] This binding results in a significant enhancement of its fluorescence, making it an excellent tool for visualizing and quantifying DNA content in cells. Its ability to enter live cells makes it particularly useful for a variety of applications in flow cytometry, including cell cycle analysis and the detection of apoptosis.[2] This document provides detailed application notes and protocols for the use of this compound in flow cytometry.
Principle of Action
This compound is excited by ultraviolet (UV) light and emits blue fluorescence. The fluorescence intensity is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][4] In apoptotic cells, the chromatin undergoes condensation, leading to an increase in the localized concentration of DNA. This results in brighter fluorescence when stained with this compound, enabling the identification and quantification of apoptotic cells.[5][6][7][8][9]
Spectral Properties
The spectral properties of this compound are very similar to those of the widely used Hoechst 33258.
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~352 |
| Emission Maximum | ~461 |
Note: Optimal excitation is achieved with a UV laser. Emission is typically collected using a blue filter.
Applications in Flow Cytometry
Cell Cycle Analysis
This compound is a valuable tool for studying the distribution of cells throughout the cell cycle. By staining a cell population, a DNA content histogram can be generated, revealing distinct peaks corresponding to the G0/G1, S, and G2/M phases. This allows for the assessment of cell proliferation and the effects of cytotoxic or cytostatic compounds on cell cycle progression.[3][4][10][11]
Apoptosis Detection
A hallmark of apoptosis is chromatin condensation (pyknosis). Cells undergoing apoptosis will stain more brightly with this compound than healthy cells due to this condensed chromatin.[5][6][7][8][9] This provides a straightforward method for identifying and quantifying apoptotic cells. For more detailed analysis, this compound can be used in conjunction with other apoptosis markers, such as Annexin V, to differentiate between early and late apoptotic, and necrotic cells.
Data Presentation
Table 1: Representative Cell Cycle Analysis Data in Jurkat Cells
The following table presents typical cell cycle distribution data obtained using a Hoechst dye in a human T-cell leukemia cell line (Jurkat).[12][13]
| Cell Cycle Phase | Percentage of Cells (Untreated) | Percentage of Cells (After Treatment with a G2/M Arresting Agent) |
| G0/G1 | 43.2% | 25.0% |
| S | 25.2% | 15.0% |
| G2/M | 17.9% | 60.0% |
Table 2: Representative Apoptosis Detection Data in HeLa Cells
This table illustrates the expected change in the percentage of apoptotic cells after treatment with an apoptosis-inducing agent, as identified by increased Hoechst dye fluorescence.[5][6][7][8][9]
| Cell Population | Percentage of Cells (Untreated Control) | Percentage of Cells (Treated with Apoptosis Inducer) |
| Healthy Cells | >95% | 65% |
| Apoptotic Cells | <5% | 35% |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using this compound
This protocol outlines the steps for staining suspension cells for cell cycle analysis.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer with UV laser
Procedure:
-
Harvest approximately 1x10^6 cells per sample.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells by resuspending the pellet in 1 mL of PBS, then centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of pre-warmed cell culture medium.
-
Add this compound to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for your cell type.
-
Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
(Optional) If working with adherent cells, they can be stained directly in the culture dish before trypsinization.
-
After incubation, the cells can be analyzed directly on the flow cytometer or washed once with PBS before analysis.
-
Acquire data on the flow cytometer using a UV laser for excitation and a blue emission filter (e.g., 450/50 nm bandpass).
-
Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 2: Apoptosis Detection with this compound and Annexin V Co-staining
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution
-
FITC-conjugated Annexin V
-
1X Annexin V Binding Buffer
-
Propidium Iodide (PI) or 7-AAD (for distinguishing necrotic cells, optional)
-
PBS
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer with UV and blue (488 nm) lasers
Procedure:
-
Induce apoptosis in your cell line using the desired method. Include an untreated control.
-
Harvest 1-5 x 10^5 cells per sample by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Add this compound to a final concentration of 1 µg/mL.
-
(Optional) Add PI to a final concentration of 1-5 µg/mL to identify necrotic cells.
-
Analyze the samples on the flow cytometer within 1 hour.
-
Excite Annexin V-FITC with a 488 nm laser and collect emission around 530 nm.
-
Excite this compound with a UV laser and collect emission around 460 nm.
-
If using PI, excite with a 488 nm laser and collect emission around 617 nm.
-
Interpretation of Results:
-
Viable cells: Annexin V-negative, Hoechst-dim
-
Early apoptotic cells: Annexin V-positive, Hoechst-bright
-
Late apoptotic/necrotic cells: Annexin V-positive, Hoechst-bright, and PI-positive (if used)
Mandatory Visualizations
Caption: Workflow for cell cycle analysis using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. Cell Cycle Analysis - Blizard Institute - Faculty of Medicine and Dentistry [qmul.ac.uk]
- 4. escca.eu [escca.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. A Triple Staining Method for Accurate Cell Cycle Analysis Using Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for meta-iodoHoechst 33258 in Fluorescence Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
meta-iodoHoechst 33258 is a fluorescent dye belonging to the Hoechst family of bis-benzimide stains.[1][2] These dyes are known to bind to the minor groove of DNA, with a preference for adenine-thymine (AT)-rich regions.[1][3] The defining feature of this compound is the substitution of a hydrogen atom with an iodine atom on the phenyl ring. This modification enhances its properties for specific applications, including its use as a marker dye in fluorescence microscopy and flow cytometry for visualizing cell nuclei.[1][3] Like its counterparts, it is cell-permeant, making it suitable for staining both live and fixed cells.[1][4]
Physicochemical and Spectroscopic Properties
This compound exhibits spectroscopic properties that are characteristic of the Hoechst dye family, with excitation in the ultraviolet range and emission in the blue region of the spectrum.[1][4]
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₃IN₆O | [5] |
| Molecular Weight | 534.39 g/mol | [5] |
| Excitation Maximum (with DNA) | ~352 nm | [4] |
| Emission Maximum (with DNA) | ~461 nm | [4] |
| Solvent for Stock Solution | Dimethylsulfoxide (DMSO) or Water | [1][4] |
Recommended Staining Concentrations
The optimal concentration of this compound can vary depending on the cell type, cell density, and specific application. It is advisable to perform a titration experiment to determine the ideal concentration for your experimental setup.
| Application | Cell Type | Recommended Concentration | Incubation Time |
| Live Cell Imaging | Mammalian Cells | 0.1 - 5 µg/mL | 15 - 60 min |
| Fixed Cell Staining | Mammalian Cells | 1 µg/mL | 3 - 10 min |
| Flow Cytometry | Mammalian Cells | 1 - 10 µg/mL | 15 - 60 min |
| Bacterial Staining | Gram-positive/negative | 12 - 15 µg/mL | ~30 min |
Note: For live-cell imaging, lower concentrations (e.g., 7-28 nM) may be necessary for long-term experiments to minimize cytotoxicity.[6] A concentration of 1 µg/mL is often cited as having minimal cytotoxicity for live cells.[7]
Experimental Protocols
4.1. Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 10 mg/mL): Dissolve 10 mg of this compound powder in 1 mL of high-quality, anhydrous DMSO or distilled water.[8]
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[1][8]
-
Working Solution: Immediately before use, dilute the stock solution to the desired final concentration in a suitable buffer (e.g., PBS) or serum-free cell culture medium.[1] For a final concentration of 10 µg/mL, dilute the stock solution accordingly.[1]
4.2. Staining Protocol for Adherent Cells
Caption: Workflow for staining adherent cells.
-
Culture adherent cells on sterile coverslips to the desired confluency.
-
Remove the coverslip from the culture medium and gently aspirate any remaining medium.[1]
-
Add approximately 100 µL of the prepared this compound working solution, ensuring the entire surface of the coverslip with cells is covered.[1]
-
Incubate at room temperature for 3-10 minutes, protected from light.[1]
-
Wash the cells twice with fresh, pre-warmed culture medium or PBS for 5 minutes each time to remove any unbound dye.[1]
-
Mount the coverslip on a microscope slide with an appropriate mounting medium.
-
Visualize the stained nuclei using a fluorescence microscope with a UV excitation source and a blue emission filter.
4.3. Staining Protocol for Suspension Cells
Caption: Workflow for staining suspension cells.
-
Begin with a single-cell suspension at a density of approximately 1x10⁶ cells/mL.[1]
-
Pellet the cells by centrifugation at 1000 x g for 3-5 minutes at 4°C and discard the supernatant.[1]
-
Wash the cell pellet twice with PBS, centrifuging after each wash, for 5 minutes each time.[1]
-
Add 1 mL of the this compound working solution to the cell pellet and resuspend gently.[1]
-
Incubate at room temperature for 3-10 minutes, protected from light.[1]
-
Centrifuge the stained cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[1]
-
Wash the cells twice with PBS as described in step 3.[1]
-
Resuspend the final cell pellet in serum-free culture medium or PBS for analysis.[1]
-
Analyze the cells using a fluorescence microscope or a flow cytometer.
Comparison with Other Common DNA Stains
This compound shares many characteristics with other Hoechst dyes and DAPI, but there are key differences to consider.
| Feature | This compound | Hoechst 33342 | Hoechst 33258 | DAPI |
| Cell Permeability | Permeant | More Permeant[9][10] | Less Permeant[9] | Less Permeant, better for fixed cells[11] |
| Toxicity | Potentially less toxic than DAPI[10] | Can induce apoptosis at higher concentrations[11] | Generally low toxicity | More toxic than Hoechst dyes[10][11] |
| Primary Use | Live or fixed cells[1][3] | Live cell staining[9] | Live or fixed cells[4] | Fixed cell staining[11] |
| Excitation (nm) | ~352 | ~350[11] | ~352[11] | ~358[11] |
| Emission (nm) | ~461 | ~461[11] | ~461[11] | ~461[11] |
Applications and Considerations
-
Nuclear Counterstaining: this compound is an excellent nuclear counterstain in immunofluorescence experiments, providing clear visualization of nuclear morphology.
-
Apoptosis Detection: The dye can be used to identify apoptotic cells, which are characterized by condensed and fragmented nuclei that stain brightly.[9]
-
Cell Cycle Analysis: Due to its stoichiometric binding to DNA, the fluorescence intensity can be correlated with DNA content for cell cycle analysis by flow cytometry.[9]
-
Radiosensitization: The presence of the iodine atom makes this compound a potential radiosensitizer. The iodine atom can absorb X-rays and emit Auger electrons, which can induce localized DNA damage. This property is of interest in cancer therapy research.
Caption: Radiosensitization by this compound.
Troubleshooting
-
Weak Signal: Increase the dye concentration or incubation time. Ensure the pH of the buffer is optimal (around 7.4).[4]
-
High Background: Decrease the dye concentration or increase the number and duration of wash steps. Unbound dye can fluoresce in the 510-540 nm range.[10]
-
Phototoxicity in Live Cells: Use the lowest possible dye concentration and light exposure during imaging. Consider using a more sensitive camera or imaging system.[6]
-
Precipitation: Ensure the dye is fully dissolved in the stock solution. Do not store dilute working solutions for extended periods.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. This compound [myskinrecipes.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 6. Breaking a Dogma: High-Throughput Live-Cell Imaging in Real-Time with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the best concentration to use with Hoechst? | AAT Bioquest [aatbio.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. Hoechst stain - Wikipedia [en.wikipedia.org]
- 11. biotium.com [biotium.com]
Application Notes and Protocols for meta-iodoHoechst 33258 Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
meta-iodoHoechst 33258 is a blue fluorescent, cell-permeant nuclear stain belonging to the Hoechst family of bisbenzimide dyes.[1] Like its counterparts, it binds preferentially to adenine-thymine (A-T) rich regions of the minor groove in double-stranded DNA (dsDNA).[1][2] This binding results in a significant enhancement of its fluorescence, making it a valuable tool for visualizing cell nuclei in both live and fixed cells.[1][3] Its applications are widespread in cell biology and drug development, including the study of cell cycle progression, apoptosis, and chromosome morphology.[4] The addition of an iodine atom to the Hoechst 33258 structure may influence its photophysical properties and binding affinity, potentially offering advantages in specific applications.
Mechanism of Action
This compound is a non-intercalating DNA dye that selectively binds to the minor groove of dsDNA.[1] The fluorescence quantum yield of the dye is low in solution and increases significantly upon binding to DNA.[5] This property allows for no-wash staining protocols, as the background fluorescence from unbound dye is minimal.[2] The preference for A-T rich regions makes it an excellent stain for the nuclear chromatin of most eukaryotic cells.
Physicochemical and Fluorescence Properties
| Property | Hoechst 33258 | Hoechst 33342 | This compound (Predicted) |
| Excitation Maximum (DNA-bound) | ~350 nm[2] | ~350 nm[2] | ~350 nm |
| Emission Maximum (DNA-bound) | ~461 nm[2] | ~461 nm[2] | ~461 nm |
| Cell Permeability | Moderate[3] | High[3] | Moderate to High |
| Quantum Yield (DNA-bound) | ~0.4[6] | ~0.4-0.5[6] | Similar to Hoechst 33258 |
| Molecular Weight | 561.9 g/mol | 616.0 g/mol | 534.39 g/mol |
Experimental Protocols
1. Preparation of Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution of 1 to 10 mg/mL.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. When stored correctly, the stock solution is stable for at least six months.[2]
2. Staining Protocol for Adherent Cells
-
Cell Culture: Grow adherent cells on sterile glass coverslips or in optical-bottom multi-well plates to the desired confluency.
-
Preparation of Staining Solution: Dilute the this compound stock solution in a suitable buffer (e.g., phosphate-buffered saline (PBS), Hanks' Balanced Salt Solution (HBSS), or complete cell culture medium) to a final working concentration of 0.5-5 µg/mL. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
-
Staining: Remove the cell culture medium and wash the cells once with PBS. Add the staining solution to the cells and incubate for 5-15 minutes at room temperature or 37°C, protected from light.
-
Washing: Aspirate the staining solution and wash the cells two to three times with PBS or fresh culture medium.
-
Imaging: Mount the coverslips on a microscope slide with a suitable mounting medium or add fresh buffer/medium to the wells. Visualize the stained nuclei using a fluorescence microscope with a standard DAPI filter set (Excitation: ~350 nm, Emission: ~460 nm).
3. Staining Protocol for Suspension Cells
-
Cell Harvest: Harvest the suspension cells by centrifugation at 300-500 x g for 5 minutes.
-
Washing: Discard the supernatant and resuspend the cell pellet in PBS. Centrifuge again and discard the supernatant.
-
Staining: Resuspend the cells in the staining solution (0.5-5 µg/mL in PBS or culture medium) at a density of 10^5 to 10^6 cells/mL. Incubate for 10-30 minutes at room temperature or 37°C, protected from light.
-
Washing: Centrifuge the cells, discard the staining solution, and resuspend the pellet in fresh PBS or medium. Repeat the wash step twice.
-
Analysis: Resuspend the final cell pellet in a suitable buffer for analysis by fluorescence microscopy or flow cytometry.
Applications
1. Visualization of Nuclear Morphology and Apoptosis
Apoptosis, or programmed cell death, is characterized by distinct morphological changes in the nucleus, including chromatin condensation (pyknosis) and nuclear fragmentation (karyorrhexis). This compound can be used to visualize these changes. Healthy cells will display uniform, round or oval nuclei with diffuse chromatin. In contrast, apoptotic cells will exhibit brightly stained, condensed, and often fragmented nuclei.
2. Cell Cycle Analysis by Flow Cytometry
The intensity of this compound fluorescence is directly proportional to the DNA content of the cell. This property allows for the analysis of cell cycle distribution using flow cytometry.
-
G0/G1 Phase: Cells in the G0 or G1 phase have a normal diploid (2N) DNA content and will show a peak of fluorescence at a certain intensity.
-
S Phase: Cells undergoing DNA synthesis in the S phase will have an intermediate DNA content (between 2N and 4N) and will show a broader distribution of fluorescence intensities.
-
G2/M Phase: Cells in the G2 or M phase have a tetraploid (4N) DNA content and will exhibit a fluorescence intensity peak that is approximately double that of the G0/G1 peak.
Signaling Pathway in Apoptosis
This compound is a valuable tool for identifying cells undergoing apoptosis, a process governed by intricate signaling pathways. The two main pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspase enzymes that execute cell death.
Caption: The intrinsic and extrinsic apoptosis pathways leading to nuclear changes visualized by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for staining adherent cells with this compound for fluorescence microscopy.
Caption: A step-by-step workflow for this compound staining of adherent cells.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Staining | - Staining concentration is too low.- Incubation time is too short.- Dye has degraded. | - Increase the concentration of this compound.- Increase the incubation time.- Use a fresh aliquot of the stock solution. |
| High Background Fluorescence | - Staining concentration is too high.- Inadequate washing. | - Decrease the concentration of the staining solution.- Increase the number and duration of wash steps. |
| Photobleaching | - Excessive exposure to excitation light. | - Minimize the exposure time to the excitation light.- Use a lower light intensity.- Use an anti-fade mounting medium. |
| Cell Toxicity (for live-cell imaging) | - Staining concentration is too high.- Prolonged incubation. | - Use the lowest effective concentration of the dye.- Minimize the incubation time. |
Safety Precautions
This compound, like other Hoechst dyes, binds to DNA and should be considered a potential mutagen. Handle with care and wear appropriate personal protective equipment (PPE), including gloves and a lab coat. Dispose of the dye and any contaminated materials according to your institution's guidelines for chemical waste.
References
Application Notes: meta-iodoHoechst 33258 for Apoptosis Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction to Apoptosis Detection
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders. The ability to accurately detect and quantify apoptosis is therefore crucial for basic research and the development of novel therapeutics. Key characteristics of apoptotic cells include cell shrinkage, chromatin condensation, nuclear fragmentation, and alterations in the plasma membrane, such as the loss of integrity.
meta-iodoHoechst 33258: A Selective Probe for Apoptotic Cells
This compound (m-IH33258) is a fluorescent, blue-emitting nuclear stain belonging to the bisbenzimide dye family. Like other Hoechst dyes, it binds preferentially to A-T rich regions in the minor groove of DNA. Upon binding to double-stranded DNA, its fluorescence quantum yield increases significantly.
The key feature of m-IH33258 for apoptosis detection lies in its relatively low permeability across the intact plasma membranes of healthy, viable cells. In contrast, cells undergoing apoptosis lose their membrane integrity, allowing m-IH33258 to enter and stain the nucleus. The condensed chromatin characteristic of apoptotic cells results in a bright, compact, and intensely fluorescent nuclear appearance, which can be readily distinguished from the faint or non-existent staining of viable cells.
Advantages of this compound:
-
High Specificity: Preferentially stains apoptotic and necrotic cells over viable cells.
-
Bright Signal: Exhibits strong blue fluorescence upon binding to condensed chromatin.
-
Simple & Rapid Staining: Protocols are straightforward and typically require short incubation times.
-
Versatility: Suitable for multiple detection platforms, including fluorescence microscopy and flow cytometry.
-
Photostability: Offers robust performance in imaging applications.
Mechanism of Action
The selective staining of apoptotic cells by this compound is based on differential plasma membrane permeability.
-
Viable Cells: Healthy cells maintain an intact plasma membrane that effectively excludes the m-IH33258 dye. Consequently, the nuclei of viable cells remain unstained or exhibit very dim fluorescence.
-
Apoptotic Cells: A hallmark of apoptosis is the loss of plasma membrane integrity. This allows m-IH33258 to passively diffuse into the cell and access the nucleus.
-
Nuclear Staining: Once inside, the dye binds to the condensed chromatin, a characteristic feature of apoptosis, resulting in a significantly enhanced and bright blue fluorescent signal. This allows for clear visual and quantitative differentiation from healthy cells.
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize quantitative data from studies utilizing Hoechst 33258 to assess apoptosis.
Table 1: Apoptosis Detection in HCT116 Cells via Hoechst 33258 Staining [1]
| Cell Line | Treatment (48h) | Apoptosis Rate (%) |
| HCT116 | Control (Negative) | 5.21 |
| HCT116 | Oxysophoridine (25 mg/L) | 46.37 |
| HCT116 | Oxysophoridine (50 mg/L) | - |
| HCT116 | Oxysophoridine (100 mg/L) | 87.62 |
Table 2: Apoptosis Induction in TPC-1 Thyroid Cancer Cells [2]
| Cell Line | Treatment (24h) | Total Apoptotic Cells (%) |
| TPC-1 | Control | ~5.0 |
| TPC-1 | Parthenolide (4 µM) | 12.64 |
| TPC-1 | Parthenolide (8 µM) | 34.70 |
| TPC-1 | Parthenolide (10 µM) | 70.37 |
Table 3: Apoptosis in MCF-7 Breast Cancer Cells with 5-Aza-CdR Treatment [3]
| Cell Line | Treatment | Apoptosis Rate (%) |
| MCF-7 | Control | 2.52 ± 1.37 |
| MCF-7 | 5-Aza-CdR (0.4 µmol/L) | 6.65 ± 2.52 |
| MCF-7 | 5-Aza-CdR (6.4 µmol/L) | 18.75 ± 4.68 |
| MCF-7 | 5-Aza-CdR (102.4 µmol/L) | 49.32 ± 6.08 |
Experimental Protocols
Protocol 1: Apoptosis Detection by Fluorescence Microscopy
This protocol details the staining of adherent or suspension cells for visualization of apoptotic nuclei.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium
-
Formaldehyde (for fixing, optional)
-
Glass slides and coverslips or imaging-grade microplates
-
Fluorescence microscope with a UV filter set (Excitation ~350 nm, Emission ~460 nm)
Procedure:
-
Reagent Preparation:
-
1 mg/mL Stock Solution: Dissolve 1 mg of m-IH33258 in 1 mL of DMSO. Mix thoroughly. Store in small aliquots at -20°C, protected from light.
-
10 µg/mL Working Solution: Dilute the 1 mg/mL stock solution 1:100 in PBS or serum-free medium. Note: The optimal concentration may vary by cell type and should be determined empirically (typically 1-10 µg/mL).
-
-
Cell Preparation:
-
Adherent Cells: Culture cells on glass coverslips or in imaging plates until they reach the desired confluency. Treat with apoptosis-inducing agent as required by your experimental design.
-
Suspension Cells: Treat cells in culture flasks or plates. After treatment, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash once with PBS.
-
-
Staining:
-
Adherent Cells: Aspirate the culture medium and wash cells once with PBS. Add enough 10 µg/mL m-IH33258 working solution to cover the cell monolayer.
-
Suspension Cells: Resuspend the cell pellet in the 10 µg/mL m-IH33258 working solution.
-
Incubate for 10-20 minutes at room temperature or 37°C, protected from light.
-
-
Washing:
-
Adherent Cells: Aspirate the staining solution and wash the cells two times with PBS.
-
Suspension Cells: Pellet the cells, discard the supernatant, and wash by resuspending in PBS. Repeat once.
-
-
Imaging:
-
Mount coverslips onto glass slides with a drop of PBS or mounting medium.
-
For suspension cells, resuspend the final pellet in a small volume of PBS and place a drop onto a slide.
-
Visualize using a fluorescence microscope with a DAPI/UV filter set. Viable cells will show little to no fluorescence, while apoptotic cells will display brightly stained, condensed, or fragmented nuclei.
-
Protocol 2: Apoptosis Quantification by Flow Cytometry
This protocol enables the quantitative analysis of apoptosis in a cell population.
Materials:
-
This compound (as prepared in Protocol 1)
-
PBS, pH 7.4
-
1X Binding Buffer (optional, for co-staining)
-
Flow cytometer equipped with a UV laser (~350 nm excitation) and a blue emission filter (e.g., 450/50 nm bandpass).
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution and a 10 µg/mL working solution of m-IH33258 as described in Protocol 1.
-
-
Cell Preparation:
-
Induce apoptosis in suspension or adherent cells. For adherent cells, detach them using a gentle method like trypsinization, ensuring to collect any floating apoptotic cells from the supernatant.
-
Pellet the combined cell suspension by centrifugation (300 x g for 5 minutes).
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in cold PBS and adjust the cell concentration to approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
Add the m-IH33258 working solution to the cell suspension to a final concentration of 1-10 µg/mL.
-
Incubate for 15-30 minutes at room temperature, protected from light. Do not wash the cells after staining, as this can lead to the loss of apoptotic cells.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer immediately after staining.
-
Use a UV laser for excitation and collect the emission in the blue channel.
-
Gate on the main cell population using forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Create a histogram or dot plot of the blue fluorescence intensity. Two distinct populations should be visible: a dim population (viable cells) and a bright population (apoptotic/necrotic cells).
-
-
Data Analysis:
-
Set a gate on the brightly fluorescent population to determine the percentage of apoptotic cells. Use an unstained or vehicle-treated control to set the baseline fluorescence for the viable population.
-
References
Application Notes and Protocols for High-Content Screening with meta-iodoHoechst 33258
For Researchers, Scientists, and Drug Development Professionals
Introduction
meta-iodoHoechst 33258 (m-IH33258) is a cell-permeant, blue-fluorescent DNA stain that specifically binds to the minor groove of DNA, with a preference for AT-rich regions.[1] This property makes it an excellent nuclear counterstain for living and fixed cells in a variety of fluorescence-based applications, including fluorescence microscopy, flow cytometry, and notably, high-content screening (HCS).[1][2] In HCS, m-IH33258 is invaluable for automated nuclear segmentation, which is the foundational step for quantifying cellular and subcellular phenotypes. Its utility is particularly pronounced in multiplexed assays designed to investigate complex cellular processes such as the DNA damage response (DDR), cytotoxicity, and cell cycle progression.
These application notes provide detailed protocols for utilizing m-IH33258 in HCS, with a specific focus on its application in quantifying DNA damage through the detection of γH2AX and 53BP1 foci.
Chemical Properties and Specifications
| Property | Value |
| Molecular Formula | C25H23IN6 |
| Molecular Weight | 534.39 g/mol |
| CAS Number | 158013-42-4 |
| Excitation (max) | ~350 nm |
| Emission (max) | ~461 nm (when bound to DNA) |
| Storage | Store lyophilized powder at -20°C, protected from light. Store stock solutions at 4°C for short-term use or -20°C for long-term storage. |
Principle of Application in High-Content Screening
High-content screening combines automated fluorescence microscopy with sophisticated image analysis to extract quantitative, multi-parametric data from cells. In this context, m-IH33258 serves two primary roles:
-
Nuclear Segmentation: The bright and specific staining of the nucleus by m-IH33258 allows image analysis software to accurately identify and delineate the nuclear boundary of each cell in a well. This "nuclear mask" serves as the primary region of interest (ROI) for subsequent measurements.
-
Nuclear Morphology Analysis: Changes in nuclear size, shape, and fluorescence intensity can be indicative of cellular stress, apoptosis, or cell cycle arrest. These morphological features can be quantified from the m-IH33258 signal.
A key application of m-IH33258 is as a nuclear counterstain in immunofluorescence-based HCS assays. A prominent example is the study of the DNA damage response (DDR), a critical pathway in cancer research and toxicology.
Signaling Pathway: DNA Double-Strand Break (DSB) Response
DNA double-strand breaks are among the most cytotoxic forms of DNA damage. The cell responds to DSBs by activating a complex signaling cascade to arrest the cell cycle and initiate DNA repair. A key initiating event is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX. This phosphorylation is mediated by the kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).[3] γH2AX acts as a scaffold, leading to the recruitment of other DDR proteins, including 53BP1 (p53-binding protein 1), which plays a crucial role in the choice of repair pathway. The co-localization of γH2AX and 53BP1 into distinct nuclear foci is a hallmark of the DSB response.
Experimental Protocols
Protocol 1: Preparation of m-iodoHoechst 33258 Stock Solution
-
Reconstitution: Prepare a 10 mg/mL stock solution of m-IH33258 by dissolving the lyophilized powder in high-quality, sterile deionized water or DMSO.
-
Note: The solubility of Hoechst dyes in water can be poor; sonication may be required to fully dissolve the compound.[4]
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The stock solution is stable for at least 6 months at -20°C.[4]
Protocol 2: High-Content Screening Workflow for DNA Damage Analysis
This protocol describes a multiplexed assay to quantify the dose-dependent effects of a test compound (e.g., the topoisomerase II inhibitor, etoposide) on DNA damage (γH2AX and 53BP1 foci formation) and nuclear morphology.
Detailed Steps:
-
Cell Culture:
-
Seed a human cell line (e.g., U2OS, HeLa, A549) into black-walled, clear-bottom 96- or 384-well microplates suitable for imaging.
-
Incubate overnight to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound (e.g., etoposide, from 0.1 to 50 µM).
-
Add the compounds to the cells and incubate for the desired time period (e.g., 1, 6, or 24 hours). Include appropriate vehicle (e.g., 0.1% DMSO) and positive controls.
-
-
Cell Fixation and Permeabilization:
-
Gently aspirate the culture medium.
-
Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the wells three times with PBS.
-
-
Immunofluorescence Staining:
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Incubate with a cocktail of primary antibodies against γH2AX (e.g., mouse anti-γH2AX) and 53BP1 (e.g., rabbit anti-53BP1) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the wells three times with PBS.
-
Incubate with a cocktail of appropriate fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-mouse and Alexa Fluor 568 goat anti-rabbit) for 1 hour at room temperature, protected from light.
-
Wash the wells three times with PBS.
-
-
Nuclear Staining with m-iodoHoechst 33258:
-
Prepare a working solution of m-IH33258 at 1-2 µg/mL in PBS.
-
Add the working solution to each well and incubate for 10-15 minutes at room temperature, protected from light.[5]
-
Wash the wells twice with PBS.
-
Add fresh PBS or an imaging buffer to the wells for acquisition.
-
-
Image Acquisition and Analysis:
-
Use a high-content imaging system to acquire images from each well.
-
Use standard filter sets: DAPI for m-IH33258, FITC for Alexa Fluor 488 (γH2AX), and TRITC/RFP for Alexa Fluor 568 (53BP1).
-
Perform image analysis using software such as CellProfiler, IN Carta, or MetaXpress.
-
Step 1 (Segmentation): Identify nuclei based on the m-IH33258 signal.
-
Step 2 (Quantification): Within each nuclear mask, identify and count the number of distinct fluorescent foci in the γH2AX and 53BP1 channels. Measure the intensity and size of these foci.
-
Step 3 (Morphometry): Measure nuclear features such as area, perimeter, and total m-IH33258 intensity.
-
-
Data Presentation and Interpretation
Quantitative data from HCS experiments should be summarized to facilitate interpretation and comparison across different conditions.
Table 1: Dose-Response of Etoposide on DNA Damage in U2OS Cells (24h Treatment)
| Etoposide (µM) | Cell Count | Avg. Nuclear Area (µm²) | Avg. γH2AX Foci per Nucleus | Avg. 53BP1 Foci per Nucleus |
| 0 (Vehicle) | 2500 ± 210 | 155 ± 12 | 1.2 ± 0.5 | 0.8 ± 0.4 |
| 0.1 | 2450 ± 190 | 160 ± 14 | 3.5 ± 1.1 | 2.9 ± 0.9 |
| 0.5 | 2300 ± 250 | 175 ± 18 | 8.9 ± 2.4 | 7.5 ± 2.1 |
| 1.0 | 2100 ± 180 | 190 ± 22 | 15.6 ± 3.1 | 13.2 ± 2.8 |
| 5.0 | 1650 ± 150 | 220 ± 25 | 28.4 ± 4.5 | 25.1 ± 4.2 |
| 10.0 | 1100 ± 130 | 245 ± 28 | 35.1 ± 5.2 | 31.8 ± 4.9 |
| 50.0 | 650 ± 90 | 260 ± 31 | 38.6 ± 5.8 | 34.5 ± 5.3 |
Data are presented as mean ± standard deviation from triplicate wells. This is representative data based on published studies.
Interpretation: The data shows a clear dose-dependent increase in the number of both γH2AX and 53BP1 foci, indicating an increase in DNA double-strand breaks.[6] Concurrently, there is a decrease in cell count at higher concentrations, suggesting cytotoxicity, and an increase in average nuclear area, which can be a sign of cell cycle arrest or cellular stress.[7]
Table 2: Phenotypic Readouts from a Multiplexed HCS DNA Damage Assay
| Parameter | Description | Utility |
| Cell Count | Total number of nuclei identified by m-IH33258 staining. | Measures cytotoxicity and cytostatic effects. |
| Nuclear Area/Shape | Size and circularity of the nucleus. | Can indicate cell cycle arrest (e.g., G2/M arrest often leads to larger nuclei) or apoptosis (nuclear shrinkage). |
| Nuclear Intensity | Mean fluorescence intensity of m-IH33258 per nucleus. | Can be used to identify cells in different phases of the cell cycle (e.g., G2/M cells have ~2x the DNA content and intensity of G1 cells). |
| γH2AX Foci Count | Number of discrete γH2AX foci per nucleus. | A sensitive and specific marker for DNA double-strand breaks.[1] |
| 53BP1 Foci Count | Number of discrete 53BP1 foci per nucleus. | A marker for the recruitment of repair proteins to DSBs; often co-localizes with γH2AX. |
| Foci Co-localization | Percentage of γH2AX foci that also contain a 53BP1 signal. | Provides insight into the progression of the DNA damage response. |
Application in Cell Painting
m-IH33258 (or other Hoechst dyes) is a standard component of the "Cell Painting" assay, a powerful morphological profiling technique.[8] In this assay, multiple cellular compartments (nucleus, cytoplasm, mitochondria, cytoskeleton, etc.) are stained with different fluorescent dyes. The nucleus, stained with a Hoechst dye, provides the fundamental frame of reference for the image analysis software to identify individual cells and subsequently measure hundreds of morphological features. These high-dimensional profiles can be used to cluster compounds by mechanism of action, identify novel drug targets, and predict toxicity.
Conclusion
This compound is a robust and versatile tool for high-content screening. Its primary role as a nuclear stain enables accurate cell segmentation and the quantification of nuclear morphology, which are essential for a wide range of HCS applications. When combined with immunofluorescence, as demonstrated in the DNA damage protocol, it facilitates the detailed, quantitative analysis of complex cellular signaling pathways, providing critical insights for drug discovery and basic research.
References
- 1. Development of a high-content screening method for chemicals modulating DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATM Signaling | GeneTex [genetex.com]
- 3. γH2AX Double Strand DNA Damage Response Assay | Cyprotex | Evotec [evotec.com]
- 4. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - IN [thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. Particles with similar LET values generate DNA breaks of different complexity and reparability: a high-resolution microscopy analysis of γH2AX/53BP1 f ... - Nanoscale (RSC Publishing) DOI:10.1039/C7NR06829H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Cell painting, Phenotypic and Morphological Profiling [moleculardevices.com]
Application Notes and Protocols: meta-iodoHoechst 33258 in Multi-Color Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using meta-iodoHoechst 33258, a blue-emitting fluorescent dye, for nuclear staining in multi-color imaging experiments. This document includes detailed protocols for live and fixed cell staining, quantitative data for the dye and its parent compound Hoechst 33258, and considerations for its use alongside other common fluorophores.
Introduction to this compound
This compound is a derivative of the well-established Hoechst 33258 nuclear stain.[1] Like its parent compound, it is a cell-permeant dye that binds preferentially to adenine-thymine (A-T) rich regions in the minor groove of DNA.[1] This binding results in a significant enhancement of its fluorescence, making it an excellent marker for visualizing cell nuclei in both live and fixed cells with minimal background signal.[1][2] Its blue fluorescence provides a distinct signal that can be spectrally separated from green and red fluorescent proteins, making it a valuable tool for multi-color imaging studies.
Quantitative Data
The following tables summarize the key quantitative properties of this compound and its parent compound, Hoechst 33258. Data for Hoechst 33258 is provided for a more comprehensive comparison due to the limited availability of specific quantitative data for the meta-iodo derivative.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 158013-42-4 | [3] |
| Molecular Weight | 534.39 g/mol | [3] |
| Excitation Maximum (Ex) | 356 nm | |
| Emission Maximum (Em) | 451 nm |
Table 2: Properties of Hoechst 33258 (Parent Compound)
| Property | Value | Reference |
| Excitation Maximum (Ex) with DNA | 352 nm | |
| Emission Maximum (Em) with DNA | 461 nm | |
| Extinction Coefficient (ε) | ~42,000 cm⁻¹M⁻¹ at 346 nm | |
| Quantum Yield (Φ) | ~0.42 with calf thymus DNA | |
| Solubility | Soluble in water and DMSO | [3] |
Experimental Protocols
1. Stock Solution Preparation
-
Reagent: this compound powder
-
Solvent: High-quality, anhydrous Dimethyl Sulfoxide (DMSO) or deionized water. Note that solubility is higher in DMSO.
-
Procedure:
-
Prepare a 1 mg/mL stock solution by dissolving the powder in the chosen solvent.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.
-
2. Live Cell Staining Protocol
This protocol is suitable for visualizing nuclei in living cells.
-
Reagents:
-
This compound stock solution (1 mg/mL)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Culture cells to the desired confluency on coverslips or in imaging-compatible plates.
-
Prepare a working solution by diluting the 1 mg/mL stock solution to a final concentration of 0.5-5 µg/mL in pre-warmed complete cell culture medium. The optimal concentration may vary depending on the cell type and should be determined experimentally.
-
Remove the existing culture medium from the cells.
-
Add the staining solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
(Optional) Wash the cells once with pre-warmed PBS to reduce background fluorescence.
-
Replace the staining or wash solution with fresh, pre-warmed culture medium.
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets for blue fluorescence.
-
3. Fixed Cell Staining Protocol
This protocol is suitable for staining the nuclei of fixed cells, often in conjunction with immunofluorescence.
-
Reagents:
-
This compound stock solution (1 mg/mL)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
-
Procedure:
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
(Optional, for intracellular targets in immunofluorescence) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
If performing immunofluorescence, proceed with your standard antibody incubation and washing steps.
-
Prepare a working solution of this compound by diluting the stock solution to 1 µg/mL in PBS.
-
Add the staining solution to the fixed cells and incubate for 5-10 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
Mount the coverslips with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
-
Multi-Color Imaging Considerations
This compound is well-suited for multi-color imaging due to its distinct blue fluorescence. When planning experiments with other fluorophores, such as Green Fluorescent Protein (GFP) and Red Fluorescent Protein (RFP), consider the following:
-
Spectral Overlap: The emission spectrum of this compound has minimal overlap with the excitation spectra of GFP and most RFPs. This allows for clear separation of signals with standard filter sets.
-
Filter Selection: Use appropriate filter sets to minimize bleed-through between channels. A standard DAPI filter set is typically suitable for imaging this compound.
-
Imaging Sequence: To avoid phototoxicity and photobleaching, it is often recommended to image the blue channel (this compound) last. The UV excitation light required for Hoechst dyes can sometimes damage cells and photobleach other fluorophores.
-
Controls: Always include single-stained controls for each fluorophore to set up proper compensation and confirm the absence of bleed-through.
Visualizations
Caption: Workflow for multi-color immunofluorescence with this compound.
Caption: Binding mechanism of this compound to DNA.
References
Application Notes and Protocols for Fixed Cell Staining Using meta-iodoHoechst 33258
For Researchers, Scientists, and Drug Development Professionals
Introduction
meta-iodoHoechst 33258 is a blue fluorescent dye used for staining the nuclei of cells. It belongs to the Hoechst family of dyes, which are well-established DNA stains that bind to the minor groove of A-T rich regions of DNA.[1][2][3] This specific binding results in a significant increase in fluorescence, making it an effective tool for visualizing cell nuclei in both fixed and live cells.[4] Due to its spectral properties, with an excitation maximum around 350 nm and an emission maximum around 461 nm, this compound is compatible with standard fluorescence microscopy and flow cytometry setups.[2][3] These characteristics make it a valuable tool for a variety of applications in life science research and drug development, including cell counting, apoptosis detection, and cell cycle analysis.[3]
Disclaimer: Limited specific quantitative data and established protocols for this compound are publicly available. The following protocols and data are based on the well-characterized parent compound, Hoechst 33258. Optimization is recommended for specific cell types and experimental conditions.
Data Presentation
Due to the lack of specific quantitative data for this compound in the public domain, the following table provides typical properties and recommended starting concentrations for the closely related and widely used Hoechst 33258. These values serve as a strong starting point for the optimization of staining protocols with this compound.
| Parameter | Value | Reference |
| Excitation Maximum (DNA-bound) | ~350 nm | [3] |
| Emission Maximum (DNA-bound) | ~461 nm | [3] |
| Recommended Starting Concentration | 0.1 - 1.0 µg/mL | [5] |
| Recommended Incubation Time | 5 - 15 minutes | [2] |
| Solvent for Stock Solution | DMSO or dH₂O | [1] |
Experimental Protocols
The following are detailed protocols for staining fixed adherent and suspension cells.
Protocol 1: Staining of Fixed Adherent Cells
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or distilled water (dH₂O) for stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Glass coverslips
-
Mounting medium
Procedure:
-
Cell Culture: Culture adherent cells on sterile glass coverslips in a suitable culture vessel until they reach the desired confluency.
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Add the fixation solution and incubate for 10-20 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add the permeabilization solution and incubate for 10-15 minutes at room temperature. This step is essential for allowing the dye to enter the nucleus of fixed cells.
-
Washing: Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare a working solution of this compound in PBS (e.g., 1 µg/mL). Add the working solution to the coverslips and incubate for 5-15 minutes at room temperature, protected from light.
-
Washing: Aspirate the staining solution and wash the cells two to three times with PBS.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a UV excitation filter.
Protocol 2: Staining of Fixed Suspension Cells
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or distilled water (dH₂O) for stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Centrifuge tubes
Procedure:
-
Cell Harvesting: Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Resuspend the cell pellet in PBS and centrifuge again. Repeat this washing step twice.
-
Fixation: Resuspend the cell pellet in the fixation solution and incubate for 10-20 minutes at room temperature.
-
Washing: Centrifuge to pellet the cells, aspirate the supernatant, and wash the cells three times with PBS.
-
Permeabilization: Resuspend the cell pellet in the permeabilization solution and incubate for 10-15 minutes at room temperature.
-
Washing: Centrifuge to pellet the cells, aspirate the supernatant, and wash the cells three times with PBS.
-
Staining: Resuspend the cell pellet in the this compound working solution (e.g., 1 µg/mL in PBS) and incubate for 5-15 minutes at room temperature, protected from light.
-
Washing: Centrifuge to pellet the cells, aspirate the supernatant, and wash twice with PBS.
-
Analysis: Resuspend the cells in PBS for analysis by fluorescence microscopy or flow cytometry.
Visualizations
The following diagrams illustrate the mechanism of action of Hoechst dyes and the general workflow for fixed cell staining.
Caption: Mechanism of this compound Staining.
Caption: General experimental workflow for fixed cell staining.
References
Application Notes and Protocols for Long-Term Cell Tracking with meta-iodoHoechst 33258
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meta-iodoHoechst 33258 is a fluorescent dye belonging to the Hoechst family of bisbenzimide stains that bind to the minor groove of DNA, showing a preference for adenine-thymine (A-T) rich regions.[1][2] This property makes it a useful tool for nuclear staining in live and fixed cells. Its cell-permeant nature allows for the labeling of living cells for applications such as cell counting, cell cycle analysis, and long-term cell tracking.[1] However, it is crucial to note that while this compound is a derivative of the widely used Hoechst 33258, specific quantitative data on its long-term performance, including photostability and cytotoxicity, are not extensively available in peer-reviewed literature. Therefore, the following protocols and data are primarily based on the characteristics of the closely related Hoechst 33258 and Hoechst 33342, and should be adapted and optimized for this compound.
Principle of Action
Like other Hoechst dyes, this compound is largely non-fluorescent in solution but exhibits a significant increase in fluorescence upon binding to DNA.[1] This binding is non-intercalating and reversible. The dye is excited by ultraviolet (UV) light and emits blue fluorescence, allowing for clear visualization of the nucleus.
Applications
-
Long-Term Cell Tracking: Stained cells can be monitored over extended periods to track their movement, proliferation, and fate in vitro and in vivo.
-
Cell Proliferation Studies: The dilution of the fluorescent signal upon cell division can be used to monitor proliferation rates.
-
Cell Cycle Analysis: The intensity of nuclear staining can correlate with DNA content, enabling the differentiation of cells in different phases of the cell cycle.[3]
-
Apoptosis Detection: Condensed or fragmented nuclei, characteristic of apoptotic cells, can be readily identified with this compound staining.[4][5]
-
Co-localization Studies: As a nuclear counterstain, it can be used in conjunction with other fluorescent probes targeting different cellular components.
Data Presentation
Spectral Properties
| Property | Value | Reference |
| Excitation (max) | ~350 nm | [1] |
| Emission (max) with DNA | ~461 nm | [1] |
| Emission (max) unbound | ~510-540 nm | [6] |
Comparative Cytotoxicity of Hoechst Dyes (General)
Note: Specific data for this compound is not available. The following data for Hoechst 33342 provides a general reference for potential cytotoxic effects.
| Cell Line | Hoechst 33342 Concentration | Duration | Observed Effect | Reference |
| HL-60 | 1 µg/mL | 4 hours | Induction of apoptosis | [7] |
| BC3H-1 | 1 µg/mL | 4 hours | Induction of apoptosis | [7] |
| V79 | > 0.1 µg/mL | Not specified | Inhibition of DNA synthesis | [8] |
| REC:myc | 0.05 µg/mL | 72 hours | Increased apoptosis with frequent imaging | [9] |
| ARPE-19 | 57 x 10⁻⁹ M (~0.03 µg/mL) | 5 days | Significant inhibition of proliferation | [10] |
| ARPE-19 | 7 x 10⁻⁹ - 28 x 10⁻⁹ M | 5 days | No significant impact on viability or proliferation | [10] |
Experimental Protocols
Protocol 1: Standard Staining of Live Adherent Cells for Long-Term Tracking
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO or water)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging system with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Plate cells in a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.
-
Preparation of Staining Solution:
-
Thaw the this compound stock solution.
-
Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration. It is critical to determine the optimal, lowest possible concentration that provides adequate signal while minimizing cytotoxicity. A starting range of 0.1 - 1.0 µg/mL is recommended for initial optimization. [3]
-
-
Cell Staining:
-
Aspirate the existing culture medium from the cells.
-
Add the staining solution to the cells, ensuring the entire surface is covered.
-
Incubate for 10-30 minutes at 37°C, protected from light.[1]
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells twice with pre-warmed PBS.[1]
-
Add fresh, pre-warmed complete culture medium to the cells.
-
-
Long-Term Imaging:
-
Immediately transfer the cells to the live-cell imaging system.
-
Acquire images at the desired time intervals. To minimize phototoxicity, use the lowest possible excitation light intensity and the shortest possible exposure time that provides a sufficient signal-to-noise ratio.[11] Consider using time-lapse settings with longer intervals (e.g., every 15-30 minutes) to reduce light-induced stress.[10]
-
Protocol 2: Staining of Suspension Cells
Materials:
-
This compound stock solution
-
Serum-free cell culture medium or PBS
-
Centrifuge
Procedure:
-
Cell Preparation: Centrifuge the cell suspension at 100-400 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in PBS and centrifuge again. Repeat this wash step.
-
Staining:
-
Resuspend the cells in serum-free medium or PBS containing the optimized concentration of this compound.
-
Incubate for 10-30 minutes at room temperature or 37°C, protected from light.[1]
-
-
Final Wash:
-
Centrifuge the cells and discard the supernatant.
-
Wash the cells twice with PBS.[1]
-
Resuspend the cells in the appropriate medium for downstream applications (e.g., flow cytometry, injection for in vivo tracking).
-
Mandatory Visualizations
Caption: Workflow for staining and imaging live cells with this compound.
Caption: Hoechst-induced apoptosis pathway via Topoisomerase I inhibition.
Important Considerations and Limitations
-
Cytotoxicity and Phototoxicity: Hoechst dyes can be toxic to cells, especially at higher concentrations and with prolonged exposure to UV light.[8][9][12] The "meta-iodo" modification may influence these properties. It is imperative to use the lowest possible dye concentration and light exposure to maintain cell health. A study on Hoechst 33342 showed that concentrations as low as 57 x 10⁻⁹ M could inhibit proliferation over 5 days, while concentrations between 7-28 x 10⁻⁹ M were found to be non-toxic.[10]
-
Effects on Cell Function: As DNA-binding agents, Hoechst dyes can interfere with DNA replication and repair. Hoechst 33342 has been shown to inhibit topoisomerase I, an enzyme essential for DNA replication and transcription, which can lead to apoptosis.[7][13][14] The effects of this compound on these processes have not been fully characterized.
-
Dye Transfer: While generally considered to be retained in cells, there is a possibility of dye transfer between cells, especially in co-culture systems.
-
Optimization is Key: Due to the lack of specific data for this compound, researchers must perform thorough optimization of staining concentration and imaging parameters for their specific cell type and experimental setup to ensure data validity and minimize artifacts.
-
Alternative Dyes: For very long-term tracking (multiple days to weeks) or for sensitive cell types, consider using alternative tracking methods such as fluorescent protein expression or newer generation, less toxic nuclear dyes like SiR-Hoechst.[15]
Conclusion
This compound is a valuable tool for nuclear labeling and short- to medium-term cell tracking. Its utility in long-term studies is contingent on careful optimization to mitigate potential cytotoxic and phototoxic effects. By following the provided protocols as a starting point and performing rigorous validation, researchers can effectively utilize this dye for a variety of cell-based assays. Further research is needed to fully characterize the photophysical properties and biological effects of this compound for long-term live-cell imaging applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Massive parallel analysis of DNA-Hoechst 33258 binding specificity with a generic oligodeoxyribonucleotide microchip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Apoptosis detected by Hoechst 33342 staining. - Public Library of Science - Figshare [plos.figshare.com]
- 6. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. Structures of m-iodo Hoechst–DNA complexes in crystals with reduced solvent content: implications for minor groove binder drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 12. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. Hoechst 33342 induces apoptosis in HL-60 cells and inhibits topoisomerase I in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new mammalian DNA topoisomerase I poison Hoechst 33342: cytotoxicity and drug resistance in human cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extended live-tracking and quantitative characterization of wound healing and cell migration with SiR-Hoechst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for meta-iodoHoechst 33258 in Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
meta-iodoHoechst 33258 is a fluorescent, cell-permeant DNA stain belonging to the Hoechst dye family. These bisbenzimide dyes bind preferentially to adenine-thymine (A-T) rich regions of the minor groove of DNA.[1][2] Upon binding to DNA, the fluorescence quantum yield of Hoechst dyes increases significantly, making them valuable tools for visualizing cell nuclei and quantifying DNA content.[1] This property allows for the analysis of cell cycle distribution, as the amount of DNA in a cell correlates with its phase in the cell cycle (G0/G1, S, or G2/M). This document provides detailed application notes and protocols for the use of this compound in cell cycle analysis.
Disclaimer: Detailed, validated protocols specifically for this compound are not widely available in published literature. The following protocols are adapted from established methods for the closely related and structurally similar Hoechst 33258 and Hoechst 33342 dyes.[3][4][5][6] Optimization of staining conditions, including dye concentration and incubation time, is highly recommended for each specific cell type and experimental condition.
Principle of Cell Cycle Analysis using this compound
The fundamental principle of cell cycle analysis using DNA-binding dyes is the stoichiometric relationship between the dye's fluorescence intensity and the amount of cellular DNA.[7] Cells in the G0 and G1 phases of the cell cycle have a diploid DNA content (2N). As cells progress through the S phase, they synthesize DNA, resulting in a DNA content between 2N and 4N. Cells in the G2 and M phases possess a tetraploid DNA content (4N). By staining a population of cells with this compound and analyzing the fluorescence of individual cells using flow cytometry, a histogram can be generated that displays the distribution of cells in each phase of the cell cycle.
Data Presentation
The following tables summarize the key quantitative data for the application of this compound in cell cycle analysis.
Table 1: Recommended Reagent Concentrations and Incubation Parameters (Adapted from Hoechst 33258 Protocols)
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1 mg/mL in DMSO or deionized water | Store at -20°C, protected from light.[1][6] Solubility in DMSO is reported as < 1 mg/mL, so warming and sonication may be necessary.[1][8] |
| Working Concentration | 0.5 - 10 µg/mL | Optimal concentration is cell-type dependent and should be determined empirically.[4][5][6] |
| Incubation Time | 15 - 60 minutes | Longer incubation times may be required for some cell types.[4][6] |
| Incubation Temperature | Room Temperature or 37°C | 37°C is often used for live-cell staining to facilitate dye uptake.[4][6] |
| Cell Density | 1 x 10^6 cells/mL | A consistent cell density should be used for all samples in an experiment.[1][9] |
Table 2: Fluorescence Properties of Hoechst Dyes
| Property | Value | Instrument Compatibility |
| Excitation Maximum (Ex) | ~350 nm | UV laser or violet laser on a flow cytometer.[1] |
| Emission Maximum (Em) | ~461 nm | Detection in the blue channel (e.g., with a 450/50 nm bandpass filter).[10] |
| Binding Specificity | A-T rich regions in the minor groove of dsDNA | Non-intercalating binding mechanism.[1][2] |
| Cell Permeability | Yes | Suitable for live and fixed cell staining.[1][2] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis of Suspension Cells by Flow Cytometry
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or deionized water
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Suspension cells of interest
-
Flow cytometer with UV or violet laser excitation capabilities
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in high-quality DMSO or deionized water. Aliquot and store at -20°C, protected from light.
-
Cell Preparation: Harvest cells by centrifugation at 300-400 x g for 5 minutes.
-
Washing: Wash the cell pellet once with PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in pre-warmed cell culture medium or PBS at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add the this compound stock solution to the cell suspension to achieve a final working concentration between 0.5 - 10 µg/mL. Mix gently by inverting the tube.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.
-
Analysis: Analyze the stained cells on a flow cytometer without washing. Excite with a UV or violet laser and collect the emission in the blue channel.
-
Data Acquisition: For each sample, collect data from at least 10,000 events. Use a low flow rate for optimal resolution.[9]
-
Data Analysis: Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude doublets. Generate a histogram of the blue fluorescence intensity to visualize the cell cycle distribution.
Protocol 2: Cell Cycle Analysis of Adherent Cells by Flow Cytometry
Materials:
-
This compound
-
DMSO or deionized water
-
PBS
-
Cell culture medium
-
Trypsin-EDTA
-
Adherent cells of interest
-
Flow cytometer with UV or violet laser excitation capabilities
Procedure:
-
Prepare Stock Solution: As described in Protocol 1.
-
Cell Harvest: Remove the culture medium from the adherent cells. Wash once with PBS.
-
Detachment: Add an appropriate volume of pre-warmed Trypsin-EDTA to detach the cells. Incubate at 37°C for a few minutes until cells are detached.
-
Neutralization: Neutralize the trypsin by adding complete culture medium.
-
Cell Collection: Transfer the cell suspension to a conical tube and centrifuge at 300-400 x g for 5 minutes.
-
Washing and Resuspension: Wash the cell pellet once with PBS and resuspend in pre-warmed cell culture medium or PBS at a concentration of 1 x 10^6 cells/mL.
-
Staining: Follow steps 5-9 from Protocol 1.
Protocol 3: Staining of Fixed Cells
For experiments requiring cell fixation, for example, to be combined with intracellular antibody staining, the following protocol can be used.
Materials:
-
This compound
-
DMSO or deionized water
-
PBS
-
Ice-cold 70% Ethanol (B145695)
-
Cells of interest
-
Flow cytometer with UV or violet laser excitation capabilities
Procedure:
-
Prepare Stock Solution: As described in Protocol 1.
-
Cell Harvest and Washing: Harvest and wash cells as described in the appropriate protocol above.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in PBS containing 0.5 - 10 µg/mL of this compound.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Analysis: Analyze the stained cells on a flow cytometer.
Mandatory Visualizations
Caption: Workflow for cell cycle analysis using this compound.
Caption: Binding of this compound to the DNA minor groove.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. Assessment of Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 4. flowcytometry-embl.de [flowcytometry-embl.de]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. researchtweet.com [researchtweet.com]
- 8. This compound - HY-15622 Hycultec GmbH [hycultec.de]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. vet.cornell.edu [vet.cornell.edu]
Troubleshooting & Optimization
Technical Support Center: Reducing meta-iodoHoechst 33258 Photobleaching
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to minimize photobleaching of meta-iodoHoechst 33258 during fluorescence microscopy experiments.
Troubleshooting Guide
This guide addresses common issues encountered during imaging with this compound.
| Problem | Possible Cause | Recommended Solution |
| Rapid Signal Loss (Photobleaching) | High laser power or excitation light intensity. | Reduce the laser power or light intensity to the lowest level that provides an adequate signal-to-noise ratio. |
| Prolonged exposure time. | Decrease the image acquisition time. For time-lapse imaging, increase the interval between acquisitions. | |
| Absence of antifade reagent. | Incorporate a commercial antifade reagent suitable for live-cell imaging, such as ProLong™ Live Antifade Reagent. | |
| High oxygen concentration in the medium. | Use an oxygen scavenging system or an antifade reagent containing oxygen scavengers.[1] | |
| Weak or No Fluorescent Signal | Incorrect filter set. | Ensure the microscope's filter set is appropriate for the excitation and emission spectra of this compound (Ex/Em: ~350/460 nm). |
| Low dye concentration. | Optimize the staining concentration. A typical starting concentration is 1 µg/mL.[2] | |
| Insufficient incubation time. | Ensure an adequate incubation period (typically 5-15 minutes for live cells) to allow for dye penetration and DNA binding.[2] | |
| Cell impermeability. | While Hoechst dyes are generally cell-permeant, some cell types may require permeabilization if fixed. For live cells, ensure the cell line is amenable to Hoechst staining. | |
| High Background Fluorescence | Excess unbound dye. | Although washing is often not required for Hoechst dyes, if background is high, perform one or two gentle washes with fresh imaging medium or PBS after incubation.[2][3] |
| Autofluorescence of the sample or medium. | Image an unstained control sample to assess autofluorescence. If significant, use a specialized imaging medium with reduced autofluorescence (e.g., FluoroBrite™ DMEM). | |
| Dye precipitation. | Prepare fresh working solutions of the dye and filter if necessary. Do not store dilute solutions for extended periods. | |
| Phototoxicity or Altered Cell Behavior | Excessive light exposure. | Minimize overall light dose by reducing intensity, exposure time, and frequency of imaging. |
| Dye-induced toxicity. | Use the lowest effective concentration of this compound and minimize the duration of staining and imaging. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, upon exposure to excitation light. This leads to a gradual decrease in the fluorescent signal, which can compromise image quality, limit the duration of time-lapse experiments, and affect the accuracy of quantitative measurements. The process is often mediated by reactive oxygen species.[1]
Q2: How does an antifade reagent work to protect this compound?
A2: Antifade reagents typically contain chemical compounds that act as free radical scavengers. They neutralize reactive oxygen species that are generated during the fluorescence process and are major contributors to photobleaching.[1] Some live-cell compatible antifade reagents, like ProLong™ Live, contain enzymes that metabolize components in the cellular environment that exacerbate photobleaching.[1]
Q3: Can I use the same antifade reagent for both live and fixed cells?
A3: Not always. Antifade reagents for fixed cells often contain components like glycerol (B35011) or hardening agents that are not compatible with live-cell imaging and can be cytotoxic. For live-cell experiments with this compound, it is crucial to use a reagent specifically designed for this purpose, such as ProLong™ Live Antifade Reagent.
Q4: Besides using antifade reagents, what other imaging parameters can I optimize to reduce photobleaching?
A4: You can optimize several parameters:
-
Excitation Intensity: Use the lowest possible laser power or lamp intensity.
-
Exposure Time: Keep the camera exposure time as short as possible.
-
Pinhole Size (Confocal): A slightly larger pinhole can increase signal detection, allowing for a reduction in excitation power.
-
Detector Gain: Increase the detector gain to amplify the signal, which may allow for a lower excitation intensity.
-
Time-lapse Interval: For live-cell imaging over time, increase the interval between image acquisitions.
Q5: Will the iodine atom in this compound affect its photostability compared to other Hoechst dyes?
A5: The presence of a halogen atom like iodine can influence the photophysical properties of a fluorophore. While specific quantitative data directly comparing the photostability of this compound to other Hoechst dyes is limited, halogenation can sometimes alter photobleaching rates. It is always recommended to empirically determine the optimal imaging conditions for your specific dye and experimental setup.
Experimental Protocols
Protocol 1: Live-Cell Staining with this compound
This protocol is adapted from general Hoechst staining protocols and manufacturer guidelines.[2][3][4]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO or water)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging dish or plate with adherent cells
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration of 0.5-2 µg/mL. A starting concentration of 1 µg/mL is recommended.
-
Cell Staining:
-
Remove the existing culture medium from the cells.
-
Add the staining solution to the cells, ensuring the entire surface is covered.
-
Incubate at 37°C for 5-15 minutes, protected from light. The optimal incubation time may vary depending on the cell type.
-
-
Washing (Optional): Washing is not typically necessary. However, if high background is observed, gently wash the cells once or twice with pre-warmed fresh culture medium or PBS.
-
Imaging: Image the cells using a fluorescence microscope equipped with a UV excitation source and a blue emission filter (e.g., ~350 nm excitation and ~460 nm emission).
Protocol 2: Using ProLong™ Live Antifade Reagent for Reduced Photobleaching
This protocol describes the use of a commercial antifade reagent for live-cell imaging.
Materials:
-
Cells stained with this compound (as per Protocol 1)
-
ProLong™ Live Antifade Reagent (100X stock)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM or complete culture medium)
Procedure:
-
Prepare Antifade Imaging Solution: Dilute the 100X ProLong™ Live Antifade Reagent 1:100 in your chosen live-cell imaging medium. For example, add 10 µL of ProLong™ Live to 1 mL of medium.
-
Incubation:
-
After staining with this compound, remove the staining solution.
-
Add the prepared antifade imaging solution to the cells.
-
Incubate for at least 30 minutes at 37°C, protected from light. A 2-hour incubation is recommended for optimal performance.[1]
-
-
Imaging: Proceed with your live-cell imaging experiment. The antifade reagent will provide continuous protection from photobleaching.
Quantitative Data
The following table summarizes the performance of a commercial antifade reagent with Hoechst 33342, which is structurally similar to this compound. This data can serve as a guide for the expected level of protection.
| Treatment | Fluorophore | Relative Fluorescence Intensity after 240 Images | Fold Increase in Photostability |
| No Antifade | Hoechst 33342 | ~20% | 1x |
| ProLong™ Live | Hoechst 33342 | ~60% | ~3x |
Data is illustrative and based on qualitative and quantitative information from commercial sources for Hoechst 33342.[1]
Visualizations
Experimental Workflow for Reducing Photobleaching
Caption: Workflow for staining and imaging with this compound using an antifade reagent.
Logical Relationship of Factors Affecting Photobleaching
Caption: Key factors contributing to photobleaching and corresponding mitigation strategies.
References
Technical Support Center: Troubleshooting Weak Meta-iodoHoechst 33258 Signal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak meta-iodoHoechst 33258 signals in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound signal is very weak or non-existent. What are the possible causes?
A weak or absent signal can stem from several factors, ranging from suboptimal staining protocols to issues inherent to the fluorophore itself. A systematic approach to troubleshooting is recommended.
-
Suboptimal Staining Protocol: Incorrect dye concentration, insufficient incubation time, or inappropriate buffer conditions can all lead to poor staining.
-
Cellular Factors: Cell type, cell health, and cell density can influence dye uptake and staining efficiency. Some cell lines may have active efflux pumps that remove the dye.[1]
-
Imaging System Configuration: Incorrect filter sets, low lamp intensity, or improper microscope settings will result in a weak detected signal.
-
Photobleaching: this compound is susceptible to photobleaching, especially with prolonged exposure to the excitation light.
-
Fluorescence Quenching: The iodine atom in this compound can intrinsically reduce its fluorescence quantum yield through the "heavy-atom effect". External factors can also cause quenching.
-
Dye Quality and Storage: Improper storage of the dye can lead to its degradation.
Below is a troubleshooting workflow to help you identify and resolve the issue.
Q2: What are the recommended starting concentrations and incubation times for this compound?
The optimal concentration and incubation time can vary depending on the cell type and experimental conditions. However, here are some general guidelines.
| Parameter | Recommended Range | Notes |
| Working Concentration | 0.1 - 10 µg/mL | Start with a lower concentration (e.g., 1 µg/mL) and titrate up if the signal is weak. Higher concentrations can be toxic to live cells.[2] |
| Incubation Time | 5 - 60 minutes | For live cells, a shorter incubation time (5-20 minutes) at 37°C is often sufficient.[3] Fixed cells may require a longer incubation (15-60 minutes) at room temperature. |
| Incubation Buffer | PBS or complete culture medium | For live cells, staining in complete culture medium is often preferred to maintain cell health.[4] |
Experimental Protocol: Optimizing Staining Conditions
-
Prepare a range of working solutions: Dilute the this compound stock solution to final concentrations of 0.5 µg/mL, 1 µg/mL, 5 µg/mL, and 10 µg/mL in your chosen buffer.
-
Seed cells: Plate your cells at a consistent density in a multi-well plate.
-
Stain cells: Replace the medium with the different concentrations of the staining solution and incubate for various times (e.g., 10, 20, and 30 minutes).
-
Wash (optional): Gently wash the cells with fresh buffer to remove unbound dye and reduce background fluorescence.
-
Image: Acquire images using consistent microscope settings for all conditions.
-
Analyze: Compare the signal intensity and cell morphology across the different conditions to determine the optimal staining parameters.
Q3: Could the "iodo" in this compound be the cause of my weak signal?
Yes, the presence of the iodine atom can contribute to a weaker signal compared to the non-iodinated Hoechst 33258. This is due to a phenomenon known as the "heavy-atom effect".
The iodine atom increases the probability of the excited molecule transitioning to a non-fluorescent triplet state (intersystem crossing), thereby reducing the number of molecules that return to the ground state via fluorescence. This leads to an intrinsically lower fluorescence quantum yield.
Additionally, upon excitation with UV light, this compound can undergo photodehalogenation (loss of the iodine atom), which can lead to the formation of reactive radical species and cause DNA strand cleavage.[5] This process can also contribute to signal loss over time.
Q4: How can I minimize photobleaching of my this compound signal?
Photobleaching is the irreversible destruction of a fluorophore upon exposure to light. Here are some strategies to minimize it:
-
Reduce Excitation Light Intensity: Use the lowest possible lamp or laser power that still provides a detectable signal.
-
Minimize Exposure Time: Use the shortest possible exposure times for image acquisition.
-
Use Antifade Reagents: Mount your samples in an antifade mounting medium. For live-cell imaging, consider commercially available live-cell antifade reagents. Antioxidants like p-phenylenediamine (B122844) (PPD) have been shown to reduce the photobleaching of Hoechst 33258.[6]
-
Image Less Frequently: For time-lapse experiments, increase the interval between image acquisitions.
-
Work Quickly: Have a clear plan for your imaging session to minimize the time the sample is exposed to the excitation light.
Q5: Are there any cellular conditions that can affect this compound staining?
Yes, several cellular factors can influence the staining quality.
| Cellular Factor | Potential Issue | Troubleshooting Suggestion |
| Cell Viability | Dead or unhealthy cells may have compromised membranes, leading to altered dye uptake and retention. | Ensure you are working with a healthy, viable cell population. Co-stain with a viability dye if necessary. |
| Cell Density | Very high cell density can lead to uneven staining, while very low density can result in a weak overall signal. | Plate cells at an optimal, consistent density for your experiments. |
| Efflux Pumps | Some cell lines, particularly cancer cells, express ATP-binding cassette (ABC) transporters that can actively pump the dye out of the cell.[1] | If you suspect this is an issue, you can try using an efflux pump inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A. |
| AT-Content of DNA | Hoechst dyes preferentially bind to AT-rich regions of DNA.[7][8] Cells with a lower AT-content in their genome may exhibit weaker staining. | This is an intrinsic property of the cells and the dye. You may need to use a higher dye concentration or a different nuclear stain. |
Q6: My unbound this compound is causing high background fluorescence. How can I reduce this?
High background from unbound dye can obscure your signal. Here's how to address it:
-
Wash the cells: After incubation, gently wash the cells two to three times with fresh, pre-warmed buffer (e.g., PBS or culture medium) to remove any unbound dye.
-
Reduce dye concentration: Using a lower concentration of the dye can help minimize the amount of unbound dye present.
-
Optimize incubation time: A shorter incubation time may be sufficient for nuclear staining without leading to excessive cytoplasmic accumulation of the dye.
-
Unbound Dye Fluorescence: Be aware that unbound Hoechst dyes can fluoresce in the 510-540 nm range, which may appear as a green haze if excessive dye is used or washing is incomplete.[7][8]
References
- 1. The Use of Hoechst Dyes for DNA Staining and Beyond | MDPI [mdpi.com]
- 2. A fluorescence study of the binding of Hoechst 33258 and DAPI to halogenated DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. External heavy-atom effect on fluorescence kinetics - PhysChemComm (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of Heavy Atoms on Photochemically Induced Dynamic Nuclear Polarization in Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. Switching the heavy-atom effect in blue thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Hoechst® 33342 イメージングプロトコル | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: meta-iodoHoechst 33258 Cytotoxicity in Primary Cells
Disclaimer: Direct experimental data on the cytotoxicity of meta-iodoHoechst 33258 (m-IH33258) in primary cells is limited in publicly available literature. The following information is based on the well-characterized and structurally similar analogs, Hoechst 33258 and Hoechst 33342. The principles of cytotoxicity, mechanisms of action, and experimental considerations are expected to be highly comparable.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Hoechst 33258/33342?
This compound is a derivative of the common fluorescent nuclear stain Hoechst 33258. Like its parent compounds, it is a cell-permeant dye that binds to the minor groove of DNA, with a preference for AT-rich regions.[1] This binding results in a significant increase in fluorescence, allowing for the visualization of cell nuclei. The "meta-iodo" modification refers to the substitution of an iodine atom at the meta position of a phenyl ring, which may influence its DNA binding affinity and spectral properties.
Q2: Is m-IH33258 expected to be cytotoxic to primary cells?
Yes. While Hoechst dyes are widely used for live-cell imaging, they are known to exhibit cytotoxicity, particularly at higher concentrations and with prolonged exposure.[2][3] Primary cells, which are often more sensitive than immortalized cell lines, may be particularly susceptible. Cytotoxicity is influenced by the dye concentration, incubation time, and the specific primary cell type.
Q3: What are the primary mechanisms of Hoechst dye-induced cytotoxicity?
The cytotoxic effects of Hoechst dyes are primarily linked to their interaction with DNA. Key mechanisms include:
-
Inhibition of DNA Synthesis: By binding to the minor groove, Hoechst dyes can interfere with the function of DNA polymerases and topoisomerases, leading to a depression of the DNA synthesis rate.[2]
-
Cell Cycle Arrest: Consequently, this can cause cells to accumulate in the S and G2/M phases of the cell cycle.[3]
-
Induction of Apoptosis: At cytotoxic concentrations, Hoechst dyes can induce programmed cell death (apoptosis), characterized by nuclear condensation and fragmentation.
-
Phototoxicity: Upon excitation with UV light (as is common in fluorescence microscopy), Hoechst dyes can generate reactive oxygen species (ROS), leading to phototoxic cell death. This is a critical consideration in live-cell imaging experiments.
Q4: At what concentrations is m-IH33258 likely to be cytotoxic?
While specific data for m-IH33258 is unavailable, for Hoechst 33342, cytotoxic effects on cell growth have been observed at concentrations as low as 0.5 µg/mL.[3] Concentrations used for optimal DNA histogram resolution are often significantly higher and can induce more pronounced cytotoxicity. It is crucial to determine the optimal, non-toxic concentration for your specific primary cell type and application.
Troubleshooting Guides
Problem 1: High levels of cell death observed after staining with m-IH33258.
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | Perform a dose-response experiment to determine the lowest effective concentration for nuclear staining with minimal impact on viability. Start with a range of concentrations lower than typically recommended for cell lines. |
| Prolonged Incubation Time | Reduce the incubation time to the minimum required for sufficient staining. For live-cell imaging, this could be as short as 5-15 minutes.[4] |
| Phototoxicity | Reduce the intensity and duration of UV light exposure during fluorescence microscopy. Use a neutral density filter, decrease the exposure time, and increase the time interval between image acquisitions in time-lapse experiments. |
| Primary Cell Sensitivity | Primary neurons and other sensitive primary cell types may require lower concentrations and shorter incubation times than more robust cell types.[5] Optimize the protocol specifically for each primary cell type. |
| Solvent Toxicity | If m-IH33258 is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for primary cells). Run a vehicle control (medium with solvent only). |
Problem 2: Inconsistent or weak nuclear staining.
| Possible Cause | Troubleshooting Steps |
| Insufficient Dye Concentration or Incubation Time | Gradually increase the concentration or incubation time. Ensure the staining solution is fresh and has been stored correctly, protected from light. |
| Efflux Pump Activity | Some cells, including certain primary cell types, may actively pump out the dye using multidrug resistance transporters like P-glycoprotein.[6] This can be tested by co-incubating with an efflux pump inhibitor. |
| Poor Dye Solubility | Ensure the dye is fully dissolved in the stock solution. Sonication may be necessary for some Hoechst dyes.[4] |
| Incorrect Filter Set | Verify that the fluorescence microscope is equipped with the appropriate filter set for m-IH33258 (likely a DAPI filter set with excitation around 350 nm and emission around 460 nm). |
Quantitative Data Summary (Based on Hoechst 33342/33258)
| Parameter | Concentration Range | Cell Type(s) | Notes |
| Live-Cell Nuclear Staining | 0.1 - 1.0 µg/mL (approx. 0.16 - 1.6 µM) | Various | Lower end of the range is recommended for sensitive primary cells. |
| Cytotoxicity (Growth Inhibition) | ≥ 0.5 µg/mL (approx. 0.8 µM) | L1210 cells | Cytotoxicity is dose and time-dependent.[3] |
| Cell Cycle Perturbation | ≥ 0.5 µg/mL | L1210 cells | Can cause a block in the G2/M phase.[3] |
| Staining for Fixed Cells | 1 - 10 µg/mL | Various | Higher concentrations can be used as cell viability is not a concern. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC50) of m-IH33258 in Primary Cells
This protocol uses a dual-staining method with m-IH33258 (to stain all nuclei) and a membrane-impermeable dye like Propidium Iodide (PI) or Ethidium Homodimer-1 (to stain the nuclei of dead cells).
-
Cell Seeding: Plate primary cells in a 96-well, black, clear-bottom microplate at a density optimized for your cell type. Allow cells to adhere and recover for 24-48 hours.
-
Compound Preparation: Prepare a 2X serial dilution of m-IH33258 in your cell culture medium. Include a vehicle-only control.
-
Treatment: Carefully remove half of the medium from each well and replace it with an equal volume of the 2X m-IH33258 dilutions. This minimizes cell disturbance.
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
Staining: Prepare a staining solution containing a non-toxic concentration of a live-cell nuclear stain (if different from m-IH33258 at cytotoxic concentrations) and a dead-cell stain (e.g., Propidium Iodide at 1-5 µg/mL). Add this solution to each well and incubate for 15-30 minutes, protected from light.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope. Use a DAPI filter set for m-IH33258/Hoechst and an appropriate filter set for the dead-cell stain (e.g., TRITC or Texas Red for PI).
-
Analysis: Use image analysis software to count the total number of nuclei (m-IH33258 positive) and the number of dead nuclei (PI positive). Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control. Determine the IC50 value using appropriate software.
Protocol 2: Assessment of Apoptosis via Nuclear Morphology
-
Cell Culture and Treatment: Culture primary cells on glass coverslips or in imaging-quality multi-well plates. Treat the cells with m-IH33258 at a concentration suspected to be cytotoxic, alongside positive (e.g., staurosporine) and negative (vehicle) controls.
-
Fixation (Optional but Recommended): After the treatment period, gently wash the cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: If not already stained during treatment, wash the cells with PBS and incubate with a staining solution of m-IH33258 (e.g., 1 µg/mL in PBS) for 10 minutes at room temperature, protected from light.
-
Washing and Mounting: Wash the cells 2-3 times with PBS. If using coverslips, mount them onto glass slides using an anti-fade mounting medium.
-
Microscopy: Visualize the cells using a fluorescence microscope with a DAPI filter set.
-
Analysis: Observe the nuclear morphology. Healthy, viable cells will show round, uniformly stained nuclei. Apoptotic cells will exhibit condensed chromatin (smaller, brighter nuclei) and/or nuclear fragmentation. Quantify the percentage of apoptotic cells by counting at least 200 cells per condition.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Plate primary cells in a 6-well plate. Allow them to adhere and then treat with m-IH33258 at various concentrations for a defined period (e.g., 24 hours).
-
Cell Harvest: Harvest the cells, including any floating cells in the supernatant, by trypsinization. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, exciting at 488 nm and measuring the fluorescence emission at ~610 nm.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Look for an accumulation of cells in a particular phase, which would indicate cell cycle arrest.
Visualizations
Caption: Presumed signaling pathway of m-IH33258-induced cytotoxicity.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Troubleshooting logic for high cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity, Mutagenicity and DNA damage by Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA damage, cytotoxic effect and cell-cycle perturbation of Hoechst 33342 on L1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Neuroscience Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing meta-iodoHoechst 33258 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for meta-iodoHoechst 33258 (m-IH). Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure robust and reproducible results in your cellular imaging and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for m-IH with live cells?
A1: For live cell staining with Hoechst dyes, a general starting point for incubation is between 5 and 15 minutes at either room temperature or 37°C.[1][2] However, the optimal time can vary depending on the cell type and experimental goals. For some applications, incubation times can extend up to 60 minutes.[3][4]
Q2: How does incubation time affect the quality of m-IH staining?
A2: Incubation time directly impacts the intensity of the fluorescent signal. Insufficient incubation can lead to weak or non-uniform staining. Conversely, prolonged incubation, especially at high concentrations, can lead to cytotoxicity and background fluorescence, potentially compromising the experiment.[5][6]
Q3: Can m-IH be used for staining fixed cells? What is the recommended incubation time?
A3: Yes, m-IH can be used for fixed cells. For fixed cells, a typical incubation time is at least 15 minutes.[4]
Q4: Is it necessary to wash the cells after m-IH incubation?
A4: Washing is generally optional for Hoechst dyes as they have minimal fluorescence in solution and become brightly fluorescent upon binding to DNA.[1][2] However, washing can help to reduce any potential background fluorescence.
Q5: What are the signs of cytotoxicity related to m-IH incubation?
A5: Signs of cytotoxicity can include changes in cell morphology, reduced cell proliferation, and in severe cases, cell death.[6][7] It is crucial to perform a viability assay to determine the optimal, non-toxic staining conditions for your specific cell line.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Weak or No Signal | - Insufficient Incubation Time: The dye has not had enough time to permeate the cell membrane and bind to the DNA. - Incorrect Filter Sets: The microscope's excitation and emission filters do not match the spectral properties of m-IH. | - Increase the incubation time in increments (e.g., 5-minute intervals) and assess the signal intensity. - Ensure you are using the correct filter sets for Hoechst dyes (e.g., DAPI filter set with excitation around 350 nm and emission around 461 nm). |
| High Background Fluorescence | - Excessive Dye Concentration: Too much unbound dye in the medium can contribute to background noise. - Prolonged Incubation Time: Extended incubation can lead to non-specific binding. | - Reduce the concentration of the m-IH working solution. - Decrease the incubation time. - Include wash steps with PBS or culture medium after incubation to remove excess dye.[5] |
| Signal Bleed-Through to Other Channels | - Overly Long Incubation: This can lead to a very bright signal that bleeds into adjacent fluorescent channels. | - Reduce the incubation time to achieve an optimal signal that is bright but not oversaturated.[5] |
| Cell Death or Altered Morphology | - Cytotoxicity: The combination of m-IH concentration and incubation time is toxic to the cells. | - Perform a dose-response and time-course experiment to determine the optimal, non-toxic staining parameters. Use a viability assay (e.g., MTT assay or a live/dead stain) to assess cell health.[6][7][8] - Reduce both the concentration and incubation time. |
Experimental Protocols
Protocol 1: Optimization of m-IH Incubation Time for Live Cell Imaging
This protocol outlines a method to determine the optimal incubation time for m-IH in a specific cell line.
Materials:
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This compound (m-IH) stock solution (e.g., 1 mg/mL in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell line of interest cultured in a suitable vessel (e.g., 96-well plate, chambered cover glass)
-
Fluorescence microscope with a DAPI filter set
Methodology:
-
Cell Seeding: Seed your cells at an appropriate density in a multi-well plate or on coverslips and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Preparation of Staining Solution: Prepare a working solution of m-IH at a starting concentration of 1 µg/mL in complete cell culture medium.[1][9]
-
Time-Course Incubation:
-
Replace the culture medium in each well/chamber with the m-IH staining solution.
-
Incubate the cells at 37°C and 5% CO2 for a range of time points (e.g., 5, 10, 15, 30, and 60 minutes).
-
-
Imaging:
-
At each time point, image the cells directly without washing using a fluorescence microscope.
-
Acquire images using consistent settings (e.g., exposure time, gain) for all time points to allow for direct comparison.
-
-
Analysis:
-
Visually inspect the images for nuclear morphology and staining intensity.
-
Quantify the mean fluorescence intensity of the nuclei at each time point using image analysis software.
-
The optimal incubation time is the shortest duration that provides bright and specific nuclear staining without signs of cytotoxicity or high background.
-
Protocol 2: Assessment of m-IH Cytotoxicity
This protocol helps to evaluate the effect of different m-IH incubation times on cell viability.
Materials:
-
m-IH stock solution
-
Cell line of interest
-
96-well plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or similar)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to overgrowth during the experiment.
-
m-IH Treatment:
-
Prepare a working solution of m-IH at the desired concentration.
-
Expose the cells to the m-IH solution for the same range of incubation times as in Protocol 1 (e.g., 5, 15, 30, 60, 120 minutes).
-
Include a vehicle-only control (medium without m-IH).
-
-
Post-Incubation Culture: After the designated incubation time, remove the m-IH solution, wash the cells with PBS, and replace it with a fresh complete culture medium.
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Viability Assay: At a predetermined time point after staining (e.g., 24 or 48 hours), perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of viable cells for each incubation time relative to the untreated control.
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This data will help identify the maximum incubation time that does not significantly impact cell viability.
-
Quantitative Data Summary
The optimal incubation time for Hoechst dyes is cell-type dependent. The following table provides a general guideline based on data for Hoechst 33342 and 33258, which can be used as a starting point for optimizing m-IH staining.
| Application | Cell Type | Recommended Incubation Time | Temperature | Reference |
| Live Cell Imaging | Various Mammalian | 5 - 15 minutes | Room Temp or 37°C | [1][2] |
| Cell Cycle Analysis | Various Mammalian | 20 - 90 minutes | 37°C | [3] |
| Fixed Cell Staining | Various | >= 15 minutes | Room Temp | [4] |
| Bacteria Staining | Gram-positive/negative | 30 minutes | Room Temp | [2] |
Visualizations
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. flowcytometry-embl.de [flowcytometry-embl.de]
- 4. lumiprobe.com [lumiprobe.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. What is the best concentration to use with Hoechst? | AAT Bioquest [aatbio.com]
Technical Support Center: meta-iodoHoechst 33258 Staining
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists using meta-iodoHoechst 33258 for nuclear staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a blue fluorescent dye used for staining the nuclei of live and fixed cells.[1][2][3] It belongs to the Hoechst family of dyes, which are bisbenzimides that bind to the minor groove of DNA.[1][3] This binding is preferential for adenine-thymine (A-T) rich regions of DNA.[1] Upon binding to DNA, the fluorescence of this compound is significantly enhanced, allowing for clear visualization of the nucleus.[1]
Q2: What are the excitation and emission maxima for this compound?
Q3: Can I use this compound for staining live cells?
A3: Yes, this compound is cell-permeant and can be used for staining the nuclei of living cells.[1]
Q4: How should I store my this compound stock solution?
A4: It is recommended to store the stock solution at 4°C or -20°C, protected from light. It is also advisable to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
This guide addresses common artifacts and issues that may arise during staining with this compound. The troubleshooting advice is based on the known properties of the Hoechst dye family.
| Issue | Possible Cause | Recommended Solution |
| Weak or No Nuclear Staining | 1. Incorrect dye concentration: The concentration of the staining solution may be too low. 2. Insufficient incubation time: The incubation period may not be long enough for the dye to penetrate the cells and bind to the DNA. 3. Suboptimal pH: The fluorescence of Hoechst dyes is pH-dependent and can be lower in acidic conditions.[1] 4. Cell permeability issues: Some cell types may be less permeable to the dye. | 1. Optimize dye concentration: Titrate the dye concentration. A typical starting point is 1 µg/mL.[4] 2. Increase incubation time: Extend the incubation time. A general guideline is 3-10 minutes at room temperature.[1] 3. Ensure optimal pH: Use a staining buffer with a pH of 7.4. 4. Try a different Hoechst dye: If permeability is an issue with live cells, consider using Hoechst 33342, which is more lipophilic. |
| High Background or Non-Specific Staining | 1. Dye concentration is too high: Excess dye can bind non-specifically to other cellular components or result in high background fluorescence. Unbound dye can fluoresce in the green spectrum (510-540 nm). 2. Inadequate washing: Insufficient washing after staining can leave behind unbound dye. | 1. Reduce dye concentration: Lower the concentration of the working solution. 2. Thorough washing: Ensure adequate washing with PBS or an appropriate buffer after the incubation step to remove unbound dye.[1] |
| Photobleaching (Fading of Fluorescence) | 1. Prolonged exposure to excitation light: The fluorophore is irreversibly damaged by high-intensity light, leading to a loss of fluorescence. | 1. Minimize light exposure: Reduce the exposure time and intensity of the excitation light source. 2. Use an anti-fade mounting medium: For fixed cells, use a commercially available anti-fade reagent to protect the sample from photobleaching. |
| Photoconversion (Shift in Emission Color) | 1. UV light exposure: Hoechst dyes can be photoconverted to a green-emitting form upon exposure to UV light. This can interfere with multicolor imaging experiments. | 1. Limit UV exposure: Minimize the duration and intensity of UV light used for excitation. 2. Image in the correct order: When performing multicolor imaging, capture the green channel before the blue (Hoechst) channel to avoid imaging the photoconverted species. |
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Formula | C25H23IN6 | |
| Molecular Weight | 534.39 g/mol | |
| CAS Number | 158013-42-4 | |
| Excitation Maximum (with DNA) | ~352 nm | Based on Hoechst 33258 |
| Emission Maximum (with DNA) | ~461 nm | Based on Hoechst 33258 |
| Recommended Staining Concentration | 1 µg/mL | [4] |
| Recommended Incubation Time | 3 - 10 minutes | [1] |
Experimental Protocols
Staining of Adherent Cells
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Culture adherent cells on sterile coverslips in a petri dish or multi-well plate.
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Prepare a 1x working solution of this compound in a suitable buffer (e.g., PBS) or serum-free medium. The final concentration should be optimized, but a starting concentration of 1 µg/mL is recommended.[4]
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Remove the culture medium from the cells.
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Add a sufficient volume of the staining solution to completely cover the cells.
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Incubate at room temperature for 3-10 minutes, protected from light.[1]
-
Remove the staining solution.
-
Wash the cells twice with buffer or medium to remove any unbound dye.[1]
-
The cells are now ready for visualization by fluorescence microscopy.
Staining of Suspension Cells
-
Harvest the cells by centrifugation at 1000 x g for 3-5 minutes at 4°C.[1]
-
Discard the supernatant and wash the cells twice with PBS.
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Resuspend the cell pellet to a density of approximately 1x10^6 cells/mL.[1]
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Add 1 mL of the this compound working solution to the cell suspension.
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Incubate at room temperature for 3-10 minutes, protected from light.[1]
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Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[1]
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Wash the cells twice with PBS to remove unbound dye.[1]
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Resuspend the cells in serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.[1]
Visualizations
Caption: Experimental workflow for this compound staining.
Caption: Troubleshooting decision tree for common staining artifacts.
References
improving meta-iodoHoechst 33258 signal-to-noise ratio
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their use of meta-iodoHoechst 33258 for enhanced signal-to-noise ratio in fluorescence microscopy and flow cytometry applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a blue-emitting fluorescent dye used for staining DNA.[1][2] Like other Hoechst dyes, it is a bisbenzimide derivative that binds to the minor groove of double-stranded DNA (dsDNA).[1][3][] Its fluorescence is significantly enhanced upon binding to DNA, particularly at Adenine-Thymine (A-T) rich regions.[1][3] The unbound dye has minimal fluorescence, which contributes to a good signal-to-noise ratio.[][5] This property makes it an excellent tool for visualizing cell nuclei in both live and fixed cells.[1][6]
Q2: What are the key differences between this compound, Hoechst 33258, and Hoechst 33342?
This compound is structurally similar to Hoechst 33258 and Hoechst 33342. The primary difference lies in the addition of an iodine atom on the meta position of the phenyl ring. While specific performance data for this compound is not as widely published, the general principles of staining and troubleshooting for Hoechst 33258 and 33342 are applicable. Hoechst 33342 is known to be more cell-permeant than Hoechst 33258 due to a lipophilic ethyl group, making it often preferred for live-cell imaging.[5]
Q3: What are the optimal excitation and emission wavelengths for this compound?
When bound to DNA, this compound has an excitation maximum around 351 nm and an emission maximum around 463 nm.[3] Unbound dye has a broader emission spectrum in the 510-540 nm range.[3]
Q4: Can I use this compound for live-cell imaging?
Yes, this compound can be used for labeling living cells.[1] However, like all DNA-binding dyes, it can be toxic to cells and may interfere with DNA replication, making it a potential mutagen.[6] It is crucial to use the lowest effective concentration and minimize the duration of exposure to the dye and the excitation light.
Q5: How should I store my this compound stock solution?
Stock solutions are typically prepared in deionized water or DMSO. It is recommended to store the stock solution at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[1] Avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Problem 1: High Background or Non-Specific Staining
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Excessive Dye Concentration | Titrate the dye concentration to find the optimal balance between nuclear signal and background. Start with a lower concentration (e.g., 0.1 µg/mL) and gradually increase if the signal is too weak.[7] |
| Insufficient Washing | Increase the number and duration of wash steps after staining to remove unbound dye.[7][8] Use a generous volume of wash buffer (e.g., PBS). |
| Presence of Unbound Dye | Unbound Hoechst dyes can fluoresce in the green spectrum (510-540 nm), which may appear as a green haze.[3] Ensure adequate washing to minimize this effect. |
| Cytoplasmic Staining | In some cell types, particularly with prolonged incubation or high concentrations, cytoplasmic staining can occur.[9] Reduce incubation time and dye concentration. |
| Cellular Debris | Dead cells and debris can bind the dye non-specifically. Ensure cell cultures are healthy and wash away debris before staining. |
Problem 2: Weak or No Nuclear Signal
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Insufficient Dye Concentration | The concentration of the dye may be too low. Increase the concentration in a stepwise manner. A common starting range is 0.1-10 µg/mL.[3] |
| Suboptimal pH of Staining Buffer | The fluorescence intensity of Hoechst dyes is pH-dependent, with increased intensity at a more acidic pH (around pH 4.5-5) and reaching a maximum around pH 7.0 for DNA-bound dye.[6][10][11] Ensure your staining and imaging buffer is within a suitable pH range. |
| Incorrect Filter Set | Verify that the excitation and emission filters on your microscope are appropriate for this compound (Ex/Em: ~351/463 nm). A DAPI filter set is typically suitable.[12] |
| Poor Dye Permeability (Live Cells) | If staining live cells, ensure adequate incubation time for the dye to penetrate the cell membrane. Hoechst 33258 has lower cell permeability than Hoechst 33342.[3] |
| Photobleaching | Minimize exposure of the sample to the excitation light source. Use neutral density filters and acquire images with the shortest possible exposure time. |
Problem 3: Signal Fades Quickly (Photobleaching) or Changes Color
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Excessive Exposure to Excitation Light | Reduce the intensity and duration of UV light exposure. Use an anti-fade mounting medium for fixed cells. |
| Photoconversion | Upon exposure to UV light, Hoechst dyes can undergo photoconversion to a species that emits in the green part of the spectrum.[13][14][15] This can be misinterpreted as a signal from another fluorophore. To minimize this, limit UV exposure and use appropriate image acquisition settings. |
Quantitative Data Summary
The following tables provide illustrative data on factors affecting this compound staining. The values are based on typical performance of Hoechst dyes and should be used as a guideline for optimization.
Table 1: Illustrative Effect of Dye Concentration on Signal-to-Noise Ratio (SNR)
| Concentration (µg/mL) | Relative Nuclear Signal Intensity | Relative Background Intensity | Illustrative Signal-to-Noise Ratio (Signal/Background) |
| 0.1 | 300 | 15 | 20 |
| 0.5 | 800 | 40 | 20 |
| 1.0 | 1500 | 100 | 15 |
| 5.0 | 2500 | 300 | 8.3 |
| 10.0 | 3000 | 500 | 6 |
Note: Optimal concentration varies by cell type and experimental conditions.
Table 2: Illustrative Effect of pH on Relative Fluorescence Intensity of DNA-Bound Dye
| pH | Relative Fluorescence Intensity (%) |
| 5.5 | 70 |
| 6.0 | 85 |
| 6.5 | 95 |
| 7.0 | 100 |
| 7.5 | 98 |
| 8.0 | 90 |
Note: The fluorescence of DNA-bound Hoechst dyes is relatively stable around neutral pH.[11]
Experimental Protocols
Protocol 1: Staining of Live Adherent Cells
-
Cell Culture: Culture adherent cells on sterile coverslips or in an appropriate imaging dish.
-
Prepare Staining Solution: Dilute the this compound stock solution in serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to a final working concentration (e.g., 1-5 µg/mL).
-
Staining: a. Remove the culture medium from the cells. b. Add the staining solution to the cells, ensuring they are completely covered. c. Incubate at room temperature or 37°C for 5-15 minutes, protected from light.[16]
-
Washing: a. Remove the staining solution. b. Wash the cells twice with fresh, pre-warmed medium or PBS for 5 minutes each time.[1]
-
Imaging: Image the cells using a fluorescence microscope with a DAPI filter set.
Protocol 2: Staining of Fixed Suspension Cells
-
Cell Harvest and Fixation: a. Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C and discard the supernatant. b. Wash the cell pellet twice with cold PBS. c. Resuspend the cells in a fixation buffer (e.g., 4% paraformaldehyde in PBS) and incubate for 10-15 minutes at room temperature. d. Centrifuge and wash the cells twice with PBS to remove the fixative.
-
Permeabilization (Optional but Recommended): a. Resuspend the fixed cells in a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) and incubate for 5-10 minutes at room temperature. b. Centrifuge and wash the cells once with PBS.
-
Staining: a. Prepare the staining solution by diluting the this compound stock solution in PBS to a final working concentration (e.g., 1 µg/mL). b. Resuspend the cell pellet in the staining solution. c. Incubate for 3-10 minutes at room temperature, protected from light.[1]
-
Washing: a. Centrifuge at 400 x g for 3-4 minutes at 4°C and discard the supernatant. b. Wash the cells twice with PBS for 5 minutes each time.[1]
-
Analysis: Resuspend the cells in PBS for analysis by fluorescence microscopy or flow cytometry.
Visualizations
Caption: General experimental workflow for staining cells with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. lumiprobe.com [lumiprobe.com]
- 5. mdpi.com [mdpi.com]
- 6. interchim.fr [interchim.fr]
- 7. biotium.com [biotium.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pH and temperature dependent relaxation dynamics of Hoechst-33258: a time resolved fluorescence study - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Hoechst 33342 Protocol for HCA Instruments | Thermo Fisher Scientific - CA [thermofisher.com]
- 13. UV-induced Spectral Shift and Protonation of DNA Fluorescent Dye Hoechst 33258 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biotium.com [biotium.com]
dealing with meta-iodoHoechst 33258 dye precipitation
Welcome to the technical support center for meta-iodoHoechst 33258. This guide provides troubleshooting advice and answers to frequently asked questions, with a focus on preventing and resolving dye precipitation during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: Precipitation of this compound can occur for several reasons. The most common causes are related to its inherently low solubility in aqueous solutions, especially phosphate-buffered saline (PBS)[1][2][3]. Other factors include using overly high dye concentrations, improper preparation of stock and working solutions, and inappropriate storage conditions[4][5].
Q2: I see small particles in my working solution after diluting the stock. What should I do?
A2: This indicates that the dye is precipitating upon dilution. This is often due to "salting out" when a DMSO stock is diluted into an aqueous buffer like PBS[3]. To resolve this, try diluting the stock solution in a serum-free culture medium or a phosphate-free buffer[1][3]. Warming the solution gently to 37°C or brief sonication can also help redissolve small precipitates[6][7].
Q3: Can I filter my working solution to remove the precipitate?
A3: Filtering the working solution is generally not recommended as it will remove the active dye, leading to a lower effective concentration and weak or non-existent staining[8]. It is better to address the root cause of the precipitation.
Q4: Is the precipitation affecting my experimental results?
A4: Yes. Dye precipitation reduces the concentration of soluble, active dye available to bind to DNA, resulting in inconsistent and weak staining. Furthermore, precipitates can appear as bright, non-specific artifacts in fluorescence microscopy, interfering with accurate image analysis.
Q5: How does pH affect the solubility and performance of this compound?
A5: The fluorescence intensity of Hoechst dyes, including this compound, increases with the pH of the solution[1][9]. While pH is critical for fluorescence, the dye's solubility is more dependent on the solvent and salt concentration. For optimal performance, ensure the pH of your staining buffer is within the recommended range for your specific protocol, typically around pH 7.4[10].
Troubleshooting Guide: Resolving Precipitation
If you are experiencing precipitation, follow this logical troubleshooting workflow to identify and solve the issue.
Quantitative Data Summary
The following tables summarize key properties and recommended concentrations for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 534.39 g/mol | [1][4][6] |
| Excitation Maximum (Ex) | ~356 nm | [1] |
| Emission Maximum (Em) | ~451 nm | [1] |
| Solubility in DMSO | < 1 mg/mL (Slightly soluble) | [1] |
| Solubility in Water | Poorly soluble | [2][11] |
| Solubility in Ethanol | < 1 mg/mL (Insoluble) |[1] |
Table 2: Recommended Working Concentrations
| Application | Cell Type | Concentration Range | Reference |
|---|---|---|---|
| Live Cell Staining | Mammalian | 1 - 10 µg/mL | [12][13] |
| Fixed Cell Staining | Mammalian | 0.5 - 2 µg/mL | [13] |
| Flow Cytometry | Mammalian | 1 - 10 µg/mL | [13] |
| Bacteria/Yeast Staining | Prokaryotic/Eukaryotic | 12 - 15 µg/mL |[12] |
Experimental Protocols
Protocol 1: Stock Solution Preparation (1 mg/mL)
-
Reconstitution: this compound is supplied as a solid. To prepare a 1 mg/mL stock solution, add 1.87 mL of high-purity dimethyl sulfoxide (B87167) (DMSO) to 1 mg of the dye powder. Alternatively, for an aqueous stock, use 1 mL of distilled water, but note that sonication will be required[2].
-
Dissolution: Vortex the vial thoroughly. If using water, place the vial in an ultrasonic bath and sonicate in short bursts until the dye is fully dissolved[6]. Gentle warming to 37°C can also aid dissolution[6].
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in light-protecting tubes. Store aliquots at -20°C for up to one month or -80°C for up to six months[1][4]. Avoid repeated freeze-thaw cycles[1].
Protocol 2: Staining of Live Adherent Cells for Fluorescence Microscopy
-
Cell Preparation: Culture adherent cells on sterile glass coverslips or in imaging-appropriate multi-well plates until they reach the desired confluency.
-
Working Solution Preparation: Immediately before use, prepare a working solution. Dilute the 1 mg/mL stock solution to a final concentration of 1-5 µg/mL in warm (37°C), serum-free cell culture medium[1][13]. Crucially, avoid using phosphate-buffered saline (PBS) for dilution to prevent precipitation [3].
-
Staining: Remove the existing culture medium from the cells and add a sufficient volume of the staining working solution to completely cover the cell monolayer.
-
Incubation: Incubate the cells at 37°C for 5-15 minutes, protected from light[2][12]. Incubation time may need to be optimized depending on the cell type.
-
Washing: Aspirate the staining solution and wash the cells twice with warm culture medium or a suitable buffer (e.g., HEPES-buffered saline) to remove unbound dye[1].
-
Imaging: Add fresh medium or a phosphate-free buffer to the cells. Image immediately using a fluorescence microscope equipped with a DAPI filter set (Ex/Em: ~350/460 nm)[2].
Visualizations of Mechanisms and Pathways
Mechanism of DNA Staining
This compound is a cell-permeant dye that selectively binds to the minor groove of double-stranded DNA, showing a preference for adenine-thymine (A-T) rich regions. This binding event restricts the rotational freedom of the molecule, leading to a significant enhancement of its natural fluorescence.
Apoptosis Detection Pathway
Hoechst dyes are valuable tools for identifying apoptotic cells. During apoptosis, chromatin undergoes condensation, becoming densely packed. This condensed chromatin is stained brightly by this compound, allowing for easy visual identification of apoptotic nuclei compared to the diffuse staining of healthy nuclei.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - CH [thermofisher.com]
- 3. mcb.berkeley.edu [mcb.berkeley.edu]
- 4. adooq.com [adooq.com]
- 5. researchgate.net [researchgate.net]
- 6. biocrick.com [biocrick.com]
- 7. ç¾åº¦æåº [word.baidu.com]
- 8. promega.com [promega.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. promega.com [promega.com]
- 11. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 12. biotium.com [biotium.com]
- 13. lumiprobe.com [lumiprobe.com]
impact of pH on meta-iodoHoechst 33258 fluorescence
Welcome to the technical support center for meta-iodoHoechst 33258. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using this fluorescent DNA stain. The fluorescence of this compound, like other Hoechst dyes, is sensitive to the pH of its environment. Understanding this relationship is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a high-purity, blue-fluorescent DNA stain belonging to the Hoechst dye family. It binds specifically to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions.[1] Upon binding to DNA, its fluorescence quantum yield increases significantly, allowing for the visualization of cell nuclei in both live and fixed cells.[1]
Q2: How does pH affect the fluorescence of this compound?
A2: The fluorescence intensity of Hoechst dyes is pH-dependent. For the closely related Hoechst 33258, the fluorescence of the DNA-bound dye has been shown to increase as the pH decreases from neutral (7.4) to acidic conditions, with a peak fluorescence intensity observed around pH 3.0-4.0. At very low pH (e.g., below 2.5), the fluorescence intensity begins to decrease. In contrast, the fluorescence of the unbound dye in an aqueous solution is significantly higher at pH 5.0 than at pH 8.0. It is important to consider the pH of your buffers and mounting media as it can directly impact the brightness of the stain.
Q3: What are the excitation and emission wavelengths for this compound?
A3: this compound is excited by ultraviolet (UV) light, with a maximum excitation wavelength of around 352 nm. When bound to DNA, it emits blue fluorescence with a maximum emission wavelength of approximately 461 nm. Unbound dye may fluoresce in the green part of the spectrum (around 510-540 nm), which can be a source of background if the dye concentration is too high or washing steps are inadequate.[2]
Q4: Can I use this compound for staining live cells?
A4: Yes, this compound can be used for staining live cells as it is cell-permeant. However, for live-cell imaging, Hoechst 33342 is often preferred due to its higher cell permeability, attributed to the presence of a lipophilic ethyl group. The efficiency of uptake can be cell-type dependent.
Q5: How should I store this compound?
A5: The lyophilized powder should be stored at 4°C and protected from light. Stock solutions are typically prepared in DMSO or water and can be stored at -20°C for several months. Aqueous solutions are stable for at least six months at 2-6°C when protected from light. Avoid repeated freeze-thaw cycles.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Weak or No Nuclear Staining | Incorrect pH of Staining Buffer: The fluorescence of the dye is pH-dependent. An inappropriate pH can lead to suboptimal fluorescence. | Ensure your staining buffer and mounting medium have a pH that is optimal for fluorescence. For DNA-bound dye, a slightly acidic to neutral pH is generally effective, with peak fluorescence in the acidic range for related Hoechst dyes. |
| Low Dye Concentration: The concentration of the dye may be insufficient for the cell type or density. | Optimize the dye concentration. A typical starting concentration is 1-5 µg/mL. | |
| Poor Cell Permeability (Live Cells): Some cell types may have lower permeability to this compound compared to Hoechst 33342. | Increase the incubation time or temperature (e.g., 37°C). If staining remains weak, consider using Hoechst 33342 for live-cell applications. | |
| Cell Fixation/Permeabilization Issues: Inadequate fixation or permeabilization can prevent the dye from reaching the nucleus. | Ensure your fixation and permeabilization protocol is appropriate for your cell type and allows for nuclear entry of the dye. | |
| High Background Fluorescence | Excess Unbound Dye: Too high a concentration of the dye was used, or washing was insufficient. Unbound dye can fluoresce in the green spectrum.[2] | Reduce the dye concentration and/or increase the number and duration of washing steps with PBS after staining. |
| Incorrect pH of Mounting Medium: Some mounting media components can autofluoresce or cause the dye to have higher background at certain pH values. | Use a mounting medium with a pH of 8.0 or higher, especially when using antifade reagents like p-phenylenediamine, to minimize background.[3] | |
| Photobleaching (Fading of Signal) | Prolonged Exposure to Excitation Light: Like most fluorophores, this compound will photobleach upon extended exposure to UV light. | Minimize the exposure time to the excitation source. Use an antifade mounting medium to reduce photobleaching. |
| Non-specific Staining | Dye Precipitation: High concentrations of the dye in aqueous solutions can lead to precipitation and non-specific aggregates. | Ensure the dye is fully dissolved in the working solution. Prepare fresh dilutions from a stock solution before each experiment. |
| Staining of Dead Cells: In a live-cell population, dead or membrane-compromised cells will stain much more brightly and rapidly. | This property can be used to distinguish live from dead cells. If uniform staining of live cells is desired, ensure a healthy cell population. |
Quantitative Data
The fluorescence of this compound is expected to behave similarly to the well-characterized Hoechst 33258. The following table summarizes the relative fluorescence intensity of DNA-bound Hoechst 33258 at different pH values, based on published data. This should be used as a guide, and optimal pH may vary for specific experimental conditions.
| pH | Relative Fluorescence Intensity (Arbitrary Units) | Emission Wavelength | Notes |
| 7.4 | ~25 | Blue (~465 nm) | Fluorescence at physiological pH. |
| 6.0 | ~40 | Blue (~465 nm) | Intensity increases in slightly acidic conditions. |
| 4.0 | ~80 | Blue (~465 nm) | Approaching peak fluorescence. |
| 3.0 | ~100 | Blue (~465 nm) | Peak blue fluorescence intensity observed. |
| 2.0 | ~60 | Blue (~465 nm) & Green | Blue fluorescence decreases, and a green emission component may appear. |
| 1.5 | ~30 | Blue & Green | Further decrease in blue fluorescence. |
Disclaimer: This data is based on studies of Hoechst 33258 and is intended to be representative of the behavior of this compound. Actual values may vary.
Experimental Protocols
Protocol for Measuring pH-Dependent Fluorescence of this compound
This protocol describes how to measure the fluorescence of this compound in the presence of DNA at various pH values using a spectrofluorometer.
Materials:
-
This compound
-
Calf thymus DNA (or other double-stranded DNA source)
-
A series of buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate-phosphate buffer for acidic range, phosphate (B84403) buffer for neutral range, Tris buffer for alkaline range)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound: Dissolve the dye in DMSO or deionized water to a concentration of 1 mg/mL.
-
Prepare a DNA stock solution: Dissolve calf thymus DNA in a neutral buffer (e.g., 10 mM Tris, pH 7.4) to a concentration of 1 mg/mL.
-
Prepare working solutions: For each pH value to be tested, prepare a solution containing a final concentration of 1 µg/mL this compound and 50 µg/mL DNA in the corresponding buffer.
-
Incubate: Allow the solutions to incubate at room temperature for at least 15 minutes, protected from light, to ensure complete binding of the dye to the DNA.
-
Set up the spectrofluorometer: Set the excitation wavelength to 352 nm. Set the emission scan range from 400 nm to 600 nm.
-
Measure fluorescence:
-
Blank the instrument using the respective buffer for each pH value.
-
Measure the emission spectrum of each this compound/DNA solution.
-
Record the peak emission wavelength and the fluorescence intensity at that wavelength.
-
-
Data Analysis: Plot the fluorescence intensity as a function of pH to determine the optimal pH for your experiments.
Visualizations
Caption: Relationship between pH and this compound fluorescence intensity.
Caption: Workflow for measuring pH-dependent fluorescence.
Caption: Decision tree for troubleshooting weak staining.
References
Technical Support Center: Cell Viability After Staining with meta-iodoHoechst 33258
Welcome to the technical support center for meta-iodoHoechst 33258. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your staining procedures while maintaining maximal cell viability.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorescent stain used to label the nuclei of live or fixed cells.[1][2] It belongs to the Hoechst family of dyes, which are bis-benzimides that bind to the minor groove of DNA.[3] These dyes have a preference for adenine-thymine (A-T) rich regions of DNA, and their fluorescence is significantly enhanced upon binding.[1] This characteristic allows for specific visualization of the nucleus with minimal background fluorescence.
Q2: Is this compound toxic to cells?
A2: Like other Hoechst dyes, this compound can exhibit cytotoxicity, especially at higher concentrations and with prolonged exposure. The toxicity of Hoechst dyes is generally considered to be lower than that of another common nuclear stain, DAPI, making them more suitable for live-cell imaging.[4] However, it's important to note that Hoechst dyes can inhibit DNA synthesis and may induce apoptosis and cell cycle perturbations at certain concentrations.[5]
Q3: What is the recommended concentration of this compound for live-cell staining?
A3: The optimal concentration should be determined empirically for each cell type and experimental condition. A general starting point for Hoechst dyes is in the range of 0.5 to 5 µM.[6] For Hoechst 33342, a closely related dye, concentrations between 7 nM and 28 nM have been shown to be non-cytotoxic for long-term imaging, while concentrations as low as 57 nM can inhibit proliferation.[7] It is crucial to use the lowest possible concentration that provides adequate nuclear visualization to minimize effects on cell viability.
Q4: Can I use this compound for long-term live-cell imaging?
A4: Yes, but with caution. The primary concern for long-term imaging is phototoxicity, which is damage to cells caused by the interaction of the fluorescent dye and light.[3] Repeated exposure to the excitation light, especially UV light, can generate reactive oxygen species (ROS) that can lead to apoptosis.[8][9] To mitigate phototoxicity, it is essential to minimize the light exposure time and intensity, and use the lowest effective dye concentration.
Q5: How does the toxicity of this compound compare to Hoechst 33258 and Hoechst 33342?
Q6: Is this compound compatible with downstream cell viability assays?
A6: Yes. After staining with this compound, you can perform various cell viability assays. Dye exclusion assays using propidium (B1200493) iodide (PI) or 7-AAD are compatible and can be used to differentiate live and dead cells by flow cytometry.[10][11] Metabolic assays like MTT, MTS, or resazurin (B115843) reduction can also be used; however, it is important to consider that the Hoechst dye itself might affect cellular metabolism.[11] ATP-based luminescence assays are another option for assessing cell viability.
II. Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death after staining (even without imaging) | Staining concentration is too high. | Perform a dose-response curve to determine the lowest effective concentration. Start with a range of 0.1 µg/mL to 10 µg/mL. |
| Prolonged incubation time. | Reduce the incubation time. For many cell types, 15-30 minutes is sufficient. | |
| Cell type is particularly sensitive. | Some cell types are more sensitive to Hoechst dyes. Consider using a different nuclear stain or further optimizing the concentration and incubation time. | |
| Cell death observed during or after live-cell imaging | Phototoxicity due to excessive light exposure. | - Reduce the intensity of the excitation light.- Decrease the exposure time for each image.- Reduce the frequency of image acquisition.- Use a more sensitive camera to allow for lower light levels. |
| High dye concentration exacerbating phototoxicity. | Use the lowest possible dye concentration that still allows for clear imaging. | |
| Weak or no nuclear staining | Staining concentration is too low. | Gradually increase the dye concentration. |
| Insufficient incubation time. | Increase the incubation time in increments of 10-15 minutes. | |
| Dye has precipitated out of solution. | Ensure the dye is fully dissolved in an appropriate solvent (e.g., DMSO or water) before diluting in buffer or media. Avoid using phosphate-buffered saline (PBS) for concentrated stock solutions as precipitation can occur.[12][13] | |
| Changes in cell behavior or morphology after staining | Sub-lethal toxic effects of the dye. | This can be a sign of cellular stress. Further reduce the dye concentration and/or incubation time. |
| Cell cycle arrest. | Hoechst dyes can cause cell cycle arrest.[5] If this is a concern for your experiment, use the lowest possible concentration and confirm the cell cycle profile using flow cytometry. |
III. Quantitative Data Summary
Note: The following data is for the closely related Hoechst 33342 and should be used as a guideline for optimizing this compound staining.
| Parameter | Cell Line | Concentration | Effect | Reference |
| Cytotoxicity | REC:myc | > 0.1 µg/mL | Increased apoptosis with prolonged incubation (12 days) | [14] |
| Inhibition of Proliferation | ARPE-19 | 57 nM (4 ng/10^4 cells) | Significant inhibition of proliferation | [7][15] |
| Non-Cytotoxic Range | ARPE-19 | 7 nM - 28 nM | No significant impact on viability or proliferation | [7] |
| Apoptosis Induction (with phototoxicity) | REC:myc | 20 µg/mL | 80% apoptosis | [14] |
IV. Experimental Protocols
Protocol 1: Optimizing Staining Concentration for Live-Cell Imaging
This protocol helps determine the lowest effective concentration of this compound that provides adequate nuclear staining with minimal impact on cell viability.
Materials:
-
This compound
-
Appropriate cell culture medium
-
96-well clear-bottom imaging plate
-
Fluorescence microscope
Procedure:
-
Seed your cells in a 96-well imaging plate at a density that will be sub-confluent at the time of imaging.
-
Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is 0.1, 0.5, 1, 2, 5, and 10 µg/mL. Include a no-stain control.
-
Replace the medium in the wells with the staining solutions.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Wash the cells twice with pre-warmed culture medium.
-
Image the cells using a fluorescence microscope with a standard DAPI filter set.
-
Analyze the images to determine the lowest concentration that provides clear and specific nuclear staining.
-
Observe the cells for any morphological signs of toxicity (e.g., blebbing, detachment).
-
To quantify viability, you can subsequently perform a viability assay such as the MTT or Annexin V/PI assay (see Protocol 2).
Protocol 2: Assessing Cell Viability after Staining using Annexin V and Propidium Iodide (PI) by Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells following staining with this compound.
Materials:
-
Cells stained with the optimized concentration of this compound (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Stain your cells with the optimized concentration of this compound as determined in Protocol 1. Include an unstained control group.
-
After the desired incubation time, harvest the cells (including any floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Hoechst-positive cells will show blue fluorescence.
-
Annexin V-FITC positive cells (early apoptosis) will show green fluorescence.
-
PI positive cells (late apoptosis/necrosis) will show red fluorescence.
-
V. Diagrams
Caption: Workflow for optimizing this compound staining concentration.
Caption: Logical steps for troubleshooting cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. mdpi.com [mdpi.com]
- 4. biotium.com [biotium.com]
- 5. Cytotoxicity, Mutagenicity and DNA damage by Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Breaking a Dogma: High-Throughput Live-Cell Imaging in Real-Time with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. flowcytometry-embl.de [flowcytometry-embl.de]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Nuclear Staining: meta-iodoHoechst 33258 vs. DAPI
For researchers, scientists, and drug development professionals, selecting the optimal fluorescent stain for nuclear visualization is a critical step in experimental design. This guide provides a detailed, data-driven comparison of two popular blue fluorescent DNA stains: meta-iodoHoechst 33258 and 4',6-diamidino-2-phenylindole (DAPI).
Both dyes are invaluable tools in fluorescence microscopy, flow cytometry, and high-content screening, enabling the visualization of nuclear morphology, cell counting, and the assessment of cellular health. However, their distinct characteristics in terms of cell permeability, toxicity, and photophysical properties make them suitable for different applications. This guide aims to provide an objective comparison to aid in the selection of the most appropriate reagent for your specific research needs.
Quantitative Data Summary
The following table summarizes the key photophysical and practical properties of this compound and DAPI. It is important to note that while extensive experimental data is available for DAPI and the parent Hoechst 33258 compound, specific quantitative photophysical data for the meta-iodo- derivative of Hoechst 33258 is not widely available in peer-reviewed literature. The data presented for this compound is based on the properties of the well-characterized parent compound, Hoechst 33258, and information from vendor technical data sheets.
| Property | This compound (based on Hoechst 33258) | DAPI (4',6-diamidino-2-phenylindole) |
| Excitation Maximum (DNA-bound) | ~352 nm[1] | ~358 nm[2] |
| Emission Maximum (DNA-bound) | ~461 nm[1] | ~461 nm[2] |
| Molar Extinction Coefficient (ε) | ~46,000 cm⁻¹M⁻¹ | ~27,000 cm⁻¹M⁻¹ |
| Quantum Yield (DNA-bound) | Data not available for meta-iodo derivative. Hoechst 33258 has a quantum yield that increases significantly upon DNA binding. | High (increases ~20-fold upon DNA binding)[3] |
| Binding Specificity | Minor groove of DNA, with a preference for A-T rich regions[4] | Minor groove of DNA, with a strong preference for A-T rich regions[3] |
| Cell Permeability | Cell-permeant; suitable for live and fixed cells[4] | Generally considered cell-impermeant or poorly permeant; primarily used for fixed and permeabilized cells[2] |
| Toxicity | Generally lower toxicity than DAPI, making it more suitable for live-cell imaging[5] | Higher toxicity compared to Hoechst dyes, can affect cell viability in long-term live-cell imaging[6] |
| Photostability | Subject to photobleaching with prolonged exposure | More stable than Hoechst dyes but will photobleach with extended UV exposure[6] |
| Primary Application | Live and fixed cell nuclear staining | Fixed cell nuclear staining |
Core Properties and Performance
Chemical Structure and DNA Binding
Both this compound and DAPI are small molecules that exhibit a significant increase in fluorescence upon binding to the minor groove of double-stranded DNA.[3][4] Their binding preference is for adenine-thymine (A-T) rich regions.[3][4] This specific interaction with DNA leads to their characteristic and bright nuclear staining. The mechanism involves the insertion of the dye molecule into the minor groove, where it is stabilized by hydrogen bonds and van der Waals forces.
Spectral Properties
This compound and DAPI have very similar excitation and emission spectra, both absorbing UV light and emitting in the blue region of the spectrum.[1][2] This makes them compatible with standard DAPI filter sets on most fluorescence microscopes and flow cytometers. Their large Stokes shift (the difference between the excitation and emission maxima) is advantageous for multicolor imaging, as it minimizes spectral overlap with other commonly used fluorophores like GFP (green) and RFP (red).
Cell Permeability and Suitability for Live-Cell Imaging
The most significant practical difference between this compound and DAPI lies in their ability to cross the plasma membrane of living cells.
-
This compound , like its parent compound Hoechst 33258, is cell-permeant and can be used to stain the nuclei of both live and fixed cells.[4] The Hoechst family of dyes generally exhibits lower cytotoxicity compared to DAPI, making them the preferred choice for long-term live-cell imaging experiments where maintaining cell health is crucial.[5]
-
DAPI is generally considered cell-impermeant or only slowly permeable to live cells with intact membranes.[2] It is therefore most commonly used for staining fixed and permeabilized cells. While DAPI can be used for live-cell staining at higher concentrations, this can be more toxic to the cells.[6]
Experimental Protocols
Below are representative protocols for nuclear staining with this compound and DAPI. It is recommended to optimize concentrations and incubation times for your specific cell type and experimental conditions.
This compound Staining Protocol (for Live or Fixed Cells)
This protocol is based on the general procedure for Hoechst 33258.
1. Reagent Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in deionized water or DMSO. Store at 4°C, protected from light.
-
Prepare a working solution by diluting the stock solution to 1-5 µg/mL in an appropriate buffer (e.g., PBS for fixed cells) or cell culture medium (for live cells).
2. Staining Procedure:
-
For Adherent Cells:
-
Grow cells on coverslips or in imaging plates.
-
For fixed cells, perform fixation (e.g., with 4% paraformaldehyde) and permeabilization (e.g., with 0.1% Triton X-100) steps as required, followed by washing with PBS.
-
Remove the culture medium or PBS and add the Hoechst working solution.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
Wash the cells 2-3 times with PBS or culture medium.
-
Mount the coverslips with an appropriate mounting medium or add fresh medium for imaging.
-
-
For Suspension Cells:
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in the Hoechst working solution.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
Pellet the cells again and wash with PBS or culture medium.
-
Resuspend the cells in fresh buffer or medium for analysis.
-
DAPI Staining Protocol (for Fixed Cells)
1. Reagent Preparation:
-
Prepare a stock solution of DAPI at 1-5 mg/mL in deionized water or DMF. Store at 4°C, protected from light.
-
Prepare a working solution by diluting the stock solution to 1 µg/mL in PBS.
2. Staining Procedure:
-
Perform cell fixation and permeabilization as required for your experiment.
-
Wash the cells or tissue sections with PBS.
-
Add the DAPI working solution to cover the sample.
-
Incubate for 1-5 minutes at room temperature, protected from light.
-
Remove the staining solution and wash the sample 2-3 times with PBS to remove unbound dye and reduce background fluorescence.
-
Mount with an antifade mounting medium.
Conclusion and Recommendations
The choice between this compound and DAPI for nuclear staining primarily depends on the experimental requirements, particularly the need for live-cell imaging.
-
This compound (and Hoechst dyes in general) is the superior choice for live-cell imaging due to its good cell permeability and lower cytotoxicity. It is also an excellent stain for fixed cells, offering a versatile option for various experimental setups.
-
DAPI remains a robust and widely used nuclear stain for fixed and permeabilized cells . Its high specificity, bright fluorescence, and greater photostability make it a reliable workhorse for immunofluorescence and other fixed-cell applications.
For researchers performing a mix of live and fixed-cell experiments, this compound offers greater flexibility. However, for routine staining of fixed samples, the cost-effectiveness and extensive body of literature supporting DAPI make it an excellent choice. Ultimately, the selection should be guided by the specific demands of the biological question being investigated.
References
A Comparative Guide to Nuclear Stains: meta-iodoHoechst 33258 and Hoechst 33342
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two fluorescent nuclear stains, meta-iodoHoechst 33258 and Hoechst 33342. Both are vital tools in cellular imaging and analysis, yet they possess distinct characteristics that influence their suitability for specific applications. This document aims to provide an objective comparison supported by available data to aid in the selection of the appropriate dye for your research needs.
Introduction to Hoechst Dyes
Hoechst dyes are a family of blue fluorescent stains that bind to the minor groove of DNA, with a strong preference for adenine-thymine (A-T) rich regions.[1][2] This specific binding to nuclear DNA makes them excellent probes for visualizing cell nuclei, assessing cell viability, and analyzing the cell cycle.[1][2] Their cell-permeable nature allows for the staining of both live and fixed cells.[1] This guide focuses on comparing the well-established Hoechst 33342 with one of its halogenated derivatives, this compound.
Performance Comparison
A direct quantitative comparison of this compound and Hoechst 33342 is challenging due to the limited published data for the meta-iodo derivative. However, based on available information, we can summarize their key properties.
Data Presentation
Table 1: Photophysical Properties
| Property | This compound | Hoechst 33342 |
| Excitation Maximum (DNA-bound) | ~350 nm (Estimated) | ~350 nm[2] |
| Emission Maximum (DNA-bound) | ~460 nm (Estimated) | ~461 nm[2] |
| Fluorescence Quantum Yield | Not available | Increases significantly upon DNA binding (up to ~0.4) |
| Molar Extinction Coefficient (ε) | Not available | ~42,000 M⁻¹cm⁻¹ at 338 nm |
Table 2: Biological Properties
| Property | This compound | Hoechst 33342 |
| DNA Binding Affinity (Ka) | Not available | ~107 - 109 M-1 |
| Cell Permeability | Cell-permeable (for live cells)[3] | Highly cell-permeable[2] |
| Cytotoxicity | Expected to be cytotoxic, as a DNA-binding agent. | Less toxic than DAPI, but can be cytotoxic and mutagenic at higher concentrations and with prolonged UV exposure.[4][5] |
| Primary Applications | Live cell nuclear staining, fluorescence microscopy, flow cytometry.[3] | Live and fixed cell nuclear staining, cell cycle analysis, apoptosis detection, fluorescence microscopy, flow cytometry.[1][2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for using both dyes in key applications.
Staining Live Cells for Fluorescence Microscopy
This compound:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a 1 mg/mL stock solution. Store at -20°C, protected from light.
-
Prepare a working solution: Dilute the stock solution in a serum-free cell culture medium or PBS to a final concentration of 1-10 µg/mL. The optimal concentration should be determined experimentally.
-
Cell Staining:
-
For adherent cells, grow cells on coverslips. Remove the culture medium and add the working solution to cover the cells.
-
For suspension cells, pellet the cells and resuspend them in the working solution.
-
-
Incubation: Incubate the cells at room temperature for 10-20 minutes, protected from light.
-
Washing: Wash the cells twice with PBS or culture medium.
-
Imaging: Mount the coverslip on a slide with a suitable mounting medium and observe under a fluorescence microscope with a UV excitation filter.
Hoechst 33342:
-
Prepare a stock solution: Dissolve Hoechst 33342 powder in deionized water or DMSO to a concentration of 1 mg/mL. Store at 4°C or -20°C, protected from light.[6]
-
Prepare a working solution: Dilute the stock solution in cell culture medium or PBS to a final concentration of 0.5-5 µg/mL.[7]
-
Cell Staining: Add the working solution directly to the cells in their culture vessel.
-
Incubation: Incubate for 5-15 minutes at 37°C, protected from light.[7]
-
Washing (Optional): Washing is not always necessary but can reduce background fluorescence. Wash cells with PBS or fresh medium.[7]
-
Imaging: Image the cells directly in the staining solution or after washing using a fluorescence microscope equipped with a DAPI filter set (or similar UV excitation filter).[6]
Staining Cells for Flow Cytometry
Hoechst 33342 (for Cell Cycle Analysis):
-
Cell Preparation: Harvest cells and wash them with PBS. Adjust the cell concentration to 1 x 106 cells/mL in PBS.
-
Fixation (Optional, for fixed cells): Fix cells in ice-cold 70% ethanol (B145695) and store at -20°C for at least 2 hours.
-
Staining:
-
For live cells, add Hoechst 33342 working solution (5-10 µg/mL in PBS) to the cell suspension.
-
For fixed cells, pellet the cells, remove the ethanol, and resuspend in Hoechst 33342 working solution.
-
-
Incubation: Incubate at 37°C for 15-30 minutes, protected from light.
-
Analysis: Analyze the stained cells on a flow cytometer using UV excitation and a blue emission filter.
A similar protocol can be adapted for this compound, with optimization of the dye concentration and incubation time.
Mandatory Visualization
Chemical Structures
Caption: Chemical structures of Hoechst 33342 and this compound.
DNA Binding Mechanism
Caption: General mechanism of Hoechst dye binding to DNA and subsequent fluorescence.
Experimental Workflow for Live Cell Imaging
Caption: A typical experimental workflow for staining live adherent cells with Hoechst dyes.
Conclusion
Hoechst 33342 is a well-characterized and widely used nuclear stain with a large body of supporting data and established protocols. Its high cell permeability and relatively lower toxicity (compared to DAPI) make it a reliable choice for a broad range of applications in both live and fixed cells.
This compound, as a halogenated derivative, presents an interesting alternative. The introduction of an iodine atom can potentially alter the dye's photophysical properties, DNA binding characteristics, and biological activity. For instance, studies on other iodo-Hoechst analogs suggest that the iodine atom can lead to fluorescence quenching and, upon UVA irradiation, induce DNA strand breaks, a property that could be exploited in photodynamic therapy research.[8] However, the lack of comprehensive, publicly available data for this compound necessitates careful validation and optimization by the end-user. Researchers seeking to explore novel imaging probes or photosensitizing agents may find this compound to be a compound of interest, but for routine and well-established nuclear staining applications, Hoechst 33342 remains the more characterized and predictable option.
References
- 1. mdpi.com [mdpi.com]
- 2. Hoechst stain - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytotoxicity, Mutagenicity and DNA damage by Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is Hoechst toxic to cells? | AAT Bioquest [aatbio.com]
- 6. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. Comparative studies of UV-induced DNA cleavage by analogues of iodoHoechst 33258 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the DNA Binding Specificity of meta-iodoHoechst 33258
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the DNA binding properties of meta-iodoHoechst 33258 and its parent compound, Hoechst 33258. Both are minor groove binding agents known for their preference for AT-rich regions of the DNA double helix. Understanding the nuanced differences in their binding specificity is crucial for applications ranging from cellular imaging to the development of targeted therapeutics.
Introduction to Hoechst Dyes and Their Iodinated Analogs
Hoechst 33258 is a widely used fluorescent stain that binds to the minor groove of DNA, exhibiting a strong preference for sequences rich in adenine (B156593) (A) and thymine (B56734) (T).[1] Its utility in cell biology and biochemistry is well-established. The introduction of a halogen atom, such as iodine, onto the Hoechst scaffold can modulate its physicochemical properties, including its DNA binding affinity and sequence specificity. This guide focuses on the meta-iodinated analog of Hoechst 33258, exploring how this modification impacts its interaction with DNA.
Comparative Analysis of DNA Binding Properties
While direct comparative studies on this compound are limited, valuable insights can be drawn from studies on closely related analogs. The following tables summarize key quantitative data on the DNA binding of Hoechst 33258 and an iodinated analog of the closely related Hoechst 33342, as well as a meta-hydroxy analog of Hoechst 33258.
Table 1: DNA Binding Affinity
| Compound | DNA Type | Method | Association Constant (K_a) (M⁻¹) | Dissociation Constant (K_d) (nM) | Reference |
| Hoechst 33342 | Calf Thymus DNA | Fluorescence Spectrometry | Not explicitly stated, but comparable to iodo-analog | - | [2][3][4] |
| iodoHoechst 33342 | Calf Thymus DNA | Fluorescence Spectrometry | 2.57 x 10⁷ | ~39 | [2][3][4] |
| Hoechst 33258 | - | - | - | 1-10 (high affinity) | [5] |
Note: The binding affinity of iodoHoechst 33342 is comparable to its parent compound, suggesting that iodination at this position does not significantly alter the binding strength.[2][3][4] Given the structural similarity, a similar trend can be anticipated for this compound relative to Hoechst 33258. The high-affinity binding of Hoechst 33258 corresponds to its specific interaction with the B-DNA minor groove.[5]
Table 2: DNA Melting Temperature (T_m) Studies of a meta-hydroxy Analog
| Compound | DNA | ΔT_m (°C) | Reference |
| Hoechst 33258 | Calf Thymus DNA | Similar to meta-hydroxy analog | [6] |
| meta-hydroxy Hoechst 33258 | Calf Thymus DNA | Similar to Hoechst 33258 | [6] |
Note: The change in DNA melting temperature (ΔT_m) upon ligand binding is an indicator of the binding strength. The similar ΔT_m values for Hoechst 33258 and its meta-hydroxy analog suggest that substitution at the meta position of the phenol (B47542) ring does not grossly affect the overall binding strength to AT-rich DNA.[6]
Experimental Validation of Binding Specificity
Several experimental techniques are employed to validate the binding specificity of DNA minor groove binders.
Fluorescence Spectroscopy
Fluorescence titration is a common method to determine the binding affinity of fluorescent ligands like Hoechst dyes to DNA. The fluorescence of Hoechst 33258 is significantly enhanced upon binding to AT-rich DNA.[7] By titrating a fixed concentration of the dye with increasing concentrations of DNA, the binding constant can be calculated.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to study conformational changes in DNA upon ligand binding.[8] While Hoechst 33258 itself does not cause a significant change in the circular dichroism of DNA, induced CD signals in the ligand's absorption region can provide information about the binding mode.[7][9]
DNase I and Hydroxyl Radical Footprinting
Footprinting techniques are used to identify the specific DNA sequences where a ligand binds. The principle is that the bound ligand protects the DNA from cleavage by a nuclease (DNase I) or a chemical agent (hydroxyl radicals).
-
DNase I Footprinting: This method reveals a "footprint" or a region of protection on a sequencing gel, indicating the ligand's binding site.[10]
-
Hydroxyl Radical Footprinting: This technique provides higher resolution footprints due to the small size of the hydroxyl radical, allowing for a more precise determination of the binding location.[6] Studies on a meta-hydroxy analog of Hoechst 33258 showed clear footprints at AAT, AAA, and ATAT runs, similar to the parent compound, confirming its preference for AT-rich sequences.[6]
Experimental Workflows and Signaling Pathways
To visually represent the logical flow of experiments used to validate DNA binding specificity, the following diagrams are provided.
Caption: Experimental workflow for validating DNA binding specificity.
Detailed Experimental Protocols
Fluorescence Spectroscopy for Determination of Binding Affinity
-
Preparation of Solutions:
-
Prepare a stock solution of the Hoechst dye (this compound or Hoechst 33258) in a suitable solvent (e.g., DMSO or water) and determine its concentration spectrophotometrically.
-
Prepare a stock solution of calf thymus DNA in a buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4). Determine the DNA concentration by measuring the absorbance at 260 nm.
-
Prepare a series of DNA dilutions in the same buffer.
-
-
Fluorescence Titration:
-
In a quartz cuvette, place a fixed concentration of the Hoechst dye (typically in the nanomolar range).
-
Record the initial fluorescence emission spectrum (e.g., excitation at ~350 nm, emission scan from 400 to 600 nm).
-
Successively add small aliquots of the DNA solution to the cuvette, allowing the system to equilibrate after each addition.
-
Record the fluorescence emission spectrum after each addition of DNA.
-
-
Data Analysis:
Circular Dichroism (CD) Spectroscopy for Monitoring Conformational Changes
-
Sample Preparation:
-
Prepare solutions of DNA and the Hoechst dye in a suitable buffer (e.g., phosphate (B84403) buffer). The buffer should have low absorbance in the spectral region of interest.
-
-
CD Measurements:
-
Record the CD spectrum of the DNA solution alone in a quartz cuvette with a defined path length.
-
Record the CD spectrum of the Hoechst dye solution alone (note: achiral molecules will not have a CD signal unless they aggregate).
-
Prepare a mixture of the DNA and the Hoechst dye at the desired molar ratio and record the CD spectrum.
-
-
Data Analysis:
-
Subtract the spectrum of the buffer from all other spectra.
-
Compare the CD spectrum of the DNA-ligand complex with the sum of the spectra of the DNA and ligand alone. Any significant differences in the DNA region (typically 200-320 nm) indicate a change in DNA conformation upon binding. Induced CD signals in the ligand's absorption region (above 320 nm) are indicative of binding in the chiral environment of the DNA.[13][14][15]
-
DNase I Footprinting
-
DNA Probe Preparation:
-
Prepare a DNA fragment of interest (typically 100-300 bp) with a single end-label (e.g., radioactive ³²P or a fluorescent tag).
-
-
Binding Reaction:
-
Incubate the end-labeled DNA probe with varying concentrations of the Hoechst dye in a binding buffer. Include a control reaction with no ligand.
-
-
DNase I Digestion:
-
Add a limited amount of DNase I to each reaction and incubate for a short period to achieve partial digestion (on average, one cut per DNA molecule).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
-
Analysis:
-
Purify the DNA fragments and separate them by denaturing polyacrylamide gel electrophoresis.
-
Visualize the DNA fragments by autoradiography (for ³²P) or fluorescence imaging.
-
The region where the ligand is bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.[16][17][18]
-
Conclusion
The available data suggests that this compound, like its parent compound Hoechst 33258, is a minor groove binding agent with a strong preference for AT-rich DNA sequences. The introduction of an iodine atom at the meta position of the phenol ring is not expected to drastically alter the binding affinity or the primary sequence preference. However, subtle changes in the binding geometry and interactions with the DNA minor groove may exist. For researchers and drug development professionals, this compound represents a valuable tool with potentially altered photophysical or pharmacological properties, warranting further direct comparative studies to fully elucidate its DNA binding profile.
References
- 1. Hoechst stain - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [125I/127I]iodoHoechst 33342: synthesis, DNA binding, and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, DNA binding, footprinting and in vitro antitumour studies of a meta-hydroxy analogue of Hoechst 33258 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of chromosome banding. VIII. Hoechst 33258-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism [mdpi.com]
- 9. Molecular recognition between ligands and nucleic acids: DNA binding characteristics of analogues of Hoechst 33258 designed to exhibit altered base and sequence recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNase footprinting assay - Wikipedia [en.wikipedia.org]
- 11. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 17. med.upenn.edu [med.upenn.edu]
- 18. DNase I Footprinting | Springer Nature Experiments [experiments.springernature.com]
Quantitative Fluorescence Analysis of meta-iodoHoechst 33258: A Comparative Guide to Nuclear Stains
For researchers, scientists, and drug development professionals, the accurate quantification of cellular DNA content is crucial for a wide range of applications, from cell cycle analysis to apoptosis detection. Meta-iodoHoechst 33258 (MIH) is a derivative of the well-known Hoechst 33258 dye, a fluorescent stain that binds to the minor groove of DNA. This guide provides a comparative analysis of MIH and other commonly used nuclear stains, offering insights into their quantitative fluorescence properties and experimental applications.
While this compound is commercially available as a marker dye in the Hoechst series, a comprehensive search of scientific literature reveals a notable lack of publicly available quantitative data on its specific photophysical properties, such as fluorescence quantum yield and lifetime.[1] This absence of data makes a direct quantitative performance comparison with other nuclear stains challenging. However, studies on other halogenated Hoechst derivatives suggest that the introduction of a halogen atom can influence the dye's interaction with DNA and its photosensitizing properties. For instance, isomeric analogues of iodoHoechst 33258 have been shown to induce DNA single-strand breaks upon UVA irradiation, with the efficiency of this process varying with the position of the iodine atom.[2] Another study utilized a radioiodinated Hoechst 33258 for imaging tumor necrosis, highlighting the potential for targeted applications of such derivatives.[3]
This guide, therefore, will focus on providing a detailed quantitative comparison of well-characterized and widely used alternatives to MIH for nuclear staining and DNA content analysis. The following sections will present key performance data, detailed experimental protocols, and visual workflows for Hoechst 33258, DAPI, SYTOX Green, and Propidium Iodide.
Quantitative Comparison of Nuclear Stains
The selection of an appropriate nuclear stain for quantitative analysis depends on several factors, including the specific application, instrumentation available, and whether live or fixed cells are being analyzed. The following table summarizes the key photophysical properties of common alternatives to this compound.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Cell Permeability |
| Hoechst 33258 | ~351 (DNA-bound) | ~463 (DNA-bound) | ~0.58 (DNA-bound) | ~3.6 (DNA-bound, single component) | Permeant (less than Hoechst 33342) |
| DAPI | ~359 (DNA-bound) | ~457 (DNA-bound) | ~0.92 (DNA-bound) | 2.8 and 0.2 (in solution); ~4.0 (DNA-bound) | Semi-permeant (better in fixed cells) |
| SYTOX Green | ~504 (DNA-bound) | ~523 (DNA-bound) | ~0.53 (DNA-bound) | Not readily available | Impermeant |
| Propidium Iodide | ~535 (DNA-bound) | ~617 (DNA-bound) | 0.2-0.3 (DNA-bound) | ~24.5 (in parallel triplex DNA) | Impermeant |
Experimental Protocols for Quantitative Analysis
Accurate and reproducible quantitative data relies on standardized experimental procedures. Below are detailed protocols for quantitative fluorescence microscopy and flow cytometry using the compared nuclear stains.
Quantitative Fluorescence Microscopy
This protocol outlines the steps for staining and imaging cells for the quantitative analysis of nuclear fluorescence intensity.
Materials:
-
Cells cultured on coverslips or in imaging dishes
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS) - for fixed-cell staining
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS) - for fixed-cell staining
-
Nuclear stain stock solution (e.g., Hoechst 33258, DAPI)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets and a sensitive camera
Procedure for Fixed-Cell Staining:
-
Cell Culture: Grow cells to the desired confluency on coverslips or in imaging dishes.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Incubate the cells with fixation solution for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate the cells with permeabilization solution for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Dilute the nuclear stain stock solution to the desired working concentration in PBS (e.g., 1-5 µg/mL for Hoechst 33258, 300 nM for DAPI). Incubate the cells with the staining solution for 5-15 minutes at room temperature, protected from light.[4][5]
-
Washing: Wash the cells twice with PBS to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope. Ensure that the exposure time and gain settings are kept constant across all samples to allow for quantitative comparison. The excitation and emission wavelengths should be optimized for the specific dye being used.
Procedure for Live-Cell Staining (with Hoechst 33258):
-
Cell Culture: Grow cells to the desired confluency in imaging dishes.
-
Staining: Dilute the Hoechst 33258 stock solution to a working concentration of 1-5 µg/mL in pre-warmed cell culture medium.[4]
-
Incubation: Replace the existing medium with the staining medium and incubate the cells at 37°C for 15-30 minutes, protected from light.
-
Washing (Optional): The cells can be imaged directly in the staining medium, or for reduced background fluorescence, the staining medium can be replaced with fresh pre-warmed medium before imaging.
-
Imaging: Acquire images promptly using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.
Figure 1. Experimental workflow for quantitative fluorescence microscopy of fixed cells.
Flow Cytometry for DNA Content Analysis
Flow cytometry allows for the high-throughput quantification of DNA content in a population of cells.
Materials:
-
Single-cell suspension
-
PBS
-
Ice-cold 70% ethanol (B145695) (for fixed-cell staining)
-
Nuclear stain stock solution (e.g., Hoechst 33342, DAPI, Propidium Iodide, SYTOX Green)
-
RNase A solution (for PI staining)
-
Flow cytometer with appropriate lasers and filters
Procedure for Fixed-Cell Staining with Propidium Iodide (PI):
-
Cell Harvest: Harvest cells and prepare a single-cell suspension at a concentration of 1-2 x 10^6 cells/mL in PBS.
-
Fixation: While gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Fix for at least 30 minutes on ice.[6]
-
Washing: Centrifuge the fixed cells and wash once with PBS.
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution (containing RNase A) and incubate for 15-30 minutes at room temperature in the dark.[6]
-
Analysis: Analyze the stained cells on a flow cytometer using a 488 nm laser for excitation and an appropriate emission filter for red fluorescence.
Procedure for Live-Cell Staining with Hoechst 33342:
-
Cell Harvest: Prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in complete cell culture medium.[7]
-
Staining: Add Hoechst 33342 stock solution to the cell suspension to a final concentration of 1-10 µg/mL.[7]
-
Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.[8]
-
Analysis: Analyze the cells directly on a flow cytometer equipped with a UV laser for excitation and a blue emission filter. Washing is generally not required.[7]
Figure 2. Workflow for DNA content analysis of fixed cells using flow cytometry.
Signaling Pathways and Logical Relationships
The fundamental principle behind quantitative DNA analysis with these fluorescent dyes is their stoichiometric binding to DNA. The fluorescence intensity emitted by the dye-DNA complex is directly proportional to the amount of DNA present in the nucleus. This relationship allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Figure 3. Principle of quantitative DNA analysis using fluorescent dyes.
Conclusion
While this compound may offer potential for specific applications, the current lack of quantitative fluorescence data necessitates the use of well-established alternatives for robust quantitative analysis. Hoechst 33258 and DAPI are excellent choices for both fluorescence microscopy and flow cytometry, with Hoechst dyes being more suitable for live-cell imaging due to better cell permeability. SYTOX Green and Propidium Iodide are valuable for identifying and quantifying DNA in non-viable or fixed cells due to their membrane impermeability. The selection of the optimal dye will ultimately depend on the specific experimental requirements and the instrumentation available to the researcher. This guide provides the foundational data and protocols to make an informed decision for quantitative nuclear analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative studies of UV-induced DNA cleavage by analogues of iodoHoechst 33258 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of Radioiodinated Hoechst 33258 for Early Prediction of Tumor Response to Treatment of Vascular-Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. upf.edu [upf.edu]
- 8. flowcytometry-embl.de [flowcytometry-embl.de]
Unveiling the Advantages of meta-iodoHoechst 33258: A Comparative Guide for Advanced DNA Staining
In the landscape of cellular and molecular biology, the precise visualization of DNA is paramount for a multitude of applications, from routine cell counting to high-content screening and drug discovery. While classic DNA stains like DAPI and Hoechst 33342 have long been staples in the researcher's toolkit, the quest for probes with enhanced characteristics continues. This guide provides an in-depth comparison of meta-iodoHoechst 33258, a halogenated derivative of the well-known Hoechst 33258, with other commonly used DNA stains. We will explore its properties and potential advantages, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific experimental needs.
Introduction to this compound and Other DNA Stains
This compound is a fluorescent stain that belongs to the bisbenzimidazole family of dyes, which are known to bind to the minor groove of DNA, with a preference for AT-rich regions.[1][2][3] The key structural feature of this compound is the presence of an iodine atom at the meta position of the phenyl ring. This modification has been shown to influence the photochemical properties of the molecule, setting it apart from its parent compound, Hoechst 33258, and other common DNA stains such as DAPI (4',6-diamidino-2-phenylindole), Hoechst 33342, and SYBR Green I.
Comparative Analysis of DNA Stain Properties
The selection of an appropriate DNA stain is contingent on several key performance indicators. Below is a summary of these parameters for this compound and its alternatives. It is important to note that while extensive quantitative data exists for well-established stains, specific experimental data for some properties of this compound, such as quantum yield and photostability under typical imaging conditions, are not as readily available in the current body of scientific literature. The properties of this compound are often inferred from its parent compound, Hoechst 33258, and studies on its photosensitizing effects.
| Property | This compound | Hoechst 33258 | Hoechst 33342 | DAPI | SYBR Green I |
| Excitation Max (nm) | ~350 | ~352 | ~350 | ~358 | ~497 |
| Emission Max (nm) | ~461 | ~461 | ~461 | ~461 | ~520 |
| Binding Specificity | AT-rich regions, minor groove[1][2][3] | AT-rich regions, minor groove | AT-rich regions, minor groove | AT-rich regions, minor groove | Intercalates into dsDNA |
| Cell Permeability | Live and fixed cells | Live (less permeable) and fixed cells | Live (more permeable) and fixed cells | Fixed cells primarily, limited in live cells | Permeable to bacteria, less so to mammalian cells |
| Toxicity | Data not readily available | Low | Low | Higher than Hoechst dyes | Low |
| Quantum Yield | Data not readily available | High upon DNA binding | High upon DNA binding | High upon DNA binding | Very high upon DNA binding |
| Photostability | Can act as a photosensitizer upon UVA irradiation[4] | Moderate | Moderate | Moderate | Lower |
| Primary Applications | Live/fixed cell imaging, flow cytometry, photosensitization studies[1][4] | Fixed/live cell imaging, cell cycle analysis | Live cell imaging, cell cycle analysis | Fixed cell staining, chromosome counterstain | qPCR, gel electrophoresis, cell viability |
Key Advantages of this compound
While direct quantitative comparisons are limited, the unique properties of this compound suggest several potential advantages in specific research contexts:
-
Enhanced Photochemical Applications: The presence of the iodine atom makes this compound a potent photosensitizer upon UVA irradiation.[4] This property can be leveraged in applications such as targeted DNA damage studies and photodynamic therapy research, where controlled induction of DNA lesions is desired. The position of the iodine atom (ortho, meta, or para) has been shown to influence the efficiency and mechanism of DNA cleavage, offering a tool for nuanced studies of DNA damage and repair.[4]
-
Live and Fixed Cell Staining: Similar to other Hoechst dyes, this compound is cell-permeable and can be used for staining both live and fixed cells.[1] This versatility allows for a broader range of experimental designs compared to stains like DAPI, which are primarily used for fixed cells due to their lower permeability and higher toxicity in live cells.
-
AT-Rich Region Specificity: The specific binding to AT-rich regions in the minor groove of DNA provides a high degree of specificity for nuclear staining with low background fluorescence.[1][2][3] This is advantageous for applications requiring clear visualization of nuclear morphology and DNA content.
Experimental Protocols
General Protocol for Staining Suspension Cells with this compound
This protocol is suitable for applications such as flow cytometry.
-
Cell Preparation: Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C and discard the supernatant. Wash the cells twice with phosphate-buffered saline (PBS). Resuspend the cells to a density of 1x10⁶ cells/mL.[1]
-
Staining: Prepare a working solution of this compound at a final concentration of 1-10 µg/mL in serum-free cell culture medium or PBS.[1] Add 1 mL of the working solution to the cell suspension and incubate at room temperature for 3-10 minutes, protected from light.[1]
-
Washing: Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant. Wash the cells twice with PBS.[1]
-
Analysis: Resuspend the cells in serum-free cell culture medium or PBS for analysis by fluorescence microscopy or flow cytometry.[1]
General Protocol for Staining Adherent Cells with this compound
This protocol is suitable for fluorescence microscopy applications.
-
Cell Culture: Culture adherent cells on sterile coverslips or in imaging-compatible plates.
-
Staining: Remove the culture medium and add 100 µL of a 1-10 µg/mL working solution of this compound in a suitable buffer (e.g., PBS or culture medium without serum).[1] Gently agitate to ensure the cells are completely covered. Incubate at room temperature for 3-10 minutes, protected from light.[1]
-
Washing: Wash the cells twice with fresh medium or PBS for 5 minutes each.[1]
-
Imaging: The cells are now ready for visualization using a fluorescence microscope with a standard DAPI filter set (Excitation ~350 nm, Emission ~460 nm).
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams have been generated using the DOT language.
Conclusion
This compound presents a valuable addition to the repertoire of DNA-binding fluorescent probes. While it shares the advantageous characteristics of the Hoechst family, such as AT-rich minor groove specificity and utility in both live and fixed cells, its key distinguishing feature is the iodine substitution. This modification opens up possibilities for novel applications in the realm of photochemistry and targeted DNA damage studies. For standard fluorescence imaging and flow cytometry, it is expected to perform similarly to its parent compound, Hoechst 33258. However, researchers should be mindful of its photosensitizing properties, especially when conducting experiments involving prolonged exposure to UV light. As more quantitative data on its photophysical properties become available, a more comprehensive understanding of its advantages and limitations will undoubtedly emerge, further solidifying its position as a specialized tool for advanced cellular investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - HY-15622 Hycultec GmbH [hycultec.de]
- 4. Structures of m-iodo Hoechst–DNA complexes in crystals with reduced solvent content: implications for minor groove binder drug design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Apoptosis Assays: Cross-Validation with Meta-iodoHoechst 33258
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of apoptosis, or programmed cell death, is crucial in various fields of biological research, from cancer biology to neurodegenerative diseases and drug development. A variety of assays are available, each targeting different hallmark events of the apoptotic process. This guide provides a comprehensive comparison of the nuclear staining dye, meta-iodoHoechst 33258, with other widely used apoptosis assays: Annexin (B1180172) V staining, TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, and caspase activity assays.
This compound is a blue fluorescent dye that binds to the minor groove of DNA, particularly in adenine-thymine (A-T) rich regions.[1] Its fluorescence quantum yield increases significantly upon binding to DNA. In the context of apoptosis, it is used to visualize the characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation, which are hallmarks of the late stages of apoptosis.[2][3] Apoptotic nuclei stained with Hoechst dyes appear smaller, more condensed, and brightly fluorescent compared to the uniform, less intense fluorescence of healthy nuclei.
While this compound provides valuable morphological information, it is often used in conjunction with other assays for a more comprehensive understanding of the apoptotic process. This guide will delve into a cross-validation of this nuclear stain with other key methods.
Comparison of Apoptosis Assay Performance
The following table summarizes the key characteristics and performance metrics of this compound and its alternatives.
| Assay | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages |
| This compound | Binds to AT-rich regions in the minor groove of DNA, highlighting nuclear morphology.[1] | Late (nuclear condensation, fragmentation)[2] | Simple, cost-effective, allows for morphological assessment of the nucleus. Can be used in live and fixed cells.[4] | Not specific for apoptosis (stains all nuclei), provides limited quantitative data on its own, less sensitive for early apoptosis.[5] |
| Annexin V Staining | Detects the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane.[6] | Early | Highly specific for early apoptosis, provides quantitative data via flow cytometry.[6] | Can also stain necrotic cells if the membrane is compromised, requires specific buffer conditions (Ca2+ dependent). |
| TUNEL Assay | Labels the 3'-hydroxyl ends of fragmented DNA generated during apoptosis. | Late | Highly specific for DNA fragmentation, can be used on tissue sections and cultured cells. | Can also label necrotic cells and cells with DNA damage from other sources, may not detect very early stages of apoptosis. |
| Caspase Activity Assays | Measures the activity of caspase enzymes, the key executioners of apoptosis. | Early to Mid | Highly specific for caspase-dependent apoptosis, provides quantitative data, different caspases can be assayed to pinpoint specific pathways. | Transient activation of caspases may be missed, does not provide information on downstream events. |
Experimental Protocols
Detailed methodologies for each of the discussed apoptosis assays are provided below.
This compound Staining Protocol
This protocol is adapted for fluorescence microscopy.
-
Cell Preparation: Culture cells on coverslips or in imaging-compatible plates. Induce apoptosis using the desired treatment.
-
Staining:
-
Prepare a working solution of this compound at a final concentration of 1-10 µg/mL in an appropriate buffer (e.g., PBS or cell culture medium).
-
Remove the culture medium and wash the cells once with PBS.
-
Add the Hoechst 33258 staining solution to the cells and incubate for 10-30 minutes at room temperature or 37°C, protected from light.
-
-
Washing: Remove the staining solution and wash the cells two to three times with PBS.
-
Imaging: Mount the coverslips with an anti-fade mounting medium. Visualize the cells using a fluorescence microscope with a UV excitation filter (around 350 nm) and a blue emission filter (around 460 nm). Apoptotic nuclei will appear condensed and brightly fluorescent.[7]
Annexin V-FITC/PI Apoptosis Assay Protocol
This protocol is for flow cytometry analysis.
-
Cell Preparation: Induce apoptosis in a cell suspension. Include positive and negative controls.
-
Staining:
-
Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8][9]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
TUNEL Assay Protocol
This is a general protocol for fluorescence microscopy.
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 2-5 minutes on ice.
-
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or FITC-dUTP) according to the manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Detection (if using an indirect method): If using a biotin (B1667282) or Br-dUTP, follow with a fluorescently labeled streptavidin or anti-BrdU antibody, respectively.
-
Counterstaining and Imaging: Wash the cells and counterstain the nuclei with a DNA dye like DAPI or Hoechst 33342. Mount and visualize under a fluorescence microscope. TUNEL-positive nuclei will show bright fluorescence.[6]
Caspase-3/7 Activity Assay Protocol (Fluorometric)
This protocol is for a microplate reader.
-
Cell Lysis:
-
Induce apoptosis in cells cultured in a 96-well plate.
-
Lyse the cells by adding a lysis buffer and incubating for the recommended time (e.g., 10 minutes on ice).
-
-
Caspase Reaction:
-
Prepare a reaction mixture containing a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC).
-
Add the reaction mixture to each well containing the cell lysate.
-
-
Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm for AMC-based substrates. The fluorescence intensity is proportional to the caspase-3/7 activity.[4][10]
Visualizing Apoptosis Pathways and Workflows
To better understand the processes and relationships described, the following diagrams have been generated using the DOT language.
References
- 1. biotium.com [biotium.com]
- 2. Hoechst 33258 staining: Significance and symbolism [wisdomlib.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. [Comparison between annexin V-FITC/PI and Hoechst33342/PI double stainings in the detection of apoptosis by flow cytometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved method for detection of apoptosis in tissue sections and cell culture, using the TUNEL technique combined with Hoechst stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. An accessible and high-throughput strategy of continuously monitoring apoptosis by fluorescent detection of caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Binding Kinetics of Hoechst Dye Analogs: A Guide for Researchers
This guide provides a detailed comparison of the binding kinetics of various Hoechst dye analogs, offering valuable insights for researchers, scientists, and professionals in drug development. We present quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding of these DNA-binding fluorescent probes.
Data Presentation: Binding Affinity of Hoechst Dyes and Analogs
The binding affinity of a ligand to its target is a critical parameter, typically represented by the equilibrium dissociation constant (K D ). A lower K D value signifies a stronger binding affinity.[1] The table below summarizes the reported K D values for Hoechst 33258 and several of its analogs, highlighting the variations in their affinity for DNA.
| Dye/Analog | Dissociation Constant (K D ) | Binding Characteristics |
| Hoechst 33258 | High Affinity: 1–10 nM[2][3] | Binds to the minor groove of B-DNA, with a preference for A-T rich sequences.[2][3][4][5] |
| Low Affinity: ~1000 nM[2][3] | Non-specific interaction with the DNA sugar-phosphate backbone.[2][3] | |
| Hoechst-IR | 0.2 nM[2] | An infrared-emitting analog with a higher binding affinity than the parent compound, potentially due to the cyanine (B1664457) dye component also having a moderate affinity for DNA.[2] |
| hoeFL | 2.5 µM (2500 nM)[2][6] | A conjugate of Hoechst and fluorescein, exhibiting a 94-fold fluorescence enhancement upon DNA binding.[2][6] |
| hoeTMR | 1.8 µM (1800 nM)[2] | A conjugate of Hoechst and tetramethylrhodamine, showing a 27-fold fluorescence increase upon binding to DNA.[2] |
| HoeBDP | 28 nM[6] | A conjugate of Hoechst and BODIPY with a 5-fold fluorescence enhancement upon DNA binding.[6] |
| SiR-Hoechst | 8.4 µM (8400 nM)[6] | A silicon-rhodamine conjugate of Hoechst, exhibiting a 50-fold increase in fluorescence at 670 nm upon DNA binding.[2] |
Experimental Protocols: Determining Binding Affinity via Fluorescence Titration
Fluorescence titration is a widely used method to determine the binding affinity of a fluorescent ligand, such as a Hoechst dye, to its target molecule (DNA). The principle relies on the change in fluorescence intensity of the dye upon binding. For Hoechst dyes, fluorescence is significantly enhanced when bound to DNA.[2]
Objective: To determine the dissociation constant (K D ) of a Hoechst analog for DNA.
Materials:
-
Hoechst dye analog stock solution (concentration determined by spectrophotometry).
-
Calf thymus DNA or a specific oligonucleotide sequence.
-
Assay Buffer (e.g., 0.1 M NaCl, 10 mM EDTA, 10 mM Tris, pH 7.0).[7]
-
Fluorometer.
-
Disposable fluorometer cuvettes.
Procedure:
-
Preparation of Solutions:
-
Prepare a working solution of the Hoechst dye analog at a fixed concentration in the assay buffer.
-
Prepare a series of DNA solutions of varying concentrations in the same assay buffer.
-
-
Fluorescence Measurements:
-
To a set of cuvettes, add the Hoechst dye working solution.
-
Add increasing concentrations of the DNA solution to each cuvette.
-
Incubate the samples at a constant temperature to allow the binding to reach equilibrium. The time required to reach equilibrium can vary and should be determined empirically.[8]
-
Measure the fluorescence intensity of each sample using a fluorometer. The excitation and emission wavelengths should be set appropriately for the specific Hoechst analog. For standard Hoechst dyes, excitation is around 350 nm, and emission is around 461 nm when bound to DNA.[5]
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
The data can be fitted to a binding equation (e.g., a one-site binding model) to determine the K D . It is crucial to ensure that the experiment is conducted in the 'binding' regime, where the concentration of the constant component (the dye) is well below the K D , to obtain an accurate value.[9][10]
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for determining binding kinetics and the mechanism of Hoechst dye interaction with DNA.
References
- 1. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 2. mdpi.com [mdpi.com]
- 3. How does Hoechst bind to DNA? | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Hoechst stain - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Dissociation Constant (K d) Measurement for Small‐Molecule Binding Aptamers: Homogeneous Assay Methods and Critical Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elifesciences.org [elifesciences.org]
- 10. youtube.com [youtube.com]
Navigating the Spectral Maze: A Comparison Guide for Co-Imaging meta-iodoHoechst 33258 and GFP
For researchers, scientists, and drug development professionals utilizing fluorescence microscopy, the simultaneous visualization of nuclear morphology and protein localization is a cornerstone of cellular analysis. This guide provides a comprehensive comparison of meta-iodoHoechst 33258, a nuclear counterstain, for use with the widely adopted Green Fluorescent Protein (GFP), addressing the critical issue of spectral overlap and offering practical solutions for robust, artifact-free imaging.
The combination of a nuclear stain with a fluorescently tagged protein of interest allows for the precise determination of the protein's subcellular localization and its potential translocation under various experimental conditions. While this compound, a derivative of the popular Hoechst 33258 dye, offers effective nuclear staining in live cells, its spectral proximity to GFP presents a significant challenge: the potential for signal bleed-through and data misinterpretation. This guide will objectively compare the spectral characteristics of this compound and GFP, quantify their spectral overlap, provide detailed experimental protocols for mitigating this issue, and introduce superior alternatives for multi-color fluorescence imaging.
Spectral Properties: A Tale of Two Fluorophores
Understanding the excitation and emission spectra of both this compound and GFP is fundamental to appreciating the potential for spectral overlap.
This compound , like its parent compound, is a blue-emitting fluorescent dye that binds to the minor groove of DNA, preferentially at AT-rich regions. It is excitable by ultraviolet (UV) light and emits in the blue region of the visible spectrum.
Green Fluorescent Protein (GFP) and its enhanced variant (EGFP) are intrinsically fluorescent proteins widely used as reporters of gene expression and protein tagging. Wild-type GFP has a major excitation peak in the UV range and a minor peak in the blue range, while EGFP is optimally excited by blue light. Both emit green light.[1][2][3]
A critical and often overlooked characteristic of Hoechst dyes is their photoconversion .[2] Upon prolonged exposure to UV light, Hoechst dyes can undergo a chemical change that results in a significant red-shift of their emission spectrum, causing them to fluoresce in the green channel, directly overlapping with the GFP signal. Furthermore, unbound Hoechst dye can exhibit fluorescence in the 510-540 nm range, which also encroaches upon the GFP emission window.
Quantifying the Overlap: A Tabular Comparison
To facilitate a clear understanding of the spectral characteristics and the potential for overlap, the following table summarizes the key quantitative data for this compound and common GFP variants.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Considerations |
| This compound (bound) | ~352[4] | ~454[4] | UV excitation. |
| This compound (unbound) | Not specified | 510-540[5] | Potential for green channel bleed-through. |
| This compound (photoconverted) | Blue light | Green (~500-550)[6] | Significant overlap with GFP upon UV exposure. |
| Wild-type GFP (avGFP) | 395 (major), 475 (minor)[3] | 509[3] | Major excitation peak near Hoechst excitation. |
| Enhanced GFP (EGFP) | 488[1] | 509[1] | Optimized for blue light excitation. |
The Challenge of Spectral Overlap
The primary challenge in co-imaging this compound and GFP stems from two sources:
-
Direct Bleed-through: The tail of the Hoechst emission spectrum can extend into the detection range for GFP, especially when using broad emission filters.
Experimental Protocols for Mitigating Spectral Overlap
To obtain reliable data when co-imaging this compound and GFP, it is crucial to implement imaging strategies that minimize spectral bleed-through.
A. Standard Co-Staining and Imaging Protocol with Controls
This protocol is designed for initial assessments and requires careful controls to validate the findings.
Materials:
-
Cells expressing GFP-tagged protein of interest
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microscope with appropriate filter sets (DAPI and GFP/FITC) and/or a spectral detector
Staining Protocol:
-
Culture cells to the desired confluency on a suitable imaging dish or slide.
-
Prepare a working solution of this compound at a final concentration of 0.1-1.0 µg/mL in pre-warmed cell culture medium. The optimal concentration should be determined empirically to achieve sufficient nuclear staining with minimal background.[7]
-
Remove the existing cell culture medium and add the Hoechst staining solution to the cells.
-
Incubate for 5-15 minutes at 37°C, protected from light.[7]
-
Wash the cells twice with pre-warmed PBS to remove unbound dye.
-
Replace with fresh, pre-warmed cell culture medium for imaging.
Imaging Protocol and Controls:
-
Sequential Imaging: To minimize bleed-through, acquire images sequentially. First, image the GFP signal using blue light excitation (e.g., 488 nm laser line) and a standard GFP/FITC emission filter. Then, image the Hoechst signal using UV excitation (e.g., 405 nm laser line) and a DAPI emission filter.
-
Control for Photoconversion:
-
Hoechst-only control: Prepare a sample of cells stained only with this compound. Expose this sample to the same UV illumination conditions used for the co-stained sample and acquire an image in the GFP channel. Any signal detected in the green channel is due to photoconversion.
-
GFP-only control: Image cells expressing only the GFP-tagged protein to determine the baseline GFP signal and distribution.
-
-
Minimize UV Exposure: Use the lowest possible UV laser power and shortest exposure time necessary to obtain a clear Hoechst signal to reduce the risk of photoconversion.
B. Spectral Unmixing for Precise Signal Separation
For researchers with access to a confocal microscope equipped with a spectral detector, spectral unmixing is a powerful technique to computationally separate overlapping emission spectra.
Experimental Workflow:
Protocol:
-
Prepare Control Samples: Prepare three sets of samples:
-
Cells expressing only the GFP-tagged protein.
-
Cells stained only with this compound.
-
Cells co-stained with both probes.
-
-
Acquire Reference Spectra:
-
On the confocal microscope, use the spectral detector to acquire the emission spectrum of the GFP-only sample upon excitation at ~488 nm. This will be your "GFP reference spectrum".
-
Acquire the emission spectrum of the Hoechst-only sample upon excitation at ~405 nm. This will be your "Hoechst reference spectrum". It is crucial to also check for and acquire a reference spectrum for any photoconverted green emission from the Hoechst-only sample by exciting with the 488 nm laser.
-
-
Acquire Image of Co-stained Sample: Acquire a "lambda stack" of the co-stained sample, which is a series of images taken at different emission wavelengths across the entire spectral range of both fluorophores.
-
Perform Linear Unmixing: Use the microscope's software to perform linear unmixing. The software will use the reference spectra to calculate the contribution of each fluorophore to the total signal in every pixel of the lambda stack, generating separate, unmixed images for GFP and Hoechst.
Superior Alternatives for Overlap-Free Imaging
Given the inherent challenges of using this compound with GFP, researchers should consider alternative nuclear stains with spectral properties that are well-separated from the green emission of GFP.
| Alternative Dye | Excitation Max (nm) | Emission Max (nm) | Advantages |
| SiR-Hoechst | 652[8] | 674[8] | Far-red emission, minimal spectral overlap with GFP, low phototoxicity.[8] |
| SPY-DNA Probes (e.g., SPY650-DNA) | 652[9] | 674[9] | Far-red emission, bright and photostable, suitable for long-term live-cell imaging.[9] |
Protocol for Co-Imaging with Far-Red DNA Dyes (e.g., SiR-Hoechst, SPY650-DNA)
Staining Protocol:
-
Prepare a stock solution of the far-red DNA dye according to the manufacturer's instructions (typically in DMSO).
-
Dilute the stock solution to the recommended working concentration (e.g., 0.1-1 µM for SiR-Hoechst) in cell culture medium.[8]
-
Incubate the cells with the staining solution for 30-60 minutes at 37°C.
-
Wash the cells with fresh medium before imaging.
Imaging Protocol:
-
Image GFP using a standard GFP/FITC filter set (e.g., 488 nm excitation, 500-550 nm emission).
-
Image the far-red DNA dye using a Cy5 filter set (e.g., 640 nm excitation, 660-710 nm emission).
-
Sequential imaging is still recommended to prevent any potential cross-excitation, although the spectral separation is significant.
Conclusion
While this compound is a useful nuclear stain, its spectral overlap with GFP, particularly due to photoconversion, necessitates careful experimental design and rigorous controls. For routine co-localization studies, sequential imaging and minimizing UV exposure are essential. For more quantitative and artifact-free results, spectral unmixing is a powerful tool. However, for the most robust and reliable data, researchers are strongly encouraged to adopt far-red DNA dyes such as SiR-Hoechst or SPY-DNA probes. Their spectral separation from GFP eliminates the issue of bleed-through and photoconversion, enabling clearer, more accurate, and readily interpretable multi-color images, ultimately advancing the quality and reliability of cellular imaging studies.
References
- 1. researchgate.net [researchgate.net]
- 2. UV-activated conversion of Hoechst 33258, DAPI, and Vybrant DyeCycle fluorescent dyes into blue-excited, green-emitting protonated forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imaging Hoechst-Labeled Chromosomes and Fluorescent Proteins during the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rheniumbio.co.il [rheniumbio.co.il]
- 5. Long-term in vitro monitoring of AAV-transduction efficiencies in real-time with Hoechst 33342 | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Hoechst® 33342 イメージングプロトコル | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. SiR-DNA kit - Live cell DNA stain - spirochrome [spirochrome.com]
- 9. spirochrome.com [spirochrome.com]
A Comparative Guide to Nuclear Stains: Alternatives to meta-iodoHoechst 33258
For researchers, scientists, and drug development professionals, the selection of an appropriate nuclear stain is a critical decision that can significantly impact the quality and interpretation of experimental data. While meta-iodoHoechst 33258 is a well-established fluorescent dye for nuclear labeling, a range of alternatives offers distinct advantages for specific applications such as live-cell imaging, flow cytometry, and high-content screening. This guide provides an objective comparison of this compound and its key alternatives—Hoechst 33342, DAPI, DRAQ5, and SYTOX Green—supported by experimental data and detailed protocols.
Performance Comparison of Nuclear Stains
The ideal nuclear stain should exhibit high specificity for DNA, possess bright and stable fluorescence, demonstrate low cytotoxicity, and be well-suited for the intended application. The following tables summarize the key performance characteristics of this compound and its alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Cell Permeability | Primary Application |
| This compound | ~350 | ~460 | Live Cells | Live-cell imaging, Flow cytometry |
| Hoechst 33342 | ~350 | ~461 | Live Cells | Live-cell imaging, Cell cycle analysis[1] |
| DAPI | ~358 | ~461 | Fixed/Permeabilized Cells | Fixed-cell imaging, Immunohistochemistry |
| DRAQ5 | 647 | >665 | Live and Fixed Cells | Flow cytometry, Live-cell imaging, HCS[2][3] |
| SYTOX Green | 504 | 523 | Dead/Membrane-compromised Cells | Cell viability assays, Flow cytometry[4] |
Table 1: Spectral Properties and Applications. This table provides a comparative overview of the spectral properties and primary applications of this compound and its common alternatives.
| Dye | Relative Photostability | Reported Cytotoxicity | Key Advantages | Key Disadvantages |
| This compound | Moderate | Moderate; can inhibit DNA replication | Live-cell permeable | Potential for phototoxicity and cytotoxicity |
| Hoechst 33342 | Moderate | Lower than DAPI, but can induce apoptosis and inhibit topoisomerase I[5][6] | High cell permeability, good for live-cell imaging | UV excitation can be phototoxic[7][8] |
| DAPI | High | Higher than Hoechst dyes | Very bright and photostable | Poorly cell-permeable, mainly for fixed cells |
| DRAQ5 | High | Can interfere with DNA-binding proteins | Far-red emission minimizes spectral overlap, low photobleaching[2] | Can affect chromatin-associated processes |
| SYTOX Green | High | Low for intact cells | Specific for dead/compromised cells, bright signal | Not suitable for staining live cells |
Table 2: Photostability, Cytotoxicity, and Key Features. This table summarizes the relative photostability, reported cytotoxicity, and key advantages and disadvantages of the compared nuclear stains.
Experimental Protocols
Detailed and reproducible protocols are essential for the successful application of these nuclear stains. Below are representative protocols for key applications.
Live-Cell Imaging: A Comparative Protocol for Hoechst 33342 and DRAQ5
This protocol outlines a method for comparing the performance of Hoechst 33342 and DRAQ5 in live-cell imaging.
Materials:
-
Live cells cultured on glass-bottom dishes
-
Hoechst 33342 stock solution (1 mg/mL in water)
-
DRAQ5™ stock solution (5 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (DAPI for Hoechst 33342, Cy5 for DRAQ5)
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency on glass-bottom dishes.
-
Staining:
-
For Hoechst 33342: Dilute the stock solution in complete culture medium to a final concentration of 1-5 µg/mL.
-
For DRAQ5™: Dilute the stock solution in complete culture medium to a final concentration of 1-5 µM.
-
-
Incubation: Replace the existing medium with the staining solution and incubate the cells at 37°C for 15-30 minutes.
-
Washing (Optional): Gently wash the cells once with pre-warmed PBS to reduce background fluorescence.
-
Imaging: Image the cells using the appropriate filter sets on a fluorescence microscope. For time-lapse imaging, acquire images at desired intervals.
Cytotoxicity Assessment: MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the cytotoxicity of nuclear stains.[9][10]
Materials:
-
Cells cultured in a 96-well plate
-
Nuclear stain of interest (e.g., this compound, Hoechst 33342)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the nuclear stain for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Flow Cytometry for Cell Cycle Analysis with SYTOX Green
This protocol details the use of SYTOX Green for cell cycle analysis in fixed cells by flow cytometry.[6][11]
Materials:
-
Cell suspension
-
70% cold ethanol (B145695)
-
PBS
-
RNase A solution (100 µg/mL)
-
SYTOX Green staining solution (1 µM in PBS)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest and wash the cells with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing and fix overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in RNase A solution and incubate for 30 minutes at 37°C to degrade RNA.
-
Staining: Add SYTOX Green staining solution to the cells and incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells on a flow cytometer using a 488 nm excitation laser and a 530/30 nm emission filter.
Signaling Pathways and Mechanisms of Action
Understanding how these dyes interact with cellular components is crucial for interpreting experimental results.
Hoechst Dyes and Topoisomerase I Inhibition
Hoechst dyes, including Hoechst 33342, have been shown to inhibit the activity of topoisomerase I, an enzyme essential for relaxing DNA supercoiling during replication and transcription.[5][6][11] This inhibition can lead to the accumulation of DNA strand breaks and ultimately trigger apoptosis.
Caption: Hoechst dye inhibits Topoisomerase I, leading to DNA damage and apoptosis.
SYTOX Green Mechanism of Action
SYTOX Green is a high-affinity nucleic acid stain that is excluded from live cells with intact plasma membranes. In cells with compromised membranes, a characteristic of late apoptosis or necrosis, the dye can enter and bind to nucleic acids, resulting in a bright green fluorescence.
Caption: SYTOX Green selectively enters cells with compromised membranes, fluorescing upon DNA binding.
Experimental Workflow Diagrams
Visualizing experimental workflows can aid in understanding the sequence of steps and the relationships between different procedures.
Comparative Cytotoxicity and Photostability Workflow
This workflow outlines a comprehensive approach to comparing the cytotoxicity and photostability of different nuclear stains.
Caption: A workflow for the comparative analysis of nuclear stain cytotoxicity and photostability.
Conclusion
The choice of a nuclear stain should be guided by the specific requirements of the experiment. For live-cell imaging where minimal perturbation is critical, lower concentrations of Hoechst 33342 or the far-red emitting DRAQ5 may be suitable, although potential effects on cellular processes should be considered. For fixed-cell applications demanding high photostability, DAPI remains a robust option. For viability assays, the membrane-impermeant SYTOX Green provides a clear distinction between live and dead cell populations. While this compound is a useful tool, this guide highlights that a careful evaluation of these alternatives can lead to more reliable and informative experimental outcomes. Researchers are encouraged to perform their own validation experiments to determine the optimal dye and conditions for their specific cell type and application.
References
- 1. biotium.com [biotium.com]
- 2. DNA labeling in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hoechst 33342 induces apoptosis in HL-60 cells and inhibits topoisomerase I in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hoechst 33342-induced apoptosis is associated with decreased immunoreactive topoisomerase I and topoisomerase I-DNA complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bb3r.de [bb3r.de]
- 11. A new mammalian DNA topoisomerase I poison Hoechst 33342: cytotoxicity and drug resistance in human cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling meta-iodoHoechst 33258
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of meta-iodoHoechst 33258. As a DNA intercalating agent, this compound is considered potentially mutagenic and carcinogenic and requires careful handling to minimize exposure. The following procedures are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. | Nitrile gloves offer good resistance to a variety of chemicals and provide a sufficient barrier for handling small quantities of the dye in solution.[3] |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from splashes of the dye solution. |
| Skin and Body Protection | A buttoned lab coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved half-mask or full-facepiece respirator with organic vapor cartridges may be necessary when handling the powder form of the dye or when there is a risk of aerosol generation.[4][5][6] | Protects against inhalation of the powdered compound or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from stock solution preparation to its use in staining protocols.
1. Preparation of Stock Solution:
-
Designated Area: All work with this compound, especially the handling of the powder, should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Weighing: If working with the powdered form, weigh the required amount in a chemical fume hood. Use anti-static weigh paper or a dedicated spatula and container.
-
Dissolving: Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or deionized water, as recommended by the supplier.
-
Storage: Store the stock solution in a clearly labeled, tightly sealed container at the recommended temperature (typically -20°C), protected from light.[7]
2. Staining Protocol:
-
Dilution: Prepare the working solution by diluting the stock solution to the desired concentration in an appropriate buffer or cell culture medium. This should be done in a designated area.
-
Application: When adding the staining solution to cells or tissues, handle the solution with care to avoid splashes.
-
Incubation: During the incubation period, keep the stained samples covered and protected from light.
-
Washing: After incubation, carefully remove the staining solution and wash the cells or tissues with buffer as per the experimental protocol. The collected wash solutions are considered hazardous waste.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Liquid Waste: Collect all solutions containing this compound, including the initial staining solution and subsequent wash buffers, in a clearly labeled, leak-proof hazardous waste container. Do not dispose of this waste down the drain.[8][9]
-
Solid Waste: Dispose of all contaminated solid materials, such as pipette tips, gloves, and plasticware, in a designated hazardous waste container lined with a chemically resistant bag.
2. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the name of the chemical (this compound).
-
Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials. Keep the containers securely closed when not in use.[10]
3. Final Disposal:
-
Institutional Guidelines: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by the institution's environmental health and safety (EHS) department.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. gemplers.com [gemplers.com]
- 3. unisafegloves.com [unisafegloves.com]
- 4. theridgepro.com [theridgepro.com]
- 5. lowes.com [lowes.com]
- 6. bestsafetyequipments.com [bestsafetyequipments.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. forensicresources.org [forensicresources.org]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
